Technical Documentation Center

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
  • CAS: 162119-33-7

Core Science & Biosynthesis

Foundational

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol For distribution among researchers, scientists, and drug development professionals. Abstract (3S,3aR,6aS)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Properties and Applications of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

For distribution among researchers, scientists, and drug development professionals.

Abstract

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in modern medicinal chemistry, most notably for its integral role in the synthesis of the HIV protease inhibitor Darunavir. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and applications. It is intended to serve as a valuable resource for professionals in the field of drug discovery and development, offering insights into the strategic utilization of this compound in the creation of complex therapeutic agents.

Core Molecular Profile

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is a bicyclic ether alcohol with a well-defined stereochemistry that is crucial for its utility in asymmetric synthesis.

1.1. Chemical Structure and Nomenclature

The molecule features a fused ring system of two tetrahydrofuran rings, with three defined stereocenters at positions 3, 3a, and 6a.

  • IUPAC Name: (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol[1]

  • CAS Number: 156928-10-8[1]

  • Molecular Formula: C₆H₁₀O₃[1]

  • Synonyms: (3S,3aR,6aS)-3-Hydroxy-hexahydrofuro[2,3-b]furan, Bisfuranol[1][2]

1.2. Physicochemical Properties

Understanding the physicochemical characteristics of this compound is essential for its effective handling, reaction design, and purification.

PropertyValue
Molecular Weight 130.14 g/mol [1][2]
Appearance Colorless to white to yellow liquid, semi-solid, or solid[3]
Melting Point 67 °C[2]
Boiling Point 251.5 ± 20.0 °C (Predicted)[2]
Density 1.3 ± 0.1 g/cm³[4]
pKa 14.07 ± 0.20 (Predicted)[2]
Solubility Soluble in polar organic solvents.
Synthesis and Manufacturing

The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol with high stereochemical purity is a key focus of process chemistry, given its importance as a pharmaceutical intermediate. Various synthetic strategies have been developed to achieve this, often starting from chiral pool materials or through asymmetric synthesis.

2.1. Synthetic Strategies

A common approach involves the use of readily available starting materials like sugar derivatives or isocitric acid.[5][6][7] Key transformations often include stereoselective reductions, cyclizations, and resolutions.

One notable synthetic route starts from monopotassium isocitrate, which is converted in several steps to a tertiary amide. This intermediate is then reduced and cyclized to form the desired bicyclic acetal.[6][7] Another strategy employs an organocatalytic condensation followed by a lipase-catalyzed kinetic resolution to yield the enantiopure alcohol.[8][9]

Caption: Generalized synthetic workflow for (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol.

2.2. Purification and Characterization

Purification is typically achieved by column chromatography or recrystallization. The structure and purity of the final product are confirmed using various analytical methods.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry.[10][11][12]

  • Mass Spectrometry: To verify the molecular weight.[12]

  • Chiral HPLC: To determine the enantiomeric and diastereomeric purity.

Application in Drug Development: The Darunavir Case Study

The primary application of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is as a key intermediate in the synthesis of Darunavir, a potent HIV-1 protease inhibitor.[5][13][14]

3.1. Role in Darunavir's Efficacy

The bicyclic furofuranol moiety of Darunavir is crucial for its high binding affinity to the HIV-1 protease.[5][15] It forms extensive hydrogen bonding interactions with the backbone of the enzyme's active site, contributing to the drug's potency and its effectiveness against drug-resistant viral strains.[5]

3.2. Synthetic Utility

In the synthesis of Darunavir, the hydroxyl group of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is typically activated, for example, by conversion to a carbonate ester, to facilitate coupling with the sulfonamide portion of the drug.[5][16]

G cluster_1 Darunavir Synthesis Furofuranol (3S,3aR,6aS)-Hexahydrofuro [2,3-b]furan-3-ol Activated Intermediate Activated Intermediate Furofuranol->Activated Intermediate Activation Darunavir Darunavir Activated Intermediate->Darunavir Coupling with Sulfonamide Moiety

Caption: The role of the furofuranol in the synthesis of Darunavir.

Safety, Handling, and Storage

Proper safety precautions are necessary when handling (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol.

  • Hazard Statements: Harmful if swallowed. Causes damage to organs through prolonged or repeated exposure.[4][17]

  • Precautionary Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[4][18]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.[3][18] Recommended storage temperature is 2-8°C.[3]

Conclusion

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is a valuable and versatile chiral building block with a significant impact on the field of medicinal chemistry. Its well-defined stereochemistry and functionality make it an essential component in the synthesis of complex pharmaceuticals, exemplified by its role in the production of Darunavir. Continued research into more efficient and sustainable synthetic routes for this compound will undoubtedly facilitate the development of new and improved therapeutic agents.

References
  • PubChem. (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • Ghosh, A. K., et al. (2017). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. ACS Omega, 2(11), 8173-8181. Available at: [Link]

  • ResearchGate. An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Available at: [Link]

  • Semantic Scholar. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Available at: [Link]

  • Google Patents. Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • ACS Publications. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Available at: [Link]

  • ResearchGate. Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Available at: [Link]

  • All About Drugs. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Available at: [Link]

  • PubMed. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Available at: [Link]

  • ResearchGate. Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. Available at: [Link]

  • PubChem. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • Wiley Online Library. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Available at: [Link]

  • All About Drugs. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Available at: [Link]

  • Pharmaffiliates. (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate. Available at: [Link]

Sources

Exploratory

Foreword: From Structural Curiosity to Therapeutic Cornerstone

An In-depth Technical Guide to the Stereochemistry of Hexahydrofuro[2,3-b]furan-3-ol Isomers As a Senior Application Scientist, one often observes the journey of a molecule from a structural novelty to a critical compone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of Hexahydrofuro[2,3-b]furan-3-ol Isomers

As a Senior Application Scientist, one often observes the journey of a molecule from a structural novelty to a critical component in pharmaceuticals. The hexahydrofuro[2,3-b]furan-3-ol core is a prime example of this evolution. While its fused bicyclic structure is intriguing in itself, it is the precise three-dimensional arrangement of its atoms—its stereochemistry—that dictates its biological function. This is particularly true for the (3R,3aS,6aR)-isomer, a high-affinity P2-ligand that has become an indispensable building block in a new generation of HIV protease inhibitors, most notably Darunavir.[1][2][3][4]

The development of drugs containing this moiety necessitates an unwavering command of its stereochemical landscape. It is not sufficient to simply synthesize the molecule; one must control its chirality with absolute precision and verify it with unimpeachable analytical methods. This guide is designed for professionals in the research and drug development fields, providing a synthesized overview of the stereochemical challenges and solutions associated with hexahydrofuro[2,3-b]furan-3-ol. We will move beyond mere protocols to explore the underlying principles that govern stereoselective synthesis and the causal logic behind the analytical techniques that ensure purity and confirm configuration.

The Stereochemical Landscape of Hexahydrofuro[2,3-b]furan-3-ol

The hexahydrofuro[2,3-b]furan-3-ol molecule contains three chiral centers at positions C3, C3a, and C6a. This gives rise to 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. The therapeutic efficacy is almost exclusively associated with the (3R,3aS,6aR)-stereoisomer, making the control and confirmation of these three specific chiral centers a paramount objective in any synthetic campaign.[2][3]

The relationship between these isomers is not merely academic. Diastereomers will have different physical properties and can often be separated by standard techniques like chromatography, but enantiomers are physically identical in an achiral environment, demanding specialized chiral separation methods or asymmetric synthesis for their isolation.

G cluster_core Hexahydrofuro[2,3-b]furan-3-ol Core cluster_isomers Stereoisomer Relationships Core Core Structure (3 Chiral Centers: C3, C3a, C6a) A (3R,3aS,6aR) (Therapeutically Active) Core->A  Target Isomer B (3S,3aR,6aS) (Enantiomer of A) A->B Enantiomers C Other 6 Diastereomers (e.g., (3S,3aS,6aR), (3R,3aR,6aR), etc.) A->C Diastereomers B->C Diastereomers

Fig 1: Relationship between stereoisomers of the core structure.

Foundational Strategies for Stereoselective Synthesis

Achieving high stereochemical purity is the central challenge. A robust synthetic strategy must not only form the bicyclic core but also set the three chiral centers in the correct relative and absolute configuration. Over the years, the field has converged on three principal approaches, each with its own merits.

The Chiral Pool Approach: An Elegant Use of Nature's Chirality

This strategy leverages readily available, enantiopure starting materials from nature. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

  • Causality Behind the Choice: By starting with a molecule where one or more stereocenters are already correctly configured, the number of stereoselective steps required is reduced, often simplifying the synthesis and purification. For instance, using S-2,3-O-isopropylideneglyceraldehyde as a chiral source allows for a diastereoselective Michael addition of nitromethane, which sets the stage for subsequent cyclizations to form the desired product.[2][4] Similarly, monopotassium isocitrate, derived from fermentation, has been successfully converted to the target (3R,3aS,6aR)-isomer.[1][5] The choice of starting material is therefore a critical design element that dictates the entire synthetic pathway.

Asymmetric Catalysis: Precision Control at the Point of Reaction

This approach builds the chirality into the molecule using small amounts of a chiral catalyst. The catalyst creates a chiral environment for the reaction, favoring the formation of one stereoisomer over others.

  • Expertise in Action: Lanthanide catalysts, such as Yb(fod)₃, when paired with chiral ligands like BINAP, have been shown to effectively catalyze the condensation of 2,3-dihydrofuran and glycolaldehyde dimer with high diastereoselectivity.[1] The mechanism hinges on the chiral ligand coordinating to the metal center, creating a sterically defined pocket that dictates the facial selectivity of the incoming reactants. More recently, metal-free organocatalysis, using catalysts like Schreiner's thiourea, has emerged as a powerful, environmentally benign alternative for promoting the key condensation step.[1][6]

Enzymatic Resolution: The Self-Validating System for Purity

Often, a synthesis may produce a racemic or diastereomeric mixture. Enzymatic resolution provides a highly efficient method to isolate the desired enantiomer.

  • Trustworthiness of the Method: This technique relies on the high stereospecificity of enzymes, typically lipases. In a process known as kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer in a racemic mixture much faster than the other. This allows for the separation of the unreacted, enantiopure alcohol from the acylated enantiomer.[1][7] This method is inherently self-validating; the high fidelity of enzymatic reactions routinely yields enantiomeric excess (ee) values greater than 99%, providing a high degree of confidence in the final product's purity.[3][7]

G cluster_synthesis General Synthetic Workflow cluster_methods Methods for Stereocontrol Start Achiral Starting Materials (e.g., 2,3-Dihydrofuran) KeyStep Key Stereocontrol Step Start->KeyStep Mixture Racemic or Diastereomeric Mixture KeyStep->Mixture End Enantiopure (3R,3aS,6aR)-Isomer Mixture->End Purification / Resolution Asymmetric Asymmetric Catalysis Asymmetric->KeyStep Enzymatic Enzymatic Resolution Enzymatic->Mixture ChiralPool Chiral Pool Synthesis ChiralPool->Start

Fig 2: Conceptual workflow for stereoselective synthesis.

Analytical Characterization: The Arbiter of Stereochemical Identity

The synthesis of a stereoisomer is incomplete without rigorous analytical confirmation. A multi-pronged approach is required to unambiguously determine the structure, diastereomeric purity, and enantiomeric excess of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for confirming the constitution and relative stereochemistry of the hexahydrofuro[2,3-b]furan-3-ol core.

  • ¹H NMR: The proton spectrum provides key information. The anomeric proton at C6a (the bridgehead carbon adjacent to two oxygens) is particularly diagnostic. Its chemical shift and coupling constant (J-value) are sensitive to the cis/trans relationship of the fused ring system. For the (3R,3aS,6aR)-isomer, this proton typically appears as a doublet around 5.70 ppm with a coupling constant of approximately 5.2 Hz.[8]

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. The chemical shifts for the (3R,3aS,6aR)-isomer are well-documented and serve as a reliable fingerprint for the desired diastereomer.[3][8]

Assignment (for (3R,3aS,6aR)-isomer) ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)
H-6a5.70 (d, J=5.2 Hz)109.5
H-34.45 (m)73.1
H-3a2.87 (m)46.6
Other Protons1.88-4.02 (m)71.1, 69.9, 24.8
Table 1: Representative NMR data for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Data synthesized from multiple sources for illustrative purposes.[3][8]
Chiral High-Performance Liquid Chromatography (HPLC)

While NMR can confirm the diastereomeric ratio, it cannot distinguish between enantiomers. Chiral HPLC is the definitive technique for determining enantiomeric excess (ee).

  • Principle of Separation: The separation is achieved on a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[9] The CSP creates transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times and allowing for their separation and quantification. The development of a successful chiral separation method is a critical step in validating the stereochemical purity of the final product.[10]

X-ray Crystallography

X-ray crystallography provides the absolute, unambiguous determination of stereochemistry. By diffracting X-rays off a single crystal of the compound (or a suitable crystalline derivative), a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.[11] While not a routine quality control method due to the requirement for a high-quality crystal, it is the gold standard for assigning the absolute configuration of a new synthetic product or reference standard.

G Start Synthesized Product Batch NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Xray X-ray Crystallography (for reference standard) Start->Xray HPLC Chiral HPLC Analysis NMR->HPLC Diastereomerically Pure? Result1 Confirm Structure Determine Diastereomeric Ratio NMR->Result1 Result2 Determine Enantiomeric Excess (% ee) HPLC->Result2 Final Batch Release (Stereochemically Pure) HPLC->Final Meets % ee Spec? Result3 Confirm Absolute Configuration (e.g., R/S assignment) Xray->Result3

Fig 3: Analytical workflow for stereochemical verification.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples grounded in established methodologies. They are intended as a starting point for laboratory work and should be optimized for specific substrates and equipment.

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Hexahydrofuro[2,3-b]furan-3-ol

This protocol describes a typical procedure for enriching the (3R,3aS,6aR)-enantiomer from a racemic mixture.

  • Preparation: To a solution of racemic hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in an appropriate organic solvent (e.g., tert-butyl methyl ether) is added an acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Enzyme Addition: Immobilized lipase (e.g., Lipase PS-30 from Pseudomonas cepacia or Novozym 435 from Candida antarctica) is added to the mixture (typically 50-100% by weight of the substrate).

  • Reaction: The suspension is stirred at a controlled temperature (e.g., room temperature or 30 °C). The reaction progress is monitored by taking aliquots and analyzing them by chiral HPLC or GC.

  • Monitoring: The goal is to stop the reaction at approximately 50% conversion. At this point, the mixture will ideally contain the unreacted (3R,3aS,6aR)-alcohol and the acylated (3S,3aR,6aS)-ester.

  • Workup: The enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

  • Purification: The resulting mixture of the alcohol and the ester is separated by standard column chromatography on silica gel. The desired (3R,3aS,6aR)-alcohol can be isolated with high enantiomeric purity (>99% ee).[1][7]

  • Validation: The enantiomeric excess of the isolated alcohol is confirmed using a validated chiral HPLC method.

Protocol: Chiral HPLC Method for Isomer Separation

This protocol outlines the development of a method to separate the enantiomers of hexahydrofuro[2,3-b]furan-3-ol.

  • Column Selection: Choose a chiral stationary phase. Columns based on immobilized polysaccharides like amylose tris(3,5-dimethylphenylcarbamate) are often a good starting point for this class of compounds.[9]

  • Mobile Phase Screening: Prepare a series of mobile phases, typically mixtures of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Screen compositions from 99:1 to 80:20 (alkane:alcohol).

  • Injection and Detection: Dissolve a standard of the racemic material in the mobile phase. Inject a small volume (e.g., 5-10 µL) onto the column. Use a UV detector (if the molecule is derivatized) or a refractive index (RI) detector.

  • Optimization: Adjust the mobile phase composition and flow rate (e.g., 0.5-1.5 mL/min) to achieve baseline separation of the two enantiomer peaks. The goal is a resolution factor (Rs) greater than 1.5.

  • Quantification: Once the method is optimized, inject the sample from the kinetic resolution. Integrate the peak areas for each enantiomer to calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Conclusion

The stereochemistry of hexahydrofuro[2,3-b]furan-3-ol is not a trivial detail; it is the very essence of its function in modern therapeutics. A deep understanding of the relationships between its isomers, coupled with a mastery of stereoselective synthesis and rigorous analytical validation, is essential for any scientist or researcher working in this area. The choice of a chiral pool starting material, the design of a catalytic asymmetric step, or the application of an enzymatic resolution are all strategic decisions that have profound implications for the efficiency of the synthesis and the purity of the final product. Ultimately, the ability to confidently produce and verify the single, correct (3R,3aS,6aR)-isomer is a testament to the power of modern stereochemical control.

References

  • Various Authors. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. ResearchGate. [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917-20. [Link]

  • Various Authors. (n.d.). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. ResearchGate. [Link]

  • All About Drugs. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. All About Drugs. [Link]

  • Kulkarni, M., et al. (2010). The efficient synthesis of (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol and its isomers. Semantic Scholar. [Link]

  • Ghosh, A. K., et al. (n.d.). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Semantic Scholar. [Link]

  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. National Center for Biotechnology Information. [Link]

  • Reddy, G. S., et al. (n.d.). First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan. Indian Journal of Chemistry. [https://www.semanticscholar.org/paper/First-stereoselective-total-synthesis-of-(3R%2C-3aS%2C-Reddy-Rao/09613589c37920155b9e2c45f948301548b88523]([Link]

  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. National Center for Biotechnology Information. [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. ACS Publications. [Link]

  • Moore, G. L., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-34. [Link]

  • Sevenich, A., et al. (2017). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. ResearchGate. [Link]

  • Fuji, K., et al. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Butler, R. N., et al. (2019). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). MDPI. [Link]

  • Google Patents. (n.d.). EP3766874A1 - Preparation method for hexahydrofuro-furan-ol derivative and intermediate...

Sources

Foundational

The Bis-Tetrahydrofuran (Bis-THF) Moiety: A Cornerstone of Modern HIV-1 Protease Inhibitor Design and Efficacy

An In-Depth Technical Guide: This guide provides a detailed examination of the biological significance of the bis-tetrahydrofuran (bis-THF) moiety, a privileged structural scaffold that has revolutionized the development...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a detailed examination of the biological significance of the bis-tetrahydrofuran (bis-THF) moiety, a privileged structural scaffold that has revolutionized the development of potent HIV-1 protease inhibitors (PIs). We will explore the molecular basis for its efficacy, its role in overcoming drug resistance, and the experimental methodologies used to validate its function, offering field-proven insights for researchers and drug development professionals.

Introduction: The HIV-1 Protease as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for viral maturation.[1] It functions as a homodimer, cleaving newly synthesized Gag and Gag-Pol polyproteins into functional structural proteins and enzymes required for producing mature, infectious virions.[2][3] Inhibition of this enzyme results in the formation of non-infectious viral particles, making it a critical target for antiretroviral therapy.[4] The development of PIs marked a turning point in HIV/AIDS treatment; however, the high mutation rate of the HIV genome rapidly led to the emergence of drug-resistant viral strains, compromising the efficacy of early-generation inhibitors.[5]

The Genesis of the Bis-THF Moiety: A Strategy to Combat Resistance

First-generation PIs were designed to mimic the natural substrates of the protease, forming interactions primarily with the amino acid side chains within the enzyme's active site.[6] However, mutations in these side chains could readily disrupt inhibitor binding, leading to resistance. A pivotal advancement in PI design was the "backbone binding" concept: the strategy of designing inhibitors that form extensive hydrogen bonds with the highly conserved main-chain atoms of the protease active site.[7][8] Since the backbone conformation is critical for enzyme structure and function, it is far less susceptible to resistance-conferring mutations.[8]

This strategy led to the evolution from inhibitors like Amprenavir, which contains a single tetrahydrofuran (THF) ring, to Darunavir (TMC-114), which incorporates a stereochemically defined (3R,3aS,6aR)-bis-tetrahydrofuranyl (bis-THF) urethane as its P2 ligand.[7][9] The rationale was that the conformationally constrained, bicyclic bis-THF scaffold would be optimally positioned to maximize interactions with the protease backbone, thereby enhancing potency and creating a higher barrier to resistance.[10][11]

Structural Basis of Action: The "Backbone Binding" Powerhouse

The profound biological significance of the bis-THF moiety lies in its ability to form a network of strong hydrogen bonds with the main-chain atoms of the S2 subsite of the HIV-1 protease.

Key Interactions: X-ray crystallographic studies have provided definitive, high-resolution insights into this interaction.[10][12][13] The two ether oxygen atoms of the bis-THF ring act as hydrogen bond acceptors, forming highly stable interactions with the backbone amide hydrogens (–NH groups) of residues Asp29 and Asp30.[10][14][15]

  • Oxygen 1 (Inner THF ring): Forms a strong hydrogen bond with the backbone amide of Asp30.

  • Oxygen 2 (Outer THF ring): Forms a strong hydrogen bond with the backbone amide of Asp29.

These interactions anchor the inhibitor firmly within the active site, a key reason for the exceptionally high binding affinity of darunavir and related compounds.[13][15] Furthermore, the rigid bicyclic structure of the bis-THF ligand contributes extensive van der Waals interactions with residues in the S2 subsite, further stabilizing the enzyme-inhibitor complex.[10]

Below is a diagram illustrating the critical hydrogen bonding network formed by the bis-THF moiety within the HIV-1 protease S2 subsite.

G cluster_protease HIV-1 Protease Backbone (S2 Subsite) cluster_inhibitor Bis-THF Moiety (P2 Ligand) Asp29 Asp29 Amide (NH) Asp30 Asp30 Amide (NH) bisTHF Bis-Tetrahydrofuran O1 O2 O1->Asp30 H-Bond O2->Asp29 H-Bond caption Bis-THF Moiety Hydrogen Bonding Network

Caption: Bis-THF Moiety Hydrogen Bonding Network

Conquering Drug Resistance: The Clinical Impact of Bis-THF

The backbone-binding strategy realized through the bis-THF moiety is directly responsible for the superior resistance profile of inhibitors like Darunavir.[14] Because the inhibitor's affinity is less dependent on interactions with mutable side chains, it retains high potency against a broad spectrum of multi-PI resistant HIV-1 strains.[7][10]

This is quantified by the inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀). Darunavir exhibits picomolar potency, binding approximately two orders of magnitude more tightly to the wild-type enzyme than its predecessor, Amprenavir.[7][13] Even against highly mutated proteases, it maintains a clinically effective binding affinity.[13]

InhibitorP2 LigandWild-Type Protease KᵢRepresentative Mutant IC₅₀
Amprenavir Single THF~390 pM[13]Significantly Reduced Potency
Darunavir Bis-THF ~4.5 pM [13]2.4 nM [7]
GRL-09865 C4-Methoxy-Bis-THF2.9 pM [7]Potent against resistant variants[7]

The Next Generation: Structure-Activity Relationship (SAR) Studies

The bis-THF scaffold has served as a template for designing next-generation PIs with even greater potency and broader activity. Structure-based design efforts have focused on introducing substituents onto the bis-THF ring to form additional interactions within the active site.

A key target for these modifications is the flexible "flap" region of the protease, particularly the Gly48 residue.[16] By adding substituents at the C4 position of the bis-THF ring, researchers have successfully created new interactions:

  • C4-Alkoxy Groups: The oxygen from a methoxy group can form a unique water-mediated hydrogen bond with the backbone amide of Gly48, further stabilizing the flap-inhibitor interaction.[6][7][16]

  • C4-Amino Groups: Basic amine functionalities at the C4 position can form direct hydrogen bonds with the backbone carbonyl of Gly48, leading to improved antiviral activity over Darunavir against highly resistant strains.[1][17]

These strategic modifications, which build upon the foundational backbone binding of the core bis-THF, demonstrate how a privileged scaffold can be rationally optimized to combat evolving viral resistance.[18]

Essential Experimental Protocols

Validating the biological significance of the bis-THF moiety requires robust experimental methodologies. The following protocols are central to the characterization of novel PIs.

Protocol 1: HIV-1 Protease Enzyme Inhibition Assay

This assay quantitatively determines the potency of an inhibitor (Kᵢ or IC₅₀) by measuring its effect on the enzyme's catalytic activity.

Methodology:

  • Reagents & Buffers:

    • Recombinant HIV-1 Protease

    • Fluorogenic Substrate (e.g., RE(EDANS)-SQNYPIV-Q(KR-DNP))

    • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

    • Test Inhibitor (dissolved in DMSO)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well microplate, add the assay buffer.

    • Add a small volume of the diluted inhibitor to each well. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

    • Add a fixed concentration of HIV-1 protease to all wells except the background control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence (resulting from substrate cleavage) over time at appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Fit the data to the Morrison equation (for tight-binding inhibitors) or a standard dose-response curve to determine the IC₅₀ or Kᵢ value.

Protocol 2: X-ray Crystallography of Inhibitor-Protease Complex

This technique provides atomic-level detail of how the inhibitor binds to the protease active site, revealing the specific interactions that confer potency.

Methodology:

  • Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable system (e.g., E. coli) and purify to >95% homogeneity using chromatography techniques.

  • Crystallization:

    • Concentrate the purified protease to 5-10 mg/mL.

    • Incubate the protease with a 2-5 fold molar excess of the bis-THF-containing inhibitor.

    • Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods with various precipitants, buffers, and salts.

  • Data Collection:

    • Cryo-protect a suitable crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[19]

  • Structure Solution and Refinement:

    • Process the diffraction data using software like HKL2000.[16]

    • Solve the structure using molecular replacement with a known protease structure as the search model.[16]

    • Build the inhibitor into the resulting electron density map and refine the complete structure to obtain a high-resolution model of the complex.[16]

The workflow for these crucial validation experiments is depicted below.

G cluster_workflow Inhibitor Characterization Workflow synthesis Inhibitor Synthesis (with bis-THF moiety) inhibition_assay Enzyme Inhibition Assay synthesis->inhibition_assay crystallography Co-crystallization with HIV-1 Protease synthesis->crystallography potency Determine Potency (Ki, IC50) inhibition_assay->potency sar Structure-Activity Relationship (SAR) Analysis potency->sar data_collection X-ray Diffraction Data Collection crystallography->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution binding_mode Elucidate Binding Mode (H-bonds, vdW contacts) structure_solution->binding_mode binding_mode->sar optimization Lead Optimization sar->optimization caption Experimental Workflow for PI Validation

Caption: Experimental Workflow for PI Validation

Conclusion

The bis-tetrahydrofuran moiety is more than just a structural component; it is a cornerstone of modern, resistance-evading HIV-1 protease inhibitor design. Its significance is rooted in its unique ability to execute the "backbone binding" strategy with exceptional efficiency. By forming robust hydrogen bonds with the conserved main-chain atoms of the protease active site, the bis-THF scaffold provides a stable anchor, leading to picomolar potency and a high genetic barrier to resistance. It serves as a privileged structure in medicinal chemistry, providing a validated foundation upon which next-generation inhibitors can be rationally designed to overcome the persistent challenge of HIV drug resistance.

References

  • Ghosh, A. K., et al. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry.[7]

  • Ghosh, A. K., et al. (2015). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry.[1][17]

  • National Center for Biotechnology Information. Amprenavir. PubChem Compound Summary for CID 65016.[20]

  • Ghosh, A. K., et al. (2014). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry.[21]

  • Pediatric Oncall. (n.d.). Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index.[2]

  • YouTube. (2024). Pharmacology of Nelfinavir and Amprenavir; Mecahnism of action, Clinical uses, Side effects.[22]

  • RxList. (n.d.). Agenerase Capsules (Amprenavir Capsules): Side Effects, Uses, Dosage, Interactions, Warnings.[23]

  • Ghosh, A. K., et al. (2015). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies. Journal of Medicinal Chemistry.[17]

  • MedicineNet. (n.d.). amprenavir, Agenerase: Drug Facts, Side Effects and Dosing.[4]

  • De Meyer, S., et al. (2010). Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry.[14]

  • Nalam, M. N., et al. (2013). Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere. Journal of Medicinal Chemistry.[15]

  • Lazzarin, A. (2018). Development of darunavir over the entire spectrum of HIV infection. Enfermedades Infecciosas y Microbiología Clínica.[24]

  • Ghosh, A. K., et al. (2011). Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands. Journal of Medicinal Chemistry.[12]

  • Yedidi, R. S., et al. (2017). Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17. Biochemical and Biophysical Research Communications.[16]

  • Ghosh, A. K., et al. (2011). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry.[10]

  • Kovalevsky, A. Y., et al. (2008). Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114. Journal of Molecular Biology.[19]

  • aidsmap. (2024). Darunavir.[25]

  • King, N. M., et al. (2004). Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor. Journal of Virology.[13]

  • Ghosh, A. K., et al. (2012). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. OSTI.GOV.[26]

  • Ghosh, A. K. (2008). Darunavir, a New PI with Dual Mechanism: From a Novel Drug Design Concept to New Hope against Drug-Resistant HIV. ResearchGate.[27]

  • Franco, F. Jr. (2021). Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. ResearchGate.[18]

  • Taha, K. E., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.[9]

  • Ghosh, A. K., et al. (2016). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Journal of Medicinal Chemistry.[11]

  • MedKoo Biosciences. (n.d.). Darunavir Synthetic Routes.[28]

  • Wikipedia. (n.d.). Darunavir.[5]

  • Das, A., et al. (2013). Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. Journal of Medicinal Chemistry.[3]

  • Jadhav, A. M., et al. (2016). Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. ResearchGate.[29]

  • Ghosh, A. K., & Brindisi, M. (2018). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry.[6]

  • Ghosh, A. K., et al. (2006). Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance. ChemMedChem.[30]

  • Erickson, J. (n.d.). X-Ray Crystallography of HIV Protease. Grantome.[31]

  • Ghosh, A. K., et al. (2008). Bis-Tetrahydrofuran: a Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors That Combat Drug Resistance. OSTI.GOV.[32]

  • Ganguly, A. K., et al. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Stevens Institute of Technology.[33]

  • Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry.[8]

  • de Souza, L. R., et al. (2020). Pharmacokinetic Parameters of HIV-1 Protease Inhibitors. ChemMedChem.[34]

  • Immunodeficiency Clinic. (n.d.). Understanding and Managing Drug Interactions in HIV Disease.[35]

  • Kempf, D. J., et al. (1997). Pharmacokinetic enhancement of inhibitors of the human immunodeficiency virus protease by coadministration with ritonavir. Antimicrobial Agents and Chemotherapy.[36]

Sources

Exploratory

Hexahydrofuro[2,3-b]furan-3-ol: A Pivotal Intermediate in Modern Antiviral Drug Development

A Senior Application Scientist's Guide to its Discovery, Synthesis, and Application Abstract The discovery and development of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been a significant milestone in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to its Discovery, Synthesis, and Application

Abstract

The discovery and development of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has been a significant milestone in the synthesis of potent antiviral therapeutics, particularly for the treatment of HIV. This bicyclic furofuran moiety, often referred to as a "bis-THF" ligand, has demonstrated a remarkable ability to enhance the binding affinity and resistance profiles of HIV protease inhibitors.[1][2] This technical guide provides an in-depth exploration of the discovery of this crucial synthetic intermediate, a comprehensive overview of the diverse synthetic strategies developed for its preparation, and its pivotal role in the synthesis of next-generation pharmaceuticals.

The Emergence of a Privileged Scaffold: Significance in HIV Protease Inhibition

The battle against the human immunodeficiency virus (HIV) has been marked by the development of various classes of antiretroviral drugs. Among these, protease inhibitors (PIs) have played a transformative role in combination therapies, effectively suppressing viral replication.[2] The efficacy of early PIs was often hampered by the rapid emergence of drug-resistant viral strains. This challenge spurred the search for novel molecular scaffolds that could form robust interactions with the HIV protease enzyme, particularly with its backbone, to overcome resistance mutations.[2]

The hexahydrofuro[2,3-b]furan-3-ol scaffold emerged from this research as a "high-affinity P2-ligand."[2][3] Its unique three-dimensional structure allows for potent hydrogen bonding with the backbone of the HIV-1 protease active site. This interaction is less susceptible to mutations in the enzyme's side chains, which is a common mechanism of drug resistance.[1] The incorporation of this bis-THF moiety into PIs like Darunavir (TMC-114) has been instrumental in their success against both wild-type and multi-drug-resistant HIV strains.[1][4][5]

Synthetic Strategies: A Journey of Innovation

The synthesis of the specific stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, presents a significant stereochemical challenge with its three contiguous stereocenters. Over the years, a variety of synthetic routes have been developed, ranging from chiral pool-based approaches to asymmetric catalysis and enzymatic resolutions.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

Early approaches often relied on the use of readily available chiral starting materials. A notable example starts from S-2,3-O-isopropylideneglyceraldehyde, a derivative of L-ascorbic acid.[1] This strategy leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.

A representative synthetic pathway involves a highly diastereoselective Michael addition of nitromethane to an α,β-unsaturated ester derived from the chiral glyceraldehyde.[1] This is followed by a Nef oxidation and subsequent cyclization to form a lactone acetal intermediate. Finally, reduction of the lactone and a second cyclization event yield the target bis-THF alcohol.[1] While effective in controlling stereochemistry, these multi-step syntheses can sometimes be lengthy and less amenable to large-scale production.[1]

Asymmetric Catalysis: Precision in Stereocontrol

The development of catalytic asymmetric methods has provided more efficient and elegant solutions for the synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol. These methods often involve the creation of the key stereocenters in a single, highly controlled step.

One prominent approach is the asymmetric cross-aldol reaction. For instance, a proline-catalyzed direct cross-aldol reaction between two different aldehydes has been reported to construct the core structure.[4] Another powerful strategy involves the Lewis acid-catalyzed reaction of 2,3-dihydrofuran with a glycolaldehyde derivative.[4][6] The use of chiral ligands, such as Evans's BOX ligands in combination with a metal catalyst like tin(II) triflate, can induce high levels of diastereoselectivity and enantioselectivity in this formal [3+2] cycloaddition.[3][4]

More recent innovations include sequential metal catalysis, combining a Pd-catalyzed asymmetric hydroalkoxylation with a ring-closing metathesis (RCM) to construct the furofuran core.[7][8]

Photochemical and One-Pot Approaches: Towards Greener and More Efficient Synthesis

In the quest for more sustainable and scalable synthetic routes, photochemical and one-pot procedures have gained attention. A [2+2] photocycloaddition between furan and a protected glycolaldehyde has been developed as a key step to create the three stereogenic centers with high diastereoselectivity.[4][9] This is often followed by hydrogenation and an enzymatic resolution to obtain the enantiopure target molecule.[4][9]

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. A notable one-pot procedure involves an organocatalytic condensation of 1,2-dihydrofuran and glycolaldehyde, followed by an in-situ enzymatic kinetic resolution to yield the desired enantiomer with high enantiomeric excess.[5][7]

Enzymatic Resolution: The Biocatalytic Approach

Enzymatic resolutions have proven to be a powerful tool for obtaining enantiomerically pure hexahydrofuro[2,3-b]furan-3-ol, especially when a racemic or diastereomeric mixture is synthesized first. Lipases are commonly employed to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted, desired enantiomer.[2][4] This method is often integrated into synthetic routes to upgrade the enantiomeric purity of the final product to >99% ee.[3][4]

Key Experimental Protocols

Lanthanide-Catalyzed Diastereoselective Synthesis of Racemic Hexahydrofuro[2,3-b]furan-3-ol

This protocol describes a robust and scalable method for the synthesis of a diastereomeric mixture of the title compound, which can then be subjected to resolution.[10]

Materials:

  • Glycolaldehyde dimer

  • 2,3-Dihydrofuran

  • Ytterbium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Yb(fod)₃)

  • Solvent (e.g., anhydrous)

Procedure:

  • To a solution of glycolaldehyde dimer in 2,3-dihydrofuran (5 volumes), add Yb(fod)₃ (0.75 mol%).[10]

  • Heat the reaction mixture at 50 °C for 5 hours.[10]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Isolate the product by extraction and purify by column chromatography to yield a diastereomeric mixture of cis- and trans-hexahydrofuro[2,3-b]furan-3-ol.[10]

Lipase-Catalyzed Kinetic Resolution

This protocol details the enzymatic resolution of racemic hexahydrofuro[2,3-b]furan-3-ol to obtain the desired enantiomer.[4]

Materials:

  • Racemic hexahydrofuro[2,3-b]furan-3-ol

  • Porcine pancreatic lipase (PPL)

  • Propionic anhydride

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the racemic alcohol in MTBE.[4]

  • Add PPL (e.g., 10% w/w) and propionic anhydride (1.0 equivalent).[4]

  • Stir the reaction mixture at room temperature for approximately 22 hours.[4]

  • Filter the mixture through a pad of Celite to remove the enzyme.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to separate the acylated enantiomer from the desired unreacted (-)-hexahydrofuro[2,3-b]furan-3-ol.[4]

Data Presentation

Synthetic Method Key Reagents Stereocontrol Typical Yield Enantiomeric Excess (ee) Reference(s)
Chiral Pool SynthesisS-2,3-O-isopropylideneglyceraldehyde, nitromethaneSubstrate-controlledModerate>98%[1]
Asymmetric Cycloaddition2,3-Dihydrofuran, glycolaldehyde, Sn(OTf)₂, chiral BOX ligandCatalyst-controlledGoodup to 98% (after resolution)[3][4]
Photocycloaddition/ResolutionFuran, Cbz-protected glycolaldehyde, PPLDiastereoselective/EnzymaticHighup to 99%[4][9]
One-Pot Condensation/Resolution1,2-Dihydrofuran, glycolaldehyde, thiourea catalyst, lipaseOrganocatalytic/EnzymaticGood>99%[5][7]
Lanthanide Catalysis2,3-Dihydrofuran, glycolaldehyde dimer, Yb(fod)₃Diastereoselective60-65%Racemic[10]

Visualizing the Synthetic Pathways

Synthetic_Approaches cluster_chiral_pool Chiral Pool Synthesis cluster_asymmetric_catalysis Asymmetric Catalysis cluster_photochemical Photochemical/Enzymatic Route start1 S-2,3-O-isopropylideneglyceraldehyde step1_1 Wittig Reaction start1->step1_1 step1_2 Michael Addition step1_1->step1_2 step1_3 Nef Oxidation & Cyclization step1_2->step1_3 step1_4 Reduction & Cyclization step1_3->step1_4 product (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol step1_4->product start2 2,3-Dihydrofuran + Glycolaldehyde step2_1 Asymmetric [3+2] Cycloaddition (e.g., Sn(OTf)₂/BOX) start2->step2_1 product2 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol step2_1->product2 start3 Furan + Protected Glycolaldehyde step3_1 [2+2] Photocycloaddition start3->step3_1 step3_2 Hydrogenation step3_1->step3_2 step3_3 Enzymatic Resolution (Lipase) step3_2->step3_3 product3 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol step3_3->product3 Enzymatic_Resolution_Workflow start Racemic Hexahydrofuro[2,3-b]furan-3-ol process Lipase (e.g., PPL) + Acylating Agent (e.g., Propionic Anhydride) start->process mixture Mixture of: 1. (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (unreacted) 2. Acylated (3S,3aR,6aS)-enantiomer process->mixture separation Chromatographic Separation mixture->separation product_R Desired (3R,3aS,6aR)-enantiomer (>99% ee) separation->product_R Purified Product product_S_acylated Acylated (3S,3aR,6aS)-enantiomer separation->product_S_acylated Separated Byproduct

Figure 2: Workflow for the enzymatic kinetic resolution of hexahydrofuro[2,3-b]furan-3-ol.

Conclusion and Future Outlook

The discovery and synthetic development of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol represent a triumph of modern medicinal and process chemistry. Its role as a key intermediate in the synthesis of highly potent HIV protease inhibitors like Darunavir has had a profound impact on the treatment of HIV/AIDS. [5][11]The evolution of its synthesis from multi-step chiral pool approaches to elegant and efficient catalytic and one-pot methods showcases the continuous drive for innovation in pharmaceutical manufacturing.

Future research will likely focus on further refining these synthetic routes to enhance their sustainability, reduce costs, and improve their green chemistry metrics. The exploration of novel catalytic systems and biocatalytic transformations will undoubtedly lead to even more efficient and environmentally benign methods for the production of this vital pharmaceutical building block. The enduring importance of the hexahydrofuro[2,3-b]furan-3-ol scaffold ensures that it will remain a subject of intense research and development for years to come.

References

  • Canoy, W. L., Cooley, B. E., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters. Available at: [Link]

  • Quaedflieg, P. J. L. M., Kesteleyn, B. R. R., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. Available at: [Link]

  • Sevenich, F. W., et al. (2016). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

  • Ghosh, A. K., et al. (2020). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. ACS Omega. Available at: [Link]

  • Xie, J., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters. Available at: [Link]

  • Rhee, Y. H., et al. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters. Available at: [Link]

  • Kim, H., & Rhee, Y. H. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters. Available at: [Link]

  • Sevenich, F. W., et al. (2016). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. Available at: [Link]

  • Semantic Scholar. (n.d.). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Available at: [Link]

  • Yu, R. T., et al. (2007). Research and Development of an Efficient Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Moiety—A Key Component of the HIV Protease Inhibitor Candidates. Organic Process Research & Development. Available at: [Link]

Sources

Foundational

The Furo[2,3-b]furan Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The furo[2,3-b]furan scaffold, a bicyclic heterocyclic system, represents a unique and underexplored area of chemical s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[2,3-b]furan scaffold, a bicyclic heterocyclic system, represents a unique and underexplored area of chemical space in medicinal chemistry. While not yet featured in an approved drug, its presence in bioactive natural products and the diverse pharmacological activities of related fused furan systems underscore its significant potential. This guide provides a comprehensive technical overview of the furo[2,3-b]furan core, including its synthesis, occurrence in nature, and prospective applications in drug discovery. By examining the structure-activity relationships of analogous compounds and considering its strategic value as a rigid scaffold and bioisosteric replacement, we aim to equip researchers with the foundational knowledge to unlock the therapeutic promise of this intriguing molecular framework.

Introduction: The Allure of the Fused Furan System

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. Among these, the furan ring is a recurring motif, valued for its ability to engage in various non-covalent interactions with biological targets and its utility as a bioisostere for the phenyl group.[1][2] When a furan ring is fused to another heterocycle, the resulting bicyclic system often exhibits enhanced biological activity and unique physicochemical properties. The furo[2,3-b]furan core, with its compact and rigid structure, presents a compelling scaffold for the design of novel therapeutic agents.

This guide will delve into the medicinal chemistry of the furo[2,3-b]furan core, providing a detailed exploration of its synthetic accessibility, its role as a key structural element in natural products, and its potential to address a range of therapeutic targets.

Synthetic Strategies for the Furo[2,3-b]furan Core

The construction of the furo[2,3-b]furan scaffold can be approached through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry. A notable and efficient method for the enantioselective synthesis of cis-fused 5-oxofuro[2,3-b]furans has been developed, which is particularly relevant to the synthesis of natural product substructures.[3][4]

Enantioselective Synthesis of cis-Fused 5-Oxofuro[2,3-b]furans

This strategy provides a concise and stereocontrolled route to a key substructure found in spongiane diterpenoids. The causality behind this experimental design lies in the strategic use of a chiral auxiliary or catalyst to induce asymmetry in one of the key bond-forming steps, leading to a high degree of enantiomeric excess in the final product.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is outlined below. This protocol is a self-validating system, with each step yielding a characterizable intermediate, ensuring the integrity of the synthetic pathway.

  • Starting Material: The synthesis commences with readily available and inexpensive methyl 2-furoate.

  • Key Step - Asymmetric Induction: A crucial step involves an asymmetric reaction, such as a catalytic asymmetric Michael addition or an asymmetric dihydroxylation, to introduce the desired stereocenter. The choice of chiral ligand and reaction conditions is critical for achieving high enantioselectivity.

  • Cyclization Cascade: Following the introduction of the initial stereocenter, a series of intramolecular reactions, often acid- or base-catalyzed, are employed to construct the bicyclic furo[2,3-b]furan core.

  • Purification and Characterization: Each intermediate and the final product are purified using standard chromatographic techniques (e.g., column chromatography) and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm their structure and purity.

Logical Relationship Diagram:

G cluster_synthesis Enantioselective Synthesis Workflow start Methyl 2-furoate step1 Asymmetric Reaction (e.g., Michael Addition) start->step1 Chiral Catalyst step2 Intermediate with Established Stereocenter step1->step2 step3 Cyclization Cascade (Acid/Base Catalyzed) step2->step3 product cis-Fused 5-Oxofuro[2,3-b]furan step3->product

Caption: Workflow for the enantioselective synthesis of the furo[2,3-b]furan core.

The Furo[2,3-b]furan Core in Nature: Spongiane Diterpenoids

The furo[2,3-b]furan scaffold is not merely a synthetic curiosity; it is a key structural feature in a class of marine natural products known as spongiane diterpenoids.[3][5] These compounds are isolated from marine sponges and have garnered interest for their diverse and potent biological activities.

Table 1: Examples of Spongiane Diterpenoids Containing the Furo[2,3-b]furan Core

Natural ProductSource OrganismReported Biological ActivityReference
Dendrillolide ADendrilla sp.Cytotoxic[5]
Cheloviolene AChelonaplysilla violaceaCytotoxic[5]

The presence of the furo[2,3-b]furan core in these bioactive natural products provides a strong rationale for its exploration in medicinal chemistry. The rigid bicyclic system likely plays a crucial role in orienting key functional groups for optimal interaction with their biological targets.

Therapeutic Potential: Lessons from Fused Furan Analogs

While there are currently no approved drugs containing the furo[2,3-b]furan core, the significant biological activities of closely related fused furan systems provide compelling evidence for its therapeutic potential. By examining these analogs, we can infer potential applications for the furo[2,3-b]furan scaffold.

Anticancer Activity

Fused furan derivatives have shown considerable promise as anticancer agents. For instance, furo[2,3-d]pyrimidine-based compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation.[6]

  • VEGFR-2 Inhibition: Certain furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth and metastasis.[7]

  • EGFR Inhibition: Other furo[2,3-d]pyrimidine analogs have shown activity against the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[8]

  • General Cytotoxicity: Furo[3,2-b]indole derivatives have also been synthesized and evaluated for their anticancer activity, with some compounds showing significant inhibitory effects against various cancer cell lines.[1]

Signaling Pathway Diagram:

G cluster_pathway Potential Anticancer Mechanism of Fused Furan Analogs ligand Growth Factor (e.g., VEGF, EGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ligand->receptor Binds downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream Activates inhibitor Fused Furan Derivative (e.g., Furo[2,3-d]pyrimidine) inhibitor->receptor Inhibits response Cell Proliferation, Angiogenesis, Survival downstream->response Promotes

Sources

Exploratory

Physical and chemical properties of hexahydrofurofuranol derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Hexahydrofurofuranol Derivatives Introduction: The Hexahydrofurofuranol Core in Modern Chemistry The hexahydrofuro[3,2-b]furan scaffold is a bicyclic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Hexahydrofurofuranol Derivatives

Introduction: The Hexahydrofurofuranol Core in Modern Chemistry

The hexahydrofuro[3,2-b]furan scaffold is a bicyclic oxygen-containing heterocycle that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, three-dimensional structure and stereochemical complexity make it a valuable building block for creating molecules with precise spatial arrangements. This is particularly evident in its role as a key structural component in several potent pharmaceuticals, most notably as the P2-ligand in HIV-1 protease inhibitors like Darunavir.[1][2] The specific stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is crucial for high-affinity binding to the HIV protease enzyme.[1]

This guide provides a comprehensive overview of the physical and chemical properties of hexahydrofurofuranol and its derivatives. It is intended for researchers, scientists, and drug development professionals who seek to understand and manipulate this important chemical entity. We will delve into the stereochemistry, physical characteristics, chemical reactivity, and analytical methodologies pertinent to this class of compounds, grounding the discussion in established scientific principles and field-proven insights.

Stereochemistry: The Foundation of Functionality

The hexahydrofurofuranol core contains multiple stereocenters, leading to a variety of possible stereoisomers. The precise three-dimensional arrangement of atoms is critical to its biological activity and physical properties. The most common scaffold, hexahydrofuro[3,2-b]furan, has three key stereocenters that dictate the overall conformation of the bicyclic system.

Understanding the stereochemical landscape is the first step in harnessing the potential of these derivatives. The specific arrangement of substituents on the fused ring system influences everything from receptor binding affinity to solubility and metabolic stability. Asymmetric synthesis, often employing metal catalysis or enzymatic methods, is therefore a cornerstone of research in this area, allowing for the selective preparation of desired enantiomers and diastereomers with high optical purity.[2][3]

Stereochemistry cluster_core Hexahydrofuro[3,2-b]furan-3-ol Core cluster_isomers Key Stereoisomers in Drug Design Core Core Structure (C₆H₁₀O₃) Isomer1 (3R,3aS,6aR) Crucial for Darunavir Core->Isomer1 Chiral Synthesis Isomer2 (3S,3aS,6aR) Core->Isomer2 Chiral Synthesis Isomer3 Other Diastereomers Core->Isomer3 Stereoselective Routes

Caption: Logical relationship of the core hexahydrofurofuranol structure to its key stereoisomers.

Physical Properties: A Quantitative Overview

The physical properties of hexahydrofurofuranol derivatives are dictated by their molecular structure, including stereochemistry, molecular weight, and the nature of their functional groups. These properties are critical for predicting the behavior of these compounds in various experimental and physiological environments.

Melting and Boiling Points

Melting and boiling points are influenced by intermolecular forces.[4] The presence of the hydroxyl group allows for hydrogen bonding, leading to higher melting and boiling points compared to non-hydroxylated bicyclic ethers of similar molecular weight.[5] Molecular symmetry also plays a crucial role; highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[6]

Solubility

The solubility of a molecule is paramount in both chemical synthesis and drug delivery.[7] Hexahydrofurofuranol derivatives, containing both a polar hydroxyl group and a largely non-polar bicyclic ether backbone, exhibit moderate polarity.

  • Polar Solvents (e.g., Water, Alcohols): The hydroxyl group can form hydrogen bonds with water, rendering low-molecular-weight derivatives sparingly soluble.[8] Solubility in water is generally low but can be enhanced by the presence of additional polar groups.

  • Organic Solvents: These derivatives are typically soluble in a range of organic solvents, including alcohols, acetone, ethyl acetate, and dichloromethane.[8] Their solubility in non-polar solvents like hexanes is more limited but can be significant depending on the other substituents on the molecule.[9]

Tabulated Physical Data

The following table summarizes key physical properties for several hexahydrofurofuranol derivatives, compiled from various chemical databases.

Compound/DerivativeCAS No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaRef.
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol252873-50-0C₆H₁₀O₃130.1467251.5 (Predicted)14.07 (Predicted)[10]
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol156928-10-8C₆H₁₀O₃130.14---[11]
(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol-C₆H₁₀O₄146.14---[12]
Hexahydro-furo[3,2-b]furan-3,6-diamine125335-70-8C₆H₁₂N₂O₂144.17-260.7 (at 760 mmHg)-[13][14]

Chemical Properties and Reactivity

The chemical reactivity of hexahydrofurofuranol derivatives is centered around two main features: the bicyclic ether system and the hydroxyl group.

Stability of the Bicyclic Ether Core

Ethers are generally considered to be chemically stable and unreactive functional groups.[15] The fused bicyclic structure of hexahydrofurofuranol imparts significant rigidity and stability. Cleavage of the ether C-O bonds is uncommon and typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or potent bases (e.g., organolithium reagents).[15][16]

  • Acid-Catalyzed Cleavage: In the presence of a strong acid, the ether oxygen is protonated, converting the alkoxy group into a good leaving group. A nucleophile (like a halide ion) can then attack one of the adjacent carbons via an Sₙ1 or Sₙ2 mechanism, leading to ring opening.[16] The regioselectivity of this cleavage depends on the substitution pattern and the stability of potential carbocation intermediates.

Reactions of the Hydroxyl Group

The secondary alcohol is the most reactive site on the hexahydrofurofuranol core under typical laboratory conditions. It can undergo a variety of standard alcohol transformations:

  • Acylation/Esterification: The hydroxyl group can be readily acylated with acid chlorides or anhydrides in the presence of a base to form esters.[2] This is a common strategy for creating prodrugs or modifying the pharmacokinetic properties of a molecule.

  • Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, hexahydrofuro[3,2-b]furan-3-one. This ketone is a key intermediate in various synthetic routes, including those that use enzymatic reduction to establish the desired alcohol stereochemistry.[2]

  • Derivatization for Analysis: The hydroxyl group can be derivatized with chiral reagents to aid in the determination of enantiomeric excess and absolute configuration using spectroscopic methods like NMR.[17]

Reactivity cluster_reactions Key Chemical Transformations Core Hexahydrofurofuranol Core Acylation Acylation / Esterification Core->Acylation -OH group Oxidation Oxidation to Ketone Core->Oxidation -OH group EtherCleavage Ether Cleavage (Harsh Conditions) Core->EtherCleavage Ether O-atoms Derivatization Analytical Derivatization Core->Derivatization -OH group

Caption: Primary reactive sites and key transformations of the hexahydrofurofuranol core.

Synthesis and Characterization Protocols

The synthesis of specific hexahydrofurofuranol stereoisomers is a significant challenge that has been addressed through innovative synthetic strategies.[18] Once synthesized, rigorous characterization is required to confirm the structure, stereochemistry, and purity of the derivative.

Overview of Synthetic Approaches
  • Asymmetric Synthesis: Multi-step syntheses often start from chiral pool materials like D-glyceraldehyde or employ catalytic asymmetric reactions.[1] A notable approach involves a sequential metal catalysis combining Pd-catalyzed asymmetric hydroalkoxylation and ring-closing metathesis (RCM).[3][19]

  • Enzymatic Methods: Biocatalysis, particularly the use of ketoreductase enzymes, offers a highly selective and environmentally friendly method to produce the desired alcohol stereoisomer from a ketone precursor.[2] This method is advantageous for its high yield and optical purity, making it suitable for industrial-scale production.[2]

Experimental Protocol: Spectroscopic Characterization

This protocol outlines a self-validating system for the structural confirmation and purity assessment of a synthesized hexahydrofurofuranol derivative.

Objective: To confirm the chemical structure and assess the purity of a synthesized hexahydrofurofuranol derivative.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified, dried sample.

    • For NMR analysis, dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: The choice of solvent is critical for sample solubility and to avoid interfering signals in the ¹H NMR spectrum.

    • For mass spectrometry, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. Key signals to verify include the proton attached to the hydroxyl-bearing carbon, the bridgehead protons, and the protons on the fused ring system. The coupling patterns (multiplicity) are essential for confirming the relative stereochemistry.

    • Acquire a ¹³C NMR spectrum. Confirm the presence of the expected number of carbon signals, paying close attention to the chemical shift of the carbon bearing the hydroxyl group (~65-75 ppm) and the bridgehead carbons.

    • Self-Validation: The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework. The data must be consistent with the proposed structure. 2D NMR techniques (COSY, HSQC) can be employed to definitively assign all signals.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an ESI or APCI source.[19]

    • Confirm the molecular weight by identifying the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Trustworthiness: HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule, distinguishing it from other potential isomers or impurities.

  • Purity Analysis (HPLC):

    • Develop an HPLC method using a suitable column (e.g., C18 for reverse-phase).

    • Run the sample and analyze the resulting chromatogram. Purity is determined by the relative area of the main peak.

    • Self-Validation: The purity determined by HPLC should align with the absence of significant impurity signals in the NMR spectra.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Synthesized Product purification Purification (e.g., Column Chromatography) start->purification structural_confirm Structural Confirmation purification->structural_confirm purity_analysis Purity Assessment purification->purity_analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) structural_confirm->NMR MS Mass Spectrometry (HRMS) structural_confirm->MS HPLC HPLC / UPLC purity_analysis->HPLC end Characterized Derivative NMR->end MS->end HPLC->end

Caption: A typical experimental workflow for the characterization of a synthesized derivative.

Applications in Drug Discovery and Development

The unique, rigid, and chiral nature of the hexahydrofurofuranol scaffold makes it an excellent pharmacophore.[20][21] A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule.

  • Scaffold for HIV Protease Inhibitors: As mentioned, the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety is a cornerstone of the HIV protease inhibitor Darunavir. It positions a hydroxyl group to form a critical hydrogen bond with the backbone atoms of the aspartic acid residues in the enzyme's active site, while the bicyclic core provides a rigid scaffold that minimizes the entropic penalty of binding.

  • Novel Therapeutic Areas: Beyond HIV, derivatives are being investigated for other therapeutic applications. For instance, substituted hexahydrofuro[3,4-b]furans have been identified as a novel class of inhibitors for acyl-acyl carrier protein (ACP) thioesterase, with potential applications as herbicides.[22] The principles of organic synthesis are central to exploring these new applications and transforming drug discovery.[23]

Conclusion

Hexahydrofurofuranol derivatives represent a class of molecules where structure intrinsically dictates function. Their well-defined three-dimensional architecture, a result of their bicyclic nature and stereochemical richness, has made them indispensable in modern drug design. A thorough understanding of their physical properties, such as solubility and melting point, combined with a knowledge of their chemical reactivity, is essential for any scientist working with these compounds. The continued development of elegant synthetic and analytical methodologies will undoubtedly expand the application of this versatile scaffold into new and exciting areas of research and development.

References

  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. (2021). Organic Letters, 23(9), 3584-3587.
  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. (n.d.).
  • Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. (n.d.). RSC Publishing.
  • Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. (2014). RSC Advances.
  • SN1-like Reactions of Bicyclic α-Amino Ethers with Sulfur, Nitrogen, and Carbon Nucleophiles. (n.d.). Organic Letters.
  • (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. (n.d.). Echemi.
  • Preparation method for hexahydrofuro-furan-ol derivative and intermediate... (2021).
  • Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. (2017).
  • (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. (n.d.). PubChem.
  • Chemical Properties of Hexahydrofuro[3,2-b]furan-3,6-diyl bis((E)
  • (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol. (n.d.). PubChem.
  • Synthesis and biological profile of substituted hexahydrofuro[3,4-b]furans, a novel class of bicyclic acyl-acyl carrier protein (ACP) thioesterase inhibitors. (n.d.). PubMed.
  • Hexahydro-furo[3,2-b]furan-3,6-diamine. (n.d.). LookChem.
  • Hexahydrofuro[3,2-b]furan-3,6-diamine. (n.d.). PubChem.
  • (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol. (n.d.). PubChem.
  • Stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol and its dimer via tandem Prins and pinacol rearrangement. (2019). Organic & Biomolecular Chemistry.
  • Physical Properties of Ether. (2023). Chemistry LibreTexts.
  • Hexahydrofuro[3,2-b]furan-3,6-diyl bis((E)
  • Ether cleavage. (n.d.). Wikipedia.
  • Cleavage of Cyclic Ethers. (2024). YouTube.
  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Deriv
  • Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. (2024).
  • Synthesis of Furan Derivatives Condensed with Carbohydr
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH.
  • Physical properties and structure. (n.d.). Siyavula.
  • Methods and applications of structure based pharmacophores in drug discovery. (n.d.). PubMed.
  • Melting points and Boiling Points. (n.d.).
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
  • Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. (n.d.). PMC - NIH.
  • Boiling & Melting Points. (n.d.). MSU chemistry.
  • Applications of machine learning in drug discovery and development. (n.d.). PubMed - NIH.
  • Organic synthesis provides opportunities to transform drug discovery. (2018). PubMed.
  • Intermolecular Forces and Relative Boiling Points (bp). (2020). Chemistry LibreTexts.
  • Boiling Point and Melting Point in Organic Chemistry. (n.d.).
  • Solubility of Organic Compounds. (2023).
  • Enantioselective Synthesis of Tetrahydrofuran Deriv
  • Solvent Miscibility Table. (n.d.).
  • Assessment of the chemical stability of furfural derivatives and the mixtures as fuel components. (n.d.).
  • (PDF)

Sources

Foundational

Introduction to the synthesis of Darunavir intermediates

An In-depth Technical Guide to the Synthesis of Darunavir Intermediates Authored by a Senior Application Scientist Introduction: Deconstructing a Potent HIV-1 Protease Inhibitor Darunavir (marketed as Prezista) stands as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Darunavir Intermediates

Authored by a Senior Application Scientist

Introduction: Deconstructing a Potent HIV-1 Protease Inhibitor

Darunavir (marketed as Prezista) stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection. As a second-generation protease inhibitor (PI), it exhibits a high genetic barrier to resistance and potent activity against multi-drug-resistant HIV strains.[1][2] The efficacy of Darunavir is intrinsically linked to its complex molecular architecture, which is assembled from several key chiral intermediates. Understanding the synthesis of these building blocks is critical for researchers and professionals in drug development and manufacturing, as the efficiency and stereochemical purity of these syntheses directly impact the cost, scalability, and ultimately, the accessibility of this life-saving medication.[3]

This guide provides a detailed exploration of the synthetic strategies employed to construct the core intermediates of Darunavir. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, compare competing methodologies, and offer insights into the practical considerations for both laboratory-scale synthesis and industrial production.

Retrosynthetic Analysis: A Strategic Roadmap

A logical approach to understanding the synthesis of Darunavir is to work backward from the final molecule. The retrosynthetic analysis reveals three primary fragments:

  • The P2 Ligand: The bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-THF alcohol. This ligand is crucial for high-affinity binding to the HIV protease enzyme.[4]

  • The Core Amino Alcohol: A (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl backbone, which forms the central scaffold of the inhibitor.

  • The Sulfonamide Cap: A 4-aminophenyl sulfonamide moiety, which interacts with the S2' pocket of the protease.

The most common industrial disconnections occur at the carbamate and sulfonamide linkages, identifying the bis-THF alcohol and an amino-sulfonamide precursor as the principal intermediates.

G cluster_intermediates Key Intermediates cluster_precursors Precursors Darunavir Darunavir Disconnection1 Carbamate Disconnection Darunavir->Disconnection1 Intermediate1 Intermediate A (Amino-sulfonamide Core) Disconnection2 Sulfonamide Disconnection Intermediate1->Disconnection2 Intermediate2 Intermediate B ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol) (bis-THF alcohol) Disconnection1->Intermediate1 Disconnection1->Intermediate2 Precursor1 Precursor 1 (Boc-protected Epoxide) Disconnection2->Precursor1 Precursor2 Precursor 2 (Isobutylamine) Disconnection2->Precursor2 Precursor3 Precursor 3 (p-Aminophenyl sulfonyl chloride) Disconnection2->Precursor3

Caption: Retrosynthetic analysis of Darunavir.

Part 1: Synthesis of the Bicyclic Ligand: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The synthesis of the bis-THF alcohol is arguably the most challenging aspect of the Darunavir synthesis due to its three contiguous stereocenters. Numerous strategies have been developed, each with distinct advantages and drawbacks.

Strategy A: Photocycloaddition and Enzymatic Resolution

This approach leverages a [2+2] photocycloaddition reaction between furan and a protected glycolaldehyde, followed by hydrogenation and enzymatic resolution to achieve high enantiopurity.[5][6][7] This pathway is notable for its efficiency in constructing the core bicyclic system in a one-pot procedure.[8]

G Furan Furan + Cbz-glycolaldehyde Photocycloaddition [2+2] Photocycloaddition (Diastereoselective) Furan->Photocycloaddition Cycloadduct Racemic Oxetane Cycloadduct Photocycloaddition->Cycloadduct Hydrogenation Hydrogenation (e.g., H₂, Pd/C) Cycloadduct->Hydrogenation RacemicAlcohol Racemic bis-THF Alcohol (rac-D) Hydrogenation->RacemicAlcohol EnzymaticResolution Lipase-Catalyzed Kinetic Resolution (e.g., PPL) RacemicAlcohol->EnzymaticResolution FinalProduct (3R,3aS,6aR)-bis-THF Alcohol (>99% ee) EnzymaticResolution->FinalProduct Byproduct Acytylated (3S,3aR,6aS)-enantiomer EnzymaticResolution->Byproduct G Epoxide Boc-protected Epoxide RingOpening Epoxide Ring-Opening (Isobutylamine, EtOH, 80°C) Epoxide->RingOpening AminoAlcohol Boc-Amino Alcohol Intermediate RingOpening->AminoAlcohol Sulfonylation Sulfonylation (p-Nitrobenzenesulfonyl chloride, TEA) AminoAlcohol->Sulfonylation NitroSulfonamide Boc-Nitro-Sulfonamide Intermediate Sulfonylation->NitroSulfonamide Reduction Nitro Group Reduction (H₂, Raney Ni or Pd/C) NitroSulfonamide->Reduction FinalIntermediate Boc-Amino-Sulfonamide Intermediate Reduction->FinalIntermediate

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of a Chiral Scaffold in HIV Therapy

An Application Guide to the Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-tetrahydrofuran or bis-THF alcohol, is a molecule of profound imp...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-tetrahydrofuran or bis-THF alcohol, is a molecule of profound importance in modern medicinal chemistry. Its rigid, bicyclic structure and specific stereochemistry make it a highly effective P2-ligand for a new generation of HIV protease inhibitors.[1] This chiral building block is a cornerstone of several potent antiretroviral drugs, most notably Darunavir (Prezista®), which is a frontline treatment for both treatment-naive and treatment-experienced HIV/AIDS patients.[2][3][4][5]

The efficacy of these drugs is critically dependent on the precise (3R,3aS,6aR) stereoconfiguration of the bis-THF moiety. This ligand is meticulously designed to form key hydrogen bonds with the backbone of the HIV-1 protease enzyme, enhancing binding affinity and, crucially, conferring potency against drug-resistant viral strains.[1][2] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this intermediate is a paramount concern for pharmaceutical research and manufacturing.

This document provides an in-depth guide to the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, detailing field-proven protocols and the scientific rationale behind them for researchers and drug development professionals.

Strategic Overview of Synthetic Approaches

The synthesis of this stereochemically complex target has attracted considerable attention, leading to a variety of strategic approaches. These can be broadly categorized:

  • Chiral Pool Synthesis: These routes leverage naturally occurring chiral molecules as starting materials. This strategy inherently solves the challenge of absolute stereochemistry. Notable examples start from D-glyceraldehyde derivatives or monopotassium isocitrate.[2][3][6][7] While effective, these syntheses can sometimes be lengthy.

  • Asymmetric Catalysis: Modern approaches focus on using small amounts of a chiral catalyst to induce the desired stereochemistry. Key examples include Lewis acid-catalyzed cycloadditions and asymmetric aldol reactions.[1][6][8][9] These methods are often more elegant and atom-economical but can present challenges in achieving perfect enantioselectivity.

  • Racemic Synthesis and Resolution: An alternative strategy involves the non-stereoselective synthesis of the racemic bis-THF alcohol, followed by separation of the desired enantiomer.[1][6] This is often achieved through enzymatic resolution, where a lipase selectively acylates one enantiomer, allowing for their separation.[8]

  • Photochemical Methods: Some routes utilize photochemical cycloadditions to construct the core bicyclic system.[2][8] While chemically interesting, these reactions can be difficult to scale up for industrial production.[2]

This guide will focus on two robust and well-documented protocols that represent different, yet highly effective, strategic philosophies: a substrate-controlled route starting from a chiral pool material and a catalytic asymmetric approach.

Protocol 1: Stereoselective Synthesis via Michael Addition and Tandem Cyclization

This highly efficient route begins with a readily available chiral starting material, (S)-2,3-O-isopropylideneglyceraldehyde, to control the stereochemistry throughout the synthesis. The key steps involve a diastereoselective Michael addition followed by a Nef oxidation and two cyclization events.[2][5]

Causality and Rationale

The choice of (S)-2,3-O-isopropylideneglyceraldehyde as the starting material is strategic; its inherent chirality directs the formation of subsequent stereocenters. The Michael addition of nitromethane is highly diastereoselective, favoring the syn product, which is essential for achieving the correct final stereochemistry.[2] The subsequent Nef oxidation converts the nitro group into a carbonyl, which then participates in an intramolecular cyclization to form a key lactone acetal intermediate. A final reduction and acid-catalyzed cyclization cascade furnishes the target molecule.

Experimental Workflow Diagram

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nef Oxidation & Cyclization cluster_2 Step 3: Reduction & Final Cyclization A S-2,3-O-isopropylideneglyceraldehyde B α,β-Unsaturated Ester A->B Wittig-type reaction C Syn-nitro adduct (6) B->C Nitromethane, DBU D Lactone Acetal (8) C->D 1. NaOMe 2. H₂SO₄/MeOH E Diol Intermediate (9) D->E LiBH₄ in THF F (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol (2) E->F Aqueous HCl, < -5°C

Caption: Workflow for the synthesis from S-2,3-O-isopropylideneglyceraldehyde.

Detailed Step-by-Step Protocol

This protocol is adapted from the procedure described by Quaedflieg et al. in Organic Letters.[2]

  • Preparation of the α,β-Unsaturated Ester (5b):

    • Convert (S)-2,3-O-isopropylideneglyceraldehyde to the corresponding α,β-unsaturated ester using a standard Horner-Wadsworth-Emmons or Wittig reaction. The maximal isolated yield is often around 77% due to potential side reactions.[2]

  • Diastereoselective Michael Addition (Formation of 6b):

    • Dissolve the α,β-unsaturated ester (1.0 equiv) in methanol (MeOH).

    • Add nitromethane followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv).

    • Stir the reaction at ambient temperature. The reaction progress can be monitored by TLC or ¹H NMR. This step typically achieves a high diastereoselectivity (syn/anti ratio of 97:3).[2]

  • Nef Oxidation and Cyclization (Formation of Lactone Acetal α-8a):

    • To the crude reaction mixture from the previous step, add sodium methoxide (NaOMe, 1.0 equiv) in MeOH.

    • Slowly add this solution to a concentrated solution of excess sulfuric acid (H₂SO₄) in MeOH at 0-5 °C. Causality: This inverse addition protocol is crucial for minimizing side reactions during the highly exothermic Nef oxidation.

    • After aqueous workup, the desired α-anomeric lactone acetal (α-8a) can be crystallized from 2-propanol. An initial crop can be obtained in approximately 52% yield.[2]

    • Expert Insight: The mother liquor contains the β-anomer. Epimerization to the desired α-anomer can be achieved by treating the mother liquor with a catalytic amount of methanesulfonic acid in methanol, allowing for the isolation of a second crop of product.[2]

  • Reduction to Diol (9):

    • Dissolve the purified lactone acetal α-8a (1.0 equiv) in tetrahydrofuran (THF).

    • Add lithium borohydride (LiBH₄) and heat the reaction to 50 °C.

    • Trustworthiness: The resulting diol product (9) is difficult to isolate as its lithium complex.[2] Therefore, the protocol proceeds directly to the next step without isolation.

  • Acid-Catalyzed Cyclization to Final Product (2):

    • Cool the reaction mixture containing the lithium complex of diol 9 to < -5 °C.

    • Slowly add an excess of aqueous 32 wt % hydrochloric acid (HCl) over several hours. Causality: Slow addition and low temperature are critical to prevent acid-catalyzed elimination side reactions.[2]

    • Expert Insight: The final product is highly water-soluble, making extraction difficult.[2] The recommended workup involves neutralizing the acidic mixture with triethylamine, performing a solvent-switch to ethyl acetate, filtering the resulting salts, and evaporating the solvent. This procedure provides the final product in high yield (~80%) and purity.[2]

Quantitative Data Summary
StepProductYieldDiastereomeric/Enantiomeric PurityReference
Michael Additionsyn-nitro adduct (6b)High (used crude)syn/anti = 97:3[2]
CrystallizationLactone Acetal (α-8a)52% (first crop) + 9% (second crop)ee > 99%[2]
Final Cyclizationbis-THF alcohol (2)~80% (from α-8a)de > 99%[2]

Protocol 2: Lewis Acid-Catalyzed Asymmetric Cyclization

This approach represents a more convergent and modern strategy, constructing the bicyclic core in a single key step through a formal cycloaddition of 2,3-dihydrofuran and glycolaldehyde.[6][10][11] Asymmetry is induced by a chiral catalyst system.

Causality and Rationale

The core of this method is a Lewis acid-catalyzed reaction that activates the substrates towards cyclization. A chiral ligand, typically a bis(oxazoline) (pybox) or BINAP derivative, coordinates to the metal center (e.g., Tin (II) or Manganese (II)) creating a chiral environment.[6][11] This chiral complex then directs the approach of the substrates, leading to the preferential formation of one enantiomer of the product. While high diastereoselectivity (favoring the desired anti product) can be achieved, enantioselectivity is often moderate, necessitating a subsequent enzymatic resolution step to obtain optically pure material.[6][8]

Reaction Workflow Diagram

cluster_0 Step 1: Catalytic Cycloaddition cluster_1 Step 2: Enantiomeric Enhancement A 2,3-Dihydrofuran + Glycolaldehyde Dimer B Racemic/Enantioenriched bis-THF alcohol A->B [M(II)] + Chiral Ligand (e.g., Sn(OTf)₂ + (S,S)-Ph-pybox) C (3R,3aS,6aR)-acetate + (3S,...)-alcohol B->C Lipase (e.g., PPL) + Acylating Agent D Optically Pure (3R,3aS,6aR)-alcohol C->D 1. Separation 2. Hydrolysis

Caption: Workflow for the catalytic asymmetric synthesis and enzymatic resolution.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on reports by Xie and co-workers.[6][8]

  • Catalyst Preparation (in situ):

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., (S,S)-Ph-pybox) in a suitable solvent like hexafluoroisopropanol (HFIP).

    • Add the Lewis acid salt (e.g., Sn(OTf)₂ or MnBr₂). Stir at room temperature to allow for complex formation.

  • Asymmetric Cycloaddition:

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C).

    • Add 2,3-dihydrofuran (2,3-DHF).

    • In a separate flask, prepare a solution of glycolaldehyde dimer in the same solvent and add it slowly to the reaction mixture.

    • Stir the reaction at 0 °C for the specified time (e.g., 24-48 hours), monitoring by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup followed by purification via flash column chromatography to isolate the bis-THF alcohol.

  • Enzymatic Kinetic Resolution:

    • Dissolve the enantioenriched bis-THF alcohol (1.0 equiv) in a suitable organic solvent (e.g., methyl t-butyl ether, MTBE).[8]

    • Add a lipase (e.g., Porcine Pancreatic Lipase, PPL) and an acylating agent (e.g., propionic anhydride, 1.0 equiv).[8]

    • Stir the mixture at room temperature for approximately 22 hours.[8] Causality: The lipase will selectively acylate one enantiomer (the (3S,...)-enantiomer), leaving the desired (3R,3aS,6aR)-enantiomer as the unreacted alcohol.

    • Filter the enzyme through a pad of Celite.

    • Concentrate the filtrate and purify by flash column chromatography to separate the acylated product from the desired optically pure alcohol. This can afford the target compound in >99% ee.[8]

Quantitative Data Summary
Catalyst / LigandDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Reference
MnBr₂ / (S,S)-Ph-pybox46% (73:27 er)[6]
Sn((S,S)-Ph-pybox)(OTf)₂up to 98:215%[6]
Enzymatic Resolution>99%[6][8]

Characterization and Quality Control

Confirmation of the final product's identity, purity, and stereochemistry is essential.

  • Structural Verification: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and diastereomeric purity. Key signals include the anomeric proton around 5.7 ppm in the ¹H NMR spectrum.[3][12]

  • Mass Spectrometry: Confirms the molecular weight of the compound.

  • Optical Purity: Enantiomeric excess (ee) is determined using chiral chromatography (either Gas Chromatography or HPLC) or by preparing a diastereomeric derivative (e.g., a Mosher ester) and analyzing by ¹H or ¹⁹F NMR.[1]

Conclusion

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a well-studied but challenging endeavor that highlights key principles of modern asymmetric synthesis. The choice between a substrate-controlled route from the chiral pool and a catalytic asymmetric method depends on factors such as scale, cost of starting materials, and available equipment. The Michael addition route offers excellent stereocontrol and high yields, making it robust and scalable.[2] The catalytic approach is more convergent but often requires an additional enzymatic resolution step to achieve the optical purity demanded for pharmaceutical applications.[6] Both protocols detailed herein provide reliable pathways to this critical intermediate, enabling the development and production of life-saving HIV protease inhibitors.

References

  • Canoy, W. L., Cooley, B. E., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 10(6), 1103–1106. [Link]

  • Quaedflieg, P. J. L. M., van Hesse, M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 8(1), 179-182. [Link]

  • Doan, B. D., et al. (2016). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Moore, G. L., Stringham, R. W., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 88-94. [Link]

  • ResearchGate. (2016). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. [Link]

  • ResearchGate. (2025). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[ 2,3- b ]furan- 3- ol. [Link]

  • PubMed. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. [Link]

  • Semantic Scholar. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. [Link]

  • ACS Publications. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. [Link]

  • Semantic Scholar. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. [Link]

  • Semantic Scholar. (2006). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. [Link]

  • PubMed. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. [Link]

  • ResearchGate. (2025). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[ 2,3- b ]furan- 3- ol from Glycolaldehyde. [Link]

  • Google Patents. (2013). Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Sources

Application

Application Note: Stereoselective Synthesis of the Darunavir bis-THF Ligand

Introduction: The Significance of the (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Ligand in HIV Therapy Darunavir (marketed as Prezista™) stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Ligand in HIV Therapy

Darunavir (marketed as Prezista™) stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection, particularly against multi-drug resistant strains.[1][2] A key structural feature contributing to its remarkable efficacy and high genetic barrier to resistance is the P2 ligand, a stereochemically defined bis-tetrahydrofuran (bis-THF) moiety, specifically (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[2][3][4] This ligand is meticulously designed to form extensive hydrogen bonding interactions with the backbone atoms of the HIV-1 protease active site.[2][4] This "backbone binding" concept is crucial for its robust activity against mutant protease variants where side-chain interactions might be compromised.[4][5]

The precise stereochemistry of the three contiguous stereocenters in the bis-THF ligand is paramount for its potent biological activity. Consequently, the development of efficient and highly stereoselective synthetic routes to this key intermediate is a topic of significant academic and industrial research. This application note provides a detailed overview of prominent stereoselective strategies for the synthesis of the Darunavir bis-THF ligand, complete with mechanistic insights and detailed experimental protocols.

Strategic Approaches to Stereocontrol

The synthesis of a molecule with three specific stereocenters presents a considerable challenge. Researchers have devised several elegant strategies to achieve the desired (3R,3aS,6aR) stereochemistry. These approaches can be broadly categorized into:

  • Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure starting materials.

  • Asymmetric Catalysis and Reagent-Controlled Reactions: Employing chiral catalysts or reagents to induce stereoselectivity.

  • Enzymatic and Chemoenzymatic Methods: Leveraging the high stereoselectivity of enzymes for resolution or asymmetric transformation.

  • Photochemical Cycloadditions: Utilizing light-induced reactions to form key ring structures.

The following sections will delve into specific examples of these strategies, highlighting the chemical logic behind each approach.

Synthetic Strategies and Mechanistic Insights

Chiral Pool Approach: Synthesis from Isocitric Acid

A practical and cost-effective synthesis has been developed starting from monopotassium isocitrate, a readily available fermentation product.[6][7] This strategy leverages the inherent chirality of the starting material to establish the stereocenters of the final product.

The key transformation involves the reduction of a tertiary amide and ester functionalities with a powerful reducing agent like lithium aluminum hydride (LAH), followed by an acid-catalyzed workup that facilitates a spontaneous cyclization to form the bicyclic furofuranol structure.[6] The selection of the amide substrate is critical for achieving an efficient reduction and subsequent cyclization.[6][7]

Logical Flow of the Isocitrate-Based Synthesis

G start Monopotassium Isocitrate step1 Conversion to Tertiary Amide start->step1 step2 LAH Reduction step1->step2 step3 Acidic Workup & In Situ Cyclization step2->step3 end_product (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol step3->end_product

Caption: Synthesis of the bis-THF ligand from isocitrate.

Stereoselective Aldol Reaction Approach

A highly diastereo- and enantioselective synthesis has been achieved using an ester-derived titanium enolate-based anti-aldol reaction as the key step.[8] This method provides excellent control over the formation of new stereocenters. Another powerful approach utilizes an Evans-Mukaiyama aldol reaction between (benzyloxy)acetaldehyde and a silyl ketene acetal, which also demonstrates high levels of stereocontrol.[9][10]

The general principle of these aldol-based strategies is to create a key intermediate with the correct relative and absolute stereochemistry, which is then elaborated through a series of transformations, including reduction and cyclization, to yield the final bis-THF alcohol.

Key Steps in an Aldol-Based Synthesis

G start Chiral Aldehyde/Enolate step1 Stereoselective Aldol Reaction start->step1 step2 Lactone/Diol Intermediate step1->step2 step3 Reduction & Cyclization step2->step3 end_product bis-THF Alcohol step3->end_product

Caption: General workflow for aldol reaction-based synthesis.

Photochemical [2+2] Cycloaddition

A concise and efficient one-pot synthesis has been developed that utilizes a [2+2] photocycloaddition between furan and a Cbz-protected glycolaldehyde.[11][12] This key step establishes the core bicyclic structure with the correct relative stereochemistry. Subsequent hydrogenation and a lipase-catalyzed kinetic resolution afford the enantiomerically pure target compound.[11][12] While photochemical reactions can be challenging to scale up, this method offers a unique and convergent approach to the bis-THF ligand.[3]

Workflow of the Photochemical Synthesis

G reactants Furan + Protected Glycol Aldehyde photocycloaddition [2+2] Photocycloaddition reactants->photocycloaddition hydrogenation Hydrogenation & Rearrangement photocycloaddition->hydrogenation resolution Lipase-Catalyzed Kinetic Resolution hydrogenation->resolution product Enantiopure bis-THF Alcohol resolution->product

Caption: Photochemical approach to the bis-THF ligand.

Chemoenzymatic Dynamic Kinetic Resolution

A highly innovative approach employs a ketoreductase (KRED) enzyme for the dynamic kinetic resolution of a β-ketolactone.[13] This method is particularly powerful as it can theoretically convert 100% of the racemic starting material into the desired enantiomerically pure product. The enzymatic reduction sets the key stereocenter, and subsequent chemical steps, including lactone reduction and cyclization, complete the synthesis.[13]

Quantitative Data Summary

The following table summarizes the reported yields and stereoselectivities for some of the discussed synthetic strategies.

Synthetic StrategyKey StepReported YieldEnantiomeric Excess (ee)Reference
Isocitrate-BasedLAH Reduction/Cyclization43% overall>99%[6]
Anti-Aldol RouteTi-enolate Aldol ReactionNot specified>99%[8]
Photochemical[2+2] Cycloaddition/Resolution43%99%[12]
ChemoenzymaticKRED Dynamic Kinetic Resolution39% over 4 stepsNot specified[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol via Photochemical Cycloaddition and Enzymatic Resolution

This protocol is adapted from the work of Kappe, C. O., et al. (2017).[11][12]

Step 1: [2+2] Photocycloaddition and Hydrogenation

  • Combine furan and Cbz-protected glycolaldehyde in an appropriate solvent within a photochemical reactor.

  • Irradiate the mixture with a suitable UV light source until the starting materials are consumed (monitor by TLC or LC-MS).

  • After the reaction is complete, transfer the mixture to a hydrogenation vessel.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas and stir until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Dissolve the crude product from Step 1 (a racemic mixture of the bis-THF alcohol) in a suitable solvent such as methyl tert-butyl ether (MTBE).

  • Add Porcine Pancreatic Lipase (PPL) (e.g., 10% w/w).

  • Add propionic anhydride (1.0 equivalent).

  • Stir the reaction mixture at room temperature for approximately 22 hours.

  • Monitor the reaction progress to achieve ~50% conversion.

  • Filter the mixture through a pad of Celite to remove the enzyme.

  • Concentrate the filtrate and purify by flash column chromatography (e.g., cyclohexane/EtOAc = 1/1) to separate the desired (-)-bis-THF alcohol from the acylated enantiomer.

Protocol 2: Synthesis via Stereoselective Anti-Aldol Reaction

This protocol is a generalized representation based on the principles described by Ghosh, A. K., et al.[8]

Step 1: Ozonolysis and Reduction

  • Dissolve the protected alkene starting material (e.g., compound 11 in the cited reference) in dichloromethane (CH₂Cl₂) and cool to -78 °C.[8]

  • Bubble ozone gas through the solution until a light blue color persists.

  • Purge the excess ozone with an inert gas (e.g., argon) until the blue color disappears.

  • Add dimethyl sulfide (Me₂S) and stir for 1 hour, then warm to 0 °C.

  • Reduce the resulting intermediate in situ with sodium borohydride (NaBH₄) to yield a diol.

Step 2: Deprotection and Cyclization

  • Expose the diol from Step 1 to aqueous hydrochloric acid (HCl).

  • The acidic conditions will effect the deprotection of any acid-labile protecting groups (e.g., THP) and catalyze the cyclization to form the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

  • Purify the final product by column chromatography.

  • The optical purity can be determined by methods such as Mosher ester analysis.[8]

Conclusion

The stereoselective synthesis of the Darunavir bis-THF ligand is a testament to the ingenuity of modern synthetic organic chemistry. A variety of robust and elegant strategies have been developed to tackle the challenge of controlling its three contiguous stereocenters. From leveraging the innate chirality of natural products to the precision of asymmetric catalysis and the efficiency of chemoenzymatic methods, researchers have a powerful toolkit at their disposal. The choice of a particular synthetic route in a research or industrial setting will depend on factors such as cost of starting materials, scalability, and the desired level of stereochemical purity. The continued exploration and refinement of these synthetic pathways are crucial for ensuring the accessibility of vital medications like Darunavir to a global patient population.[6]

References

  • Surleraux, D. L. N. G., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-I Protease Inhibitor. Journal of Medicinal Chemistry, 48(6), 1813–1822. [Link]

  • Ghosh, A. K., et al. (2004). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 6(23), 4261–4264. [Link]

  • Ghosh, A. K., et al. (2004). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry, 69(23), 7822-7829. [Link]

  • Kappe, C. O., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • Doan, T. L., et al. (2016). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218-1223. [Link]

  • Arnold, F. H., et al. (2021). An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis. ResearchGate. [Link]

  • Ghosh, A. K. (2009). Asymmetric synthesis of bis-tetrahydrofuran and its conversion to darunavir and design of novel HIV-1 protease inhibitors based upon the 'backbone binding concept'. Purdue e-Pubs. [Link]

  • Ghosh, A. K., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. [Link]

  • Ghosh, A. K., et al. (2004). Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114). Journal of organic chemistry, 69(23), 7822-7829.
  • Ghosh, A. K., et al. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 1(6), 264–268. [Link]

  • Johnston, J. N., et al. (2010). Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. Request PDF. [Link]

  • Mizhiritskii, M., & Marom, E. (2011). Process for the preparation of darunavir and darunavir intermediates.
  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(17), 7563–7575. [Link]

  • Ghosh, A. K., et al. (2014). An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors. The Journal of Organic Chemistry, 79(17), 8031–8039. [Link]

  • Deeks, E. D. (2014). Darunavir: a review of its use in the management of HIV-1 infection. Drugs, 74(1), 99–125. [Link]

  • Moore, G. L., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98–106. [Link]

  • Ghosh, A. K., et al. (2008). Bis-Tetrahydrofuran: a Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors That Combat Drug Resistance. OSTI.GOV. [Link]

  • Ghosh, A. K., et al. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 1(6), 264-268. [Link]

  • Johnson, D. S., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Ghosh, A. K., et al. (2018). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Journal of Medicinal Chemistry, 61(17), 7679–7691. [Link]

  • Johnson, D. S., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. [Link]

  • Moore, G. L., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ResearchGate. [Link]

  • Johnson, D. S., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed. [Link]

  • Mapi Pharma Limited. (2012). Process for the preparation of darunavir and darunavir intermediates.
  • Ghosh, A. K., et al. (2006). Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance. PubMed. [Link]

  • Ghosh, A. K., et al. (2007). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Bioorganic & Medicinal Chemistry, 15(24), 7576–7580. [Link]

Sources

Method

Application Note &amp; Protocol: Asymmetric Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Abstract The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol scaffold is a privileged structural motif, most notably serving as the high-affinity P2-ligand in a new generation of HIV protease inhibitors, including the FDA-ap...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol scaffold is a privileged structural motif, most notably serving as the high-affinity P2-ligand in a new generation of HIV protease inhibitors, including the FDA-approved drug Darunavir (Prezista®).[1] Its rigid, bicyclic structure and defined stereochemistry are critical for effective hydrogen bonding with the backbone of the HIV-1 protease enzyme, conferring high potency against both wild-type and drug-resistant viral strains.[1] The precise stereochemical configuration of its three chiral centers dictates its biological efficacy, making stereocontrolled synthesis a paramount challenge in medicinal and process chemistry. This document provides a comprehensive overview of prevalent asymmetric strategies and presents a detailed, field-proven protocol for its synthesis, designed for researchers in drug discovery and development.

Strategic Overview of Asymmetric Syntheses

The synthesis of enantiopure hexahydrofuro[2,3-b]furan-3-ol has been approached from several distinct strategic standpoints. The choice of route is often dictated by factors such as scalability, cost-effectiveness, and the desired level of stereochemical purity. The primary strategies can be broadly categorized as: Catalytic Asymmetric Methods, Chiral Pool Syntheses, Substrate-Controlled Diastereoselective Reactions, and Chemoenzymatic Approaches.

  • Catalytic Asymmetric Synthesis: This modern approach aims to create the chiral centers using a small amount of a chiral catalyst.

    • Metal-Catalyzed Reactions: Sequential metal catalysis, such as a Palladium-catalyzed asymmetric hydroalkoxylation of an ene-alkoxyallene followed by ring-closing metathesis (RCM), has emerged as a powerful and highly chemoselective method.[2][3][4] Another notable strategy involves the Lewis acid-catalyzed formal cycloaddition of 2,3-dihydrofuran with glycolaldehyde derivatives, using catalysts formed from tin(II) triflate and chiral ligands like Evans's BOX ligands to achieve high diastereoselectivity.[5][6]

    • Organocatalysis: Non-metal catalysts have also been successfully employed. Schreiner's thiourea catalyst, for instance, can promote the condensation of 1,2-dihydrofuran and glycolaldehyde, which can then be coupled with an enzymatic resolution to yield the target alcohol with excellent enantiopurity (>99% ee).[2][7]

  • Chiral Pool Synthesis: This classical strategy leverages the inherent chirality of readily available natural products.

    • From Carbohydrates: Commercially available sugar derivatives serve as excellent starting materials, with their pre-existing stereocenters guiding the synthesis.[7] Key steps in such routes often include substrate-controlled hydrogenation and Baeyer-Villiger oxidation.[7]

    • From Isocitrate: A practical synthesis has been developed starting from monopotassium isocitrate, a fermentation product.[2][8] This route involves the reduction of an amide derivative with lithium aluminum hydride, leading to an in-situ cyclization to form the furofuranol core.[2][8]

  • Substrate-Controlled Diastereoselective Methods: In this approach, a chiral auxiliary or an existing stereocenter in the substrate directs the stereochemical outcome of a key bond-forming reaction.

    • Aldol Reactions: Highly stereoselective anti-aldol reactions using ester-derived titanium enolates have been reported as a key step to establish two of the required stereocenters with high precision.[1] Similarly, the Evans-Mukaiyama aldol reaction provides another reliable route to the key bis-tetrahydrofuran (bis-THF) alcohol intermediate.[7]

  • Chemoenzymatic and Photochemical Methods: This hybrid strategy combines a powerful chemical transformation to build the molecular skeleton with a highly selective enzymatic step to resolve chirality.

    • Photocycloaddition and Enzymatic Resolution: A concise and efficient one-pot synthesis involves an initial [2+2] photocycloaddition between furan and a protected glycolaldehyde.[5][9][10] This step, while powerful in forming the bicyclic core, produces a racemic mixture. Subsequent hydrogenation and a lipase-catalyzed kinetic resolution effectively separate the enantiomers, affording the desired (3R,3aS,6aR)-isomer in high enantiomeric excess.[2][11][12]

Asymmetric_Synthesis_Strategies cluster_approaches Synthetic Approaches cluster_methods Specific Methods Catalytic_Asymmetric Catalytic Asymmetric Metal_Catalysis Pd-Catalyzed RCM Sn(II)-Catalyzed Cycloaddition Catalytic_Asymmetric->Metal_Catalysis Organocatalysis Thiourea/Proline Catalysis Catalytic_Asymmetric->Organocatalysis Chiral_Pool Chiral Pool From_Sugars From Carbohydrates Chiral_Pool->From_Sugars From_Isocitrate From Isocitrate Chiral_Pool->From_Isocitrate Substrate_Controlled Substrate-Controlled Aldol_Reactions Stereoselective Aldol Substrate_Controlled->Aldol_Reactions Chemo_Enzymatic Chemo-Enzymatic Photo_Enzymatic Photocycloaddition + Lipase Resolution Chemo_Enzymatic->Photo_Enzymatic Target (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol Metal_Catalysis->Target Organocatalysis->Target From_Sugars->Target From_Isocitrate->Target Aldol_Reactions->Target Photo_Enzymatic->Target

Caption: Overview of major synthetic strategies for hexahydrofuro[2,3-b]furan-3-ol.

Featured Protocol: One-Pot Photocycloaddition Followed by Enzymatic Kinetic Resolution

This protocol is adapted from a highly efficient, scalable chemoenzymatic process.[5][9][12] The core logic is the rapid construction of the racemic bicyclic skeleton via a photochemical reaction, followed by a highly selective enzymatic resolution to isolate the desired enantiomer.

Causality Behind Experimental Choices:

  • [2+2] Photocycloaddition: This reaction is chosen for its efficiency in forming the strained oxetane intermediate from simple, inexpensive starting materials (furan and a glycolaldehyde derivative). Furan acts as the 2π-component.

  • Hydrogenation: A standard catalytic hydrogenation is used to reduce the alkene bond in the furan ring, yielding the saturated hexahydrofurofuran system. Palladium on carbon is a robust and reliable catalyst for this transformation.

  • Lipase-Catalyzed Kinetic Resolution: This is the key asymmetric step. Lipases are highly stereoselective enzymes. In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer (in this case, the undesired (3S,3aR,6aS)-enantiomer), leaving the desired (3R,3aS,6aR)-alcohol unreacted. This difference in reactivity allows for a clean separation of the two enantiomers.

Protocol_Workflow start Start: Furan + Cbz-Glycolaldehyde step1 Step 1: [2+2] Photocycloaddition (450W Hg Lamp, 0°C, 9h) start->step1 One-Pot Sequence step2 Step 2: Hydrogenation (H₂, Pd/C, rt) step1->step2 step3 Step 3: Enzymatic Resolution (Lipase, Acyl Donor) step2->step3 step4 Separation (Chromatography) step3->step4 product_desired Product: (3R,3aS,6aR)-Alcohol (>99% ee) step4->product_desired product_byproduct Byproduct: Acylated (3S,3aR,6aS)-Ester step4->product_byproduct

Caption: Chemoenzymatic workflow for the synthesis of the target alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
FuranReagentPlus®, ≥99%Sigma-AldrichFreshly distilled before use.
Cbz-GlycolaldehydeN/ASynthesized*See preparation note below.
Dichloromethane (DCM)Anhydrous, ≥99.8%MilliporeSigma
Palladium on Carbon (Pd/C)10 wt. % loadingStrem Chemicals
Hydrogen (H₂)High Purity (5.0)AirgasUse in a suitable pressure vessel.
Pig Pancreatic Lipase (PPL)Type II, ≥100 units/mgSigma-Aldrich
Vinyl Acetate≥99%Acros OrganicsAcyl donor for resolution.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
450W Medium Pressure Hg LampN/AACE GlassWith quartz immersion well.

*Preparation of Cbz-Glycolaldehyde: Can be prepared by the oxidation of Cbz-protected ethylene glycol using a mild oxidant like TEMPO/trichloroisocyanuric acid.[5]

Step-by-Step Protocol

Step 1: One-Pot Photocycloaddition and Hydrogenation

  • To a 500 mL quartz reaction vessel equipped with a magnetic stirrer and a cooling jacket, add Cbz-protected glycolaldehyde (10.0 g, 51.2 mmol, 1.0 equiv).

  • Add freshly distilled furan (70 mL, 964 mmol, 18.8 equiv) and anhydrous dichloromethane (330 mL).

  • Degas the solution by bubbling argon through it for 30 minutes while cooling the vessel to 0 °C using a circulating bath.

  • Insert the 450W mercury lamp into the immersion well and irradiate the stirred solution for 9-12 hours, maintaining the temperature at 0 °C.[8] Monitor the reaction by TLC or ¹H NMR for the disappearance of the aldehyde.

  • Once the photocycloaddition is complete, turn off the lamp and remove the reaction vessel. Carefully transfer the solution to a suitable hydrogenation vessel.

  • Add 10% Pd/C (500 mg, 5 wt. %) to the reaction mixture under an inert atmosphere.

  • Pressurize the vessel with H₂ gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

  • Upon completion, carefully vent the H₂ gas and purge the vessel with argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic alcohol as an oil. This crude product is used directly in the next step.

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the crude racemic alcohol from the previous step in 200 mL of a suitable organic solvent (e.g., diisopropyl ether or a mixture of hexane/THF).

  • Add Pig Pancreatic Lipase (PPL) (5.0 g) to the solution.

  • Add vinyl acetate (9.5 mL, 102.4 mmol, 2.0 equiv) as the acyl donor.

  • Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C, to increase reaction rate) and monitor the progress of the resolution by chiral HPLC or GC. The goal is to reach approximately 50% conversion, where the desired alcohol enantiomer is left unreacted. This can take 24-72 hours.

  • Once ~50% conversion is reached, filter off the enzyme and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Step 3: Purification

  • The resulting crude mixture contains the desired (3R,3aS,6aR)-alcohol and the acylated (3S,3aR,6aS)-acetate.

  • Purify the mixture using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 40:60).

  • The less polar acetate will elute first, followed by the more polar desired alcohol.

  • Combine the fractions containing the pure alcohol and concentrate under reduced pressure to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a clear oil or white solid.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis. An ee of >99% is achievable with this method.[2]

Summary of Key Parameters and Expected Outcomes
ParameterValue/ConditionExpected Outcome
Photocycloaddition
ReactantsCbz-Glycolaldehyde, FuranHigh conversion to cycloadduct.
Conditions0 °C, 9-12 h, 450W Hg LampDiastereoselective formation of the exo-adduct.
Hydrogenation
Catalyst10% Pd/CComplete saturation of the double bond.
Conditions50 psi H₂, rt, 12-16 hRacemic hexahydrofuro[2,3-b]furan-3-ol.
Enzymatic Resolution
EnzymePig Pancreatic Lipase (PPL)Selective acylation of the (S)-enantiomer.
Acyl DonorVinyl AcetateIrreversible acylation.
Overall Process
Yield 35-43% (over three steps)Yield based on the theoretical maximum of 50%.
Enantiomeric Excess (ee) >99%High optical purity of the final product.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Photocycloaddition Yield Lamp degradation; Incomplete degassing; Impure furan.Check lamp output and replace if necessary. Ensure thorough degassing with argon. Use freshly distilled furan.
Slow/Stalled Hydrogenation Catalyst poisoning; Insufficient H₂ pressure.Ensure starting materials are pure. Use fresh catalyst. Ensure the system is properly sealed and pressurized.
Low ee in Resolution Inactive enzyme; Non-optimal solvent or temperature.Use a fresh batch of lipase. Screen different solvents (e.g., MTBE, THF, toluene). Optimize temperature (25-45 °C).
Difficult Chromatographic Separation Co-elution of alcohol and acetate.Use a shallower gradient for elution. Try a different solvent system (e.g., DCM/Methanol). Ensure silica gel is properly packed.

References

  • Sevenich, A., Liu, G.-Q., Arduengo, A. J., Gupton, B. F., & Opatz, T. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • ResearchGate. (n.d.). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Retrieved from [Link]

  • ACS Publications. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Thieme. (2017). Synthesis of (3R,3aS,6aR)-Hexahydrofuro- [2,3-b]furan-3-ol. Synfacts. [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. [Link]

  • Kim, C., et al. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters, 23(9), 3584–3587. [Link]

  • PubMed. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. [Link]

  • PubMed. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. [Link]

  • Semantic Scholar. (n.d.). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. [Link]

  • PubMed. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. [Link]

  • PubMed. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. [Link]

  • Moore, G. L., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 20(12), 2126–2132. [Link]

  • Patents. (n.d.). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Retrieved from [Link]

Sources

Application

Chemoenzymatic Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: An Application Note and Protocol Guide

Introduction (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent HIV protease inhibitors, most notably Darunavir.[1][2] The intricate stereochemistry of this...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of several potent HIV protease inhibitors, most notably Darunavir.[1][2] The intricate stereochemistry of this bicyclic furofuranol moiety, possessing three contiguous chiral centers, presents a significant synthetic challenge.[3] Traditional chemical syntheses often involve lengthy routes, expensive chiral starting materials, or inefficient resolution of racemic mixtures.[2] Chemoenzymatic approaches have emerged as a powerful and sustainable alternative, leveraging the exquisite selectivity of enzymes to establish key stereocenters with high fidelity.

This application note provides a detailed guide for the chemoenzymatic synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The strategy hinges on a lipase-catalyzed kinetic resolution of a racemic precursor, a widely applicable and robust method for accessing enantiopure compounds.[4][5] We will delve into the rationale behind the experimental design, provide step-by-step protocols, and present data in a clear and actionable format for researchers in drug discovery and development.

Strategic Overview: A Chemoenzymatic Approach

The core of this synthetic strategy is the enzymatic kinetic resolution of a racemic mixture of hexahydrofuro[2,3-b]furan-3-ol. This process relies on the ability of a lipase to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol (the desired enantiomer) from its acylated counterpart.

Why Lipase-Catalyzed Kinetic Resolution?

Lipases, particularly Candida antarctica Lipase B (CALB), are workhorse enzymes in organic synthesis due to several key advantages:[6][7]

  • High Enantioselectivity: Lipases can exhibit remarkable discrimination between enantiomers, leading to products with high enantiomeric excess (% ee).[4]

  • Broad Substrate Scope: They accept a wide range of substrates, making them versatile catalysts.[8]

  • Mild Reaction Conditions: Enzymatic reactions typically proceed under mild temperature and pH conditions, preserving sensitive functional groups.

  • Environmental Sustainability: As biocatalysts, enzymes are biodegradable and operate in environmentally benign solvent systems.

The chosen strategy involves the synthesis of a racemic mixture of the hexahydrofuro[2,3-b]furan-3-ol core, followed by enzymatic resolution. This approach is often more practical and cost-effective than asymmetric synthesis from a chiral pool, especially for large-scale production.

Workflow Visualization

The overall chemoenzymatic workflow is depicted below:

Chemoenzymatic_Synthesis Start Racemic Precursor Synthesis Enzyme Lipase-Catalyzed Kinetic Resolution Start->Enzyme Racemic alcohol Separation Chromatographic Separation Enzyme->Separation Mixture of alcohol and ester Product (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol Separation->Product Desired Enantiomer Byproduct Acylated (3S,3aR,6aS)-Enantiomer Separation->Byproduct Resolved Byproduct

Figure 1: Overall chemoenzymatic workflow.

Experimental Protocols

Part 1: Synthesis of Racemic (±)-Hexahydrofuro[2,3-b]furan-3-ol

The synthesis of the racemic precursor can be achieved through various published methods. A common approach involves the condensation of 1,2-dihydrofuran and glycolaldehyde.[9][10] Another established route begins with a diastereoselective photocycloaddition of a protected glycolaldehyde to furan.[5][11] For the purpose of this guide, we will outline a general procedure assuming the racemic alcohol is available.

Part 2: Lipase-Catalyzed Kinetic Resolution

This protocol details the enzymatic acylation of the racemic alcohol. The key to a successful kinetic resolution is achieving approximately 50% conversion, which theoretically yields the unreacted enantiomer with high enantiomeric excess.

Materials and Reagents
ReagentSupplierGrade
(±)-Hexahydrofuro[2,3-b]furan-3-olSynthesized>95%
Immobilized Candida antarctica Lipase B (Novozym® 435)Sigma-AldrichIndustrial Grade
Vinyl AcetateAcros OrganicsAnhydrous, >99%
Methyl tert-butyl ether (MTBE)Fisher ScientificAnhydrous, >99%
Celite® 545EMD Millipore-
Protocol: Enzymatic Acylation
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-hexahydrofuro[2,3-b]furan-3-ol (5.00 g, 34.7 mmol).

  • Solvent Addition: Add anhydrous methyl tert-butyl ether (MTBE) (50 mL). Stir the mixture until the substrate is fully dissolved.

  • Acyl Donor: Add vinyl acetate (4.8 mL, 52.0 mmol, 1.5 equiv). The use of an irreversible acyl donor like vinyl acetate drives the reaction forward.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435) (500 mg, 10% w/w of substrate).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at ~50% conversion to maximize the enantiomeric excess of the remaining alcohol.

  • Reaction Quench: Once ~50% conversion is reached (typically after 18-24 hours), filter the reaction mixture through a pad of Celite® 545 to remove the immobilized enzyme. Wash the Celite® pad with MTBE (3 x 10 mL).

  • Work-up: Combine the filtrate and washes and concentrate under reduced pressure to yield a crude mixture of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and the acylated (3S,3aR,6aS)-enantiomer.

Rationale for Experimental Choices
  • Candida antarctica Lipase B (CALB): CALB is renowned for its high enantioselectivity in the resolution of secondary alcohols and its stability in organic solvents.[6][8]

  • Vinyl Acetate: As an acyl donor, vinyl acetate is highly effective because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step essentially irreversible. This prevents the reverse reaction (hydrolysis) from occurring.[4]

  • Methyl tert-butyl ether (MTBE): MTBE is a suitable solvent as it is relatively non-polar, which helps maintain the enzyme's activity, and it has a low boiling point, facilitating easy removal.[12]

Part 3: Purification and Characterization

The desired unreacted alcohol must be separated from its acylated counterpart. This is typically achieved by column chromatography.

Protocol: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate diameter based on the scale of the reaction. Equilibrate the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). The acylated product, being less polar, will elute first, followed by the desired alcohol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure alcohol.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a clear oil.[13]

Expected Yield and Purity
ParameterExpected Value
Theoretical Maximum Yield50%
Typical Isolated Yield40-45%
Enantiomeric Excess (% ee)>99%
Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃): δ 5.70 (d, J = 5.2 Hz, 1H), 4.45 (m, 1H), 3.87–4.02 (abx system, 3H), 3.64 (dd, J = 9.2, 7.0 Hz, 1H), 2.87 (m, 1H), 2.31 (m, 1H), 2.08 (bd, 1H, -OH), 1.88 (m, 1H).[13]

  • ¹³C NMR (CDCl₃): δ 109.54, 73.15, 71.00, 69.90, 46.58, 24.86.[13]

  • Chiral HPLC/GC: To determine the enantiomeric excess.

Mechanism of Lipase-Catalyzed Acylation

The catalytic cycle of lipase involves a serine hydrolase mechanism. The key steps are illustrated below.

Lipase_Mechanism cluster_0 Catalytic Cycle Enzyme-Ser-OH Lipase (Ser-OH) Tetrahedral_1 First Tetrahedral Intermediate Enzyme-Ser-OH->Tetrahedral_1 + Vinyl Acetate Acyl-Enzyme Acyl-Enzyme Intermediate Tetrahedral_2 Second Tetrahedral Intermediate Acyl-Enzyme->Tetrahedral_2 + (R)-Alcohol Tetrahedral_1->Acyl-Enzyme - Vinyl Alcohol Tetrahedral_2->Enzyme-Ser-OH - Acylated (R)-Alcohol (Regenerates Enzyme)

Sources

Method

Application Note: A Streamlined One-Pot Synthesis of Enantiopure (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed protocol for a concise and efficient one-pot synthesis of enantiopure (3R,3aS,6aR)-hexahydrofuro[...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for a concise and efficient one-pot synthesis of enantiopure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a pivotal building block for several leading HIV protease inhibitors, including the highly important drug Darunavir.[1][2] The methodology leverages a sequence of a [2+2]-photocycloaddition, a catalytic hydrogenation, and a lipase-catalyzed kinetic resolution, all performed in a single reaction vessel.[3][4] This streamlined approach minimizes intermediate handling and purification steps, offering high yield and exceptional enantiomeric excess (up to 99% ee).[1]

Introduction and Significance

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-tetrahydrofuran (bis-THF) alcohol, is a structure-based designed P2-ligand incorporated into a new generation of nonpeptidyl HIV protease inhibitors.[5] Its unique stereochemistry and ability to form hydrogen bonds with the backbone of the HIV-1 protease active site are critical for achieving high potency, particularly against drug-resistant viral strains.[5][6] The synthesis of this key intermediate in an enantiomerically pure form is a crucial step in the manufacturing of drugs like Darunavir (TMC-114) and Brecanavir.[7][8]

Traditional multi-step syntheses can be resource-intensive and inefficient.[6] The one-pot procedure detailed herein, developed by Opatz and coworkers, presents a practical and efficient alternative.[2][3] It begins with readily available starting materials, furan and a protected glycolaldehyde, and proceeds through three distinct chemical transformations without the need for isolation of intermediates, thereby improving overall efficiency and reducing chemical waste.[1][4]

Reaction Principle and Strategy

The synthesis is accomplished in three sequential steps within a single pot, as illustrated below. The core strategy is to first construct the racemic bicyclic core, followed by an enzymatic resolution to isolate the desired enantiomer.

  • [2+2] Photocycloaddition: The process initiates with a diastereoselective photocycloaddition between furan and Cbz-protected glycolaldehyde. This step forms the racemic oxetane acetal, establishing the fundamental bicyclic framework of the target molecule.[2][3] The use of a carbobenzyloxy (Cbz) protecting group on the glycolaldehyde is crucial for stability and reactivity control.

  • Catalytic Hydrogenation: The carbon-carbon double bond in the cycloadduct is then reduced via catalytic hydrogenation using palladium on carbon (Pd/C). This step saturates the furan ring, yielding the racemic hexahydrofuro[2,3-b]furan-3-ol precursor.[3]

  • Enzymatic Kinetic Resolution: The final and key enantioselective step is a lipase-catalyzed kinetic resolution. In the presence of an acylating agent, a lipase selectively acylates one enantiomer (the (3S,3aR,6aS)-enantiomer) at a much faster rate, leaving the desired (3R,3aS,6aR)-enantiomer ((−)-5) as the unreacted alcohol.[2][3] Subsequent chromatographic separation yields the target compound with very high optical purity.

Visual Workflow of the One-Pot Synthesis

One_Pot_Synthesis_Workflow cluster_0 One-Pot Reaction Vessel cluster_1 Downstream Processing Start Furan + Cbz-Glycolaldehyde in MTBE Step1 Step 1: [2+2] Photocycloaddition (hν, 20h) Start->Step1 Irradiation Step2 Step 2: Hydrogenation (H₂, 10% Pd/C, 24h) Step1->Step2 Introduce H₂ & Catalyst Step3 Step 3: Enzymatic Resolution (Lipase, (EtCO)₂O, 22h) Step2->Step3 Introduce Enzyme & Acyl Donor Workup Reaction Quench & Filtration Step3->Workup Separation Chromatographic Separation Workup->Separation Product Enantiopure (3R,3aS,6aR)-HFFO Separation->Product Byproduct Acylated (3S,3aR,6aS)-Enantiomer Separation->Byproduct

Caption: Workflow diagram of the sequential one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from the gram-scale synthesis reported by Sevenich, A. et al. in The Journal of Organic Chemistry.[2][3]

Reagents and Materials
Reagent/MaterialGradePuritySupplier ExampleCAS NumberNotes
FuranReagent≥99%Sigma-Aldrich110-00-9Freshly distilled before use.
Cbz-protected glycol aldehydeSynthesis Grade>95%Synthesized*66344-63-2Must be pure for optimal results.
Methyl tert-butyl ether (MTBE)Anhydrous≥99.8%Sigma-Aldrich1634-04-4Anhydrous solvent is critical.
Palladium on Carbon (Pd/C)Catalyst10 wt. %Sigma-Aldrich7440-05-3
Propionic anhydrideReagent≥99%Sigma-Aldrich123-62-6Acylating agent for resolution.
Pig Pancreatic Lipase (PPL)Enzyme50% w/wSigma-Aldrich9001-62-1Activity may vary by lot.
Hydrogen (H₂)High Purity≥99.99%1333-74-0Used with a balloon or pressure setup.

*Cbz-protected glycol aldehyde can be synthesized via oxidation of Cbz-protected ethylene glycol using methods like Swern oxidation or TEMPO-catalyzed oxidation.[2]

Step-by-Step Procedure

Caution: Photochemical reactions should be carried out in appropriate apparatus with UV shielding. Hydrogenations should be performed behind a blast shield in a well-ventilated fume hood.

  • Reaction Setup (Step 1: Photocycloaddition):

    • In a quartz reaction vessel equipped with a magnetic stirrer, dissolve Cbz-protected glycol aldehyde (1.0 equiv., e.g., 10 mmol, 1.95 g) in anhydrous MTBE (e.g., 100 mL).

    • Add freshly distilled furan (5.0 equiv., e.g., 50 mmol, 3.40 g).

    • Seal the vessel and purge with an inert gas (e.g., Argon) for 15 minutes.

    • Irradiate the stirred solution using a medium-pressure mercury lamp (e.g., λ = 306 nm) at room temperature for approximately 20-24 hours.[3]

    • Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed. The product is the racemic cycloadduct rac-C .

  • Hydrogenation (Step 2):

    • Once the photocycloaddition is complete, carefully vent the reaction vessel and add 10% Palladium on Carbon (2 mol %, e.g., 0.2 mmol, 212 mg) to the mixture.

    • Securely attach a balloon filled with hydrogen gas (H₂) or connect to a hydrogenation apparatus.

    • Stir the suspension vigorously under a hydrogen atmosphere (approx. 15 psi) at room temperature for 24 hours.[3]

    • Monitor the reaction by GC-MS to confirm the complete reduction of the double bond, yielding the racemic diol rac-D .

  • Enzymatic Resolution (Step 3):

    • After hydrogenation, carefully vent the hydrogen and purge the vessel with an inert gas.

    • To the reaction mixture containing the crude racemic diol, add pig pancreatic lipase (PPL, 50% w/w relative to the starting aldehyde, e.g., 975 mg).[3]

    • Add propionic anhydride (1.0 equiv., e.g., 10 mmol, 1.30 g) dropwise to the suspension.

    • Stir the mixture at room temperature for approximately 22-24 hours. Monitor the progress of the resolution using chiral HPLC or GC to track the formation of the acylated product and the disappearance of one enantiomer of the alcohol.

  • Work-up and Purification:

    • Upon completion of the resolution (typically near 50% conversion), filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst and the lipase. Wash the pad with additional MTBE.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from the acylated (3S,3aR,6aS)-enantiomer.[3]

Visual Representation of Chemical Transformations

Chemical_Transformations cluster_steps Reaction Sequence Furan Furan Photocycloadduct rac-Cycloadduct Furan->Photocycloadduct 1. [2+2] Photocycloaddition (hν) Aldehyde Cbz-Glycol Aldehyde Aldehyde->Photocycloadduct 1. [2+2] Photocycloaddition (hν) Hydrogenated rac-HFFO Precursor Photocycloadduct->Hydrogenated 2. Hydrogenation (H₂, Pd/C) Resolved Mixture of Enantiomers Hydrogenated->Resolved 3. Enzymatic Resolution (Lipase, (EtCO)₂O) Final_Product (3R,3aS,6aR)-HFFO (Desired Alcohol) Resolved->Final_Product Purification Byproduct Acylated (S,R,S)-Enantiomer Resolved->Byproduct Purification

Caption: Key chemical structures in the one-pot synthesis pathway.

Expected Results and Characterization

The one-pot procedure is reported to be highly effective, with typical outcomes summarized below.

ParameterExpected ValueMethod of Determination
Overall Yield35-43%Gravimetric analysis after purification
Enantiomeric Excess (ee)≥99%Chiral HPLC or Chiral GC
Diastereomeric Ratio>98:2¹H NMR or GC-MS

Characterization Data for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol:

  • ¹H NMR (CDCl₃): δ 5.70 (d, J = 5.2 Hz, 1H), 4.45 (m, 1H), 3.87–4.02 (abx system, 3H), 3.64 (dd, J = 9.2, 7.0 Hz, 1H), 2.87 (m, 1H), 2.31 (m, 1H), 2.08 (bd, 1H, −OH), 1.88 (m, 1H).[9]

  • ¹³C NMR (CDCl₃): δ 109.54, 73.15, 71.00, 69.90, 46.58, 24.86.[9]

  • Appearance: Colorless to white solid or semi-solid.[10]

Troubleshooting and Key Considerations

  • Scalability: A potential impediment for large-scale manufacturing is the scalability of the initial photocycloaddition step, which may require specialized photochemical reactors for efficient and uniform irradiation.[3]

  • Enzyme Activity: The efficiency of the kinetic resolution is highly dependent on the activity of the lipase. Ensure the enzyme is from a reliable source and has been stored correctly. If resolution is slow or incomplete, a different lipase or a fresh batch may be required.

  • Purity of Aldehyde: The Cbz-protected glycol aldehyde starting material must be free of the corresponding acid, as it can inhibit the enzyme.

  • Chromatography: The separation of the final alcohol from its acylated enantiomer can be challenging. Careful optimization of the solvent system for column chromatography is necessary for achieving high purity.

Conclusion

The described one-pot synthesis provides an efficient and practical route to enantiopure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. By combining photocycloaddition, hydrogenation, and enzymatic resolution in a single vessel, this method reduces operational complexity and improves overall yield compared to stepwise approaches.[1][2] This protocol offers a robust foundation for researchers in medicinal chemistry and drug development requiring access to this vital chiral building block.

References

  • Vertex AI Search, based on multiple research articles.[7]

  • Ghosh, A. K., et al. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters, 23(9), 3584–3587. [Online]. Available: [Link][8][11][12]

  • Sevenich, A., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Online]. Available: [Link][1][2]

  • Ghosh, A. K., et al. (2001). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Synthesis, 2001(12), 1884-1888. [Online]. Available: [Link][5]

  • ResearchGate. (2017). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. [Online]. Available: [Link][4]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. [Online]. Available: [Link][6][13]

  • Semantic Scholar. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. [Online]. Available: [Link][14]

  • ResearchGate. (n.d.). A Concise One-Pot Organo- and Biocatalyzed Preparation of Enantiopure Hexahydrofuro[2,3-b]furan-3-ol: An Approach to the Synthesis of HIV Protease Inhibitors. [Online]. Available: [Link][15]

  • All About Drugs. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. [Online]. Available: [Link][9]

Sources

Application

Application of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol in HIV Drug Design: A Guide for Researchers

Introduction: A Privileged Scaffold for Overcoming HIV Drug Resistance The relentless evolution of the Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral agents that can ef...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Overcoming HIV Drug Resistance

The relentless evolution of the Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral agents that can effectively combat drug-resistant strains. Within the class of HIV-1 protease inhibitors (PIs), the emergence of the (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol moiety, commonly known as the bis-tetrahydrofuran (bis-THF) ligand, marked a pivotal advancement in overcoming resistance.[1][2] This stereochemically defined bicyclic ether is a cornerstone of Darunavir, one of the most potent and widely used PIs, renowned for its high genetic barrier to resistance.[3][4][5]

This technical guide provides an in-depth exploration of the application of the bis-THF ligand in HIV drug design. We will delve into its mechanism of action, supported by structural biology insights, discuss structure-activity relationships (SAR) for the design of novel inhibitors, and provide detailed protocols for the evaluation of compounds incorporating this privileged scaffold. This document is intended for researchers, medicinal chemists, and virologists engaged in the discovery and development of next-generation HIV therapeutics.

The "Backbone Binding" Hypothesis: Mechanism of Action

The remarkable efficacy of inhibitors containing the bis-THF moiety, particularly against multi-drug-resistant HIV-1 variants, is largely attributed to the "backbone binding" concept.[3][4] Unlike many earlier PIs that primarily form hydrogen bonds with the side chains of the protease's active site residues, the bis-THF ligand is exquisitely designed to establish robust hydrogen bonds with the main-chain atoms of the protease.[1][6]

Key Interactions:

  • Hydrogen Bonding with Catalytic Aspartates: The two oxygen atoms of the bis-THF ring system are perfectly positioned to act as hydrogen bond acceptors. X-ray crystallography studies have revealed that they form strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of the HIV-1 protease.[4][7]

  • Van der Waals Contacts: The rigid, bicyclic structure of the bis-THF ligand optimally fills the hydrophobic S2 pocket of the protease, maximizing favorable van der Waals interactions with surrounding residues.[4]

This interaction with the highly conserved backbone of the enzyme is the critical advantage. While mutations in the active site can alter side-chain conformations and reduce the binding affinity of many PIs, the main-chain conformation of the protease remains largely unperturbed.[8] By targeting the backbone, bis-THF-containing inhibitors like Darunavir maintain their potency even against proteases with multiple resistance mutations.[1]

Diagram 1: Binding of bis-THF Moiety in HIV-1 Protease Active Site

G cluster_protease HIV-1 Protease Backbone (S2 Subsite) cluster_inhibitor bis-THF Ligand Asp29 Asp29 (Backbone NH) Asp30 Asp30 (Backbone NH) bisTHF (3s,3ar,6as)-Hexahydrofuro [2,3-B]furan-3-Ol O1 O2 vdw_cloud Van der Waals Interactions O1->Asp29 H-Bond O2->Asp30 H-Bond

Caption: Interaction of the bis-THF ligand with the HIV-1 protease backbone.

Structure-Activity Relationship (SAR) and Design of Novel Inhibitors

The bis-THF moiety serves as an excellent starting point for the design of new PIs. Modifications to this core and the surrounding pharmacophore can be systematically explored to enhance potency, pharmacokinetic properties, and the resistance profile.

Modifications of the Bis-THF Ring

While the core bis-THF structure is highly optimized for backbone binding, subtle modifications have been investigated to further enhance interactions.

  • C4-Substitutions: Introducing small alkoxy groups at the C4 position of the bis-THF ring has been shown to be a viable strategy. For instance, a methoxy-substituted bis-THF analog demonstrated picomolar inhibitory activity (Ki = 2.9 pM).[3][9] X-ray crystallography of this compound bound to HIV-1 protease revealed that the methoxy oxygen forms a unique water-mediated hydrogen bond with the amide NH of Gly-48 in the S2 site, providing an additional anchoring point.[3][9]

Exploration of Bioisosteres and Scaffolds

The bis-THF ligand has inspired the design of other conformationally constrained cyclic ethers and fused ring systems to occupy the S2 subsite.

  • Tricyclic Hexahydro-furofuran Derivatives: More complex, rigid structures, such as cyclohexane-fused tricyclic bis-tetrahydrofurans, have been incorporated as P2 ligands.[7] These larger scaffolds aim to maximize van der Waals contacts within the S2 subsite in addition to maintaining the critical hydrogen bonds with the backbone.[7]

Quantitative Data on Bis-THF Analogs

The following table summarizes the inhibitory potency of Darunavir and selected analogs incorporating modified bis-THF ligands, highlighting the potential for further optimization.

Compound/AnalogP2 Ligand ModificationKi (pM)Antiviral IC50 (nM)Reference
Darunavir Unsubstituted bis-THF163.3 - 4.1[3][7]
Analog 23c C4-methoxy-bis-THF2.92.4[3][9]
Analog 4a Cyclohexane-fused tricyclic bis-THF221[7]
Analog 4d Fluorinated P1, Cyclohexane-fused tricyclic bis-THF210.029[7]

Experimental Protocols for Inhibitor Evaluation

The successful design of novel inhibitors relies on robust and reproducible assays to determine their efficacy. Here, we provide detailed protocols for a primary enzymatic assay to assess direct inhibition of HIV-1 protease and a secondary cell-based assay to evaluate antiviral activity in a cellular context.

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This protocol is adapted from commercially available kits and established methodologies for determining the enzymatic inhibition of HIV-1 protease.[10][11][12] It utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. In its intact form, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., EDANS/DABCYL or HiLyte Fluor™488/QXL™520)[11]

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Darunavir, Pepstatin A)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Assay Buffer. Ensure DTT is added fresh.

    • Dilute the FRET substrate in Assay Buffer to the desired final concentration (typically in the low micromolar range).

    • Dilute the recombinant HIV-1 protease in cold Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Setup (96-well plate):

    • Test Wells: Add 10 µL of diluted test compound to each well.

    • Positive Control Wells: Add 10 µL of diluted positive control inhibitor.

    • Enzyme Control (No Inhibitor) Wells: Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add 50 µL of Assay Buffer.

  • Enzyme Addition:

    • Add 40 µL of the diluted HIV-1 protease solution to the Test, Positive Control, and Enzyme Control wells.

    • Gently tap the plate to mix.

    • Pre-incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 60-120 minutes, with readings every 1-2 minutes.

      • Excitation/Emission for EDANS/DABCYL: ~340 nm / ~490 nm[10]

      • Excitation/Emission for HiLyte Fluor™488/QXL™520: ~490 nm / ~520 nm[11]

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram 2: Workflow for FRET-based HIV-1 Protease Inhibition Assay

G start Start prep Prepare Reagents: - Assay Buffer - Diluted Enzyme - Diluted Substrate - Serial Dilutions of Inhibitors start->prep plate Plate Setup (96-well): - Add Inhibitors/Controls - Add Enzyme Solution prep->plate incubate Pre-incubate Plate (15 min @ 37°C) plate->incubate initiate Initiate Reaction: Add FRET Substrate incubate->initiate read Kinetic Fluorescence Reading (60-120 min @ 37°C) initiate->read analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve read->analyze end Determine IC50 analyze->end

Caption: Step-by-step workflow for the enzymatic evaluation of HIV-1 protease inhibitors.

Protocol 2: Cell-Based Antiviral Activity Assay (MTT Method)

This protocol assesses the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.[13][14] MT-4 cells are highly susceptible to HIV-1 infection and undergo rapid cell death. The viability of the cells is measured using the MTT colorimetric assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • MT-4 human T-cell line

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Test compounds (dissolved in DMSO)

  • Positive control antiviral drug (e.g., Darunavir, AZT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Spectrophotometer (absorbance at 570 nm)

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete medium to a healthy, logarithmic growth phase.

    • On the day of the assay, count the cells and adjust the concentration to 1 x 10^5 cells/mL in fresh medium.

  • Assay Setup (96-well plate):

    • Prepare serial dilutions of the test compounds and positive control in complete culture medium.

    • Add 50 µL of the diluted compounds to triplicate wells.

    • Prepare "Cell Control" wells (uninfected cells) and "Virus Control" wells (infected, untreated cells) by adding 50 µL of complete medium (with the appropriate DMSO concentration).

  • Infection:

    • Dilute the HIV-1 stock to a multiplicity of infection (MOI) that causes 80-90% cell death in 4-5 days.

    • Add 50 µL of the diluted virus to all wells except the "Cell Control" wells.

    • Add 50 µL of complete medium to the "Cell Control" wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-5 days, until significant cytopathic effect is observed in the "Virus Control" wells.

  • MTT Assay:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Add 100 µL of Lysis Buffer to each well to solubilize the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Measurement and Data Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell protection for each compound concentration using the formula: % Protection = [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100

    • Plot the percentage of protection against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (50% effective concentration).

    • Simultaneously, a cytotoxicity assay (CC50) should be run in parallel on uninfected cells to determine the selectivity index (SI = CC50 / EC50).

Conclusion

The (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol (bis-THF) moiety is a validated "privileged" scaffold in the design of potent HIV-1 protease inhibitors. Its unique ability to form robust hydrogen bonds with the protease backbone provides a powerful strategy to overcome drug resistance. By understanding the intricate structure-activity relationships and employing rigorous enzymatic and cell-based evaluation protocols, researchers can leverage this remarkable chemical entity to design the next generation of antiretroviral therapies. The continued exploration of novel analogs and bioisosteres of the bis-THF ligand holds significant promise for developing inhibitors with even greater potency, broader resistance coverage, and improved pharmacological profiles.

References

  • Ghosh, A. K., et al. (2012). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 655-660. [Link]

  • Ghosh, A. K., et al. (2012). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. OSTI.GOV. [Link]

  • Mitsuya, H., et al. (2020). Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-tetrahydrofuran in a Pseudosymmetric Dipeptide Isostere. Journal of Medicinal Chemistry, 63(15), 8416-8431. [Link]

  • Ghosh, A. K., et al. (2015). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 58(15), 6146-6157. [Link]

  • Ghosh, A. K., et al. (2012). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ghosh, A. K., et al. (2021). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • AnaSpec. (n.d.). EnzoLyte™ 490 HIV-1 Protease Assay Kit Fluorimetric. AnaSpec. [Link]

  • Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Eurogentec. [Link]

  • Paulin, J. P., & Franco, F. C. (2021). Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. Vietnam Journal of Chemistry, 59(5), 563-579. [Link]

  • Current Medicinal Chemistry. (2007). Review of HIV-1 Protease Inhibitor Assay Methods. Bentham Science. [Link]

  • Creative BioMart. (n.d.). HIV-1 Protease Assay Kit. Creative BioMart. [Link]

  • Szucs, G., Melnick, J. L., & Hollinger, F. B. (1987). A simple assay based on HIV infection preventing the reclustering of MT-4 cells. Bulletin of the World Health Organization, 65(5), 729-733. [Link]

  • Eurogentec. (n.d.). SensoLyte® 490 HIV-1 Protease Assay Kit Fluorimetric. Eurogentec. [Link]

  • Weber, I. T., et al. (2011). Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. Journal of Medicinal Chemistry, 54(15), 5488-5494. [Link]

  • Li, L., et al. (2013). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. Theranostics, 3(6), 404-413. [Link]

  • Ghosh, A. K., et al. (2020). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. European Journal of Medicinal Chemistry, 199, 112396. [Link]

  • Ghosh, A. K., et al. (2021). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry, 86(1), 1216-1222. [Link]

  • Harrison, R. W., et al. (2021). Novel HIV PR inhibitors with C4-substituted bis-THF and bis-fluoro-benzyl target the two active site mutations of highly drug resistant mutant PRS17. Biochemical and Biophysical Research Communications, 567, 122-127. [Link]

  • Ivanova, A. V., et al. (2021). Evaluation of anti-HIV-1 activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity. Problems of Virology, 66(4), 296-302. [Link]

  • Ghosh, A. K., et al. (2021). The Chiron Approach to (3 R,3 aS,6 aR)-Hexahydrofuro[2,3- b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry, 86(1), 1216-1222. [Link]

  • Hong, S., et al. (2012). Identification of broad-based HIV-1 protease inhibitors from combinatorial libraries. Bioorganic & Medicinal Chemistry, 20(13), 4155-4163. [Link]

  • Erickson, J. (n.d.). X-Ray Crystallography of HIV Protease. Grantome. [Link]

  • Ghosh, A. K., et al. (2006). Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance. ChemMedChem, 1(9), 939-950. [Link]

  • Daelemans, D., et al. (2006). A time-of–drug addition approach to target identification of antiviral compounds. Nature Protocols, 1(1), 415-421. [Link]

  • Ghosh, A. K., et al. (2006). Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 49(17), 5252-5261. [Link]

  • Adachi, M., et al. (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences, 106(12), 4641-4646. [Link]

  • Kim, E. E., et al. (1995). Crystal structure of HIV-1 protease in complex with VX-478, a potent and orally bioavailable inhibitor of the enzyme. Journal of the American Chemical Society, 117(4), 1181-1182. [Link]

  • Trkola, A., et al. (2002). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. The Journal of Immunology, 168(11), 5736-5744. [Link]

  • Ganguly, A. K., et al. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6140-6144. [Link]

  • Lv, Z., et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS (Auckland, N.Z.), 7, 95-104. [Link]

Sources

Method

Application Note: High-Purity Purification of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Abstract (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-THF alcohol, is a pivotal chiral building block in the synthesis of several leading antiretroviral drugs, most notably the HIV-1 protease inh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-THF alcohol, is a pivotal chiral building block in the synthesis of several leading antiretroviral drugs, most notably the HIV-1 protease inhibitor Darunavir.[1][2][3] The precise stereochemistry of this ligand is paramount to its binding affinity and the ultimate efficacy of the active pharmaceutical ingredient (API). Consequently, achieving exceptional chemical and stereoisomeric purity is a critical, non-negotiable step in the manufacturing process. This guide provides detailed protocols for the purification of crude hexahydrofuro[2,3-b]furan-3-ol, tailored for researchers, chemists, and process development professionals. We will explore scalable industrial methods and standard laboratory techniques, explaining the scientific rationale behind each approach to ensure the highest standards of quality and reproducibility.

Introduction: The Criticality of Purity

The biological activity of Darunavir is intrinsically linked to the three contiguous stereocenters within its bis-tetrahydrofuran (bis-THF) moiety.[1] This rigid, stereochemically defined ligand is designed to maximize hydrogen bonding interactions within the HIV-1 protease active site. The presence of diastereomeric impurities, particularly the exo isomer, can significantly compromise the drug's efficacy and introduce unpredictable pharmacology.

The impurity profile of crude hexahydrofuro[2,3-b]furan-3-ol is highly dependent on the synthetic route employed. Common impurities may include:

  • Diastereomers: Incorrect stereoisomers formed during cyclization or reduction steps.

  • Unreacted Starting Materials: Residual precursors from the synthetic pathway.

  • Solvent Residues: Process solvents such as THF, ethyl acetate, or alcohols.

  • By-products: Resulting from side reactions like elimination or incomplete cyclization.

This document outlines three primary protocols for purifying the crude product to achieve >99.5% purity suitable for GMP (Good Manufacturing Practice) synthesis.

Pre-Purification Analysis: Know Your Impurities

Before commencing purification, it is crucial to characterize the crude material to select the most appropriate method. A combination of analytical techniques should be employed.

Analytical TechniquePurposeTypical Observations
GC-MS To identify and quantify volatile impurities, residual solvents, and determine the ratio of diastereomers.Provides retention times and mass spectra for known and unknown components.
HPLC/UPLC To quantify non-volatile impurities and assess overall chemical purity (area % method).High-resolution separation of the main component from closely related impurities.
Chiral HPLC/GC To determine the enantiomeric and diastereomeric excess (ee/de).Separation of all possible stereoisomers to confirm stereochemical purity.
¹H and ¹³C NMR To confirm the structural integrity of the desired product and identify major impurities.Characteristic shifts can confirm the correct stereochemistry and structure.

Purification Protocol I: Industrial Scale via Solvent-Switch Crystallization

This method is adapted from large-scale syntheses where the final product is isolated directly from the reaction mixture after reduction and cyclization. It leverages the high water solubility of the target compound, which makes traditional extractive workups challenging.[4] The principle is to remove inorganic salts and other impurities by performing a solvent exchange, inducing crystallization of the desired product.

Causality and Rationale

The final step in many syntheses involves an acid-catalyzed cyclization. The crude product exists in an acidic aqueous/organic medium. Direct extraction is inefficient due to the product's high polarity and water solubility.[4] This protocol neutralizes the acid, creating salts that are poorly soluble in organic solvents. By switching the solvent system to one where the product is sparingly soluble at low temperatures (like ethyl acetate), the pure compound can be selectively crystallized while the salts are removed by filtration.

Workflow Diagram

cluster_0 Protocol I: Solvent-Switch Crystallization crude Crude Acidic Reaction Mixture (Product in THF/Water) neutralize Neutralization (e.g., Triethylamine) crude->neutralize 1. Quench solv_switch Solvent Switch (Distill THF, add Ethyl Acetate) neutralize->solv_switch 2. Exchange filter_salts Filtration at RT (Remove precipitated salts) solv_switch->filter_salts 3. Purge crystallize Cool & Crystallize (Cool filtrate to 0-5 °C) filter_salts->crystallize 4. Induce isolate Isolate Pure Product (Filter & Dry) crystallize->isolate 5. Harvest

Caption: Workflow for industrial purification via solvent-switch.

Step-by-Step Methodology
  • Neutralization: Cool the crude, acidic reaction mixture (typically containing the product in a solvent like THF and water) to <0 °C. Slowly add a base, such as triethylamine, until the pH of the aqueous phase is neutral (pH ~7.0). This step precipitates inorganic salts formed during the reaction and neutralization.

  • Solvent Exchange: Concentrate the neutralized mixture under reduced pressure to remove the primary reaction solvent (e.g., THF). During the distillation, gradually add ethyl acetate to perform a solvent switch. The goal is to obtain a solution of the crude product primarily in ethyl acetate.

  • Salt Removal: Cool the resulting ethyl acetate slurry to room temperature and filter to remove the precipitated salts (e.g., triethylammonium chloride).[4] Wash the filter cake with a small amount of fresh ethyl acetate.

  • Crystallization: Concentrate the filtrate to an optimal volume and then cool it slowly to 0–5 °C. The product will crystallize as a white solid. Hold at this temperature for several hours to maximize yield.

  • Isolation and Drying: Isolate the crystalline product by filtration. Wash the cake with cold ethyl acetate. Dry the product under vacuum at <40 °C until a constant weight is achieved.

Purification Protocol II: Laboratory Scale via Flash Column Chromatography

For smaller scales or when dealing with complex impurity profiles, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The polarity of hexahydrofuro[2,3-b]furan-3-ol allows for effective purification using standard silica gel with a polar eluent system.

Causality and Rationale

The hydroxyl group and two ether linkages in the molecule make it moderately polar. This allows it to adsorb onto a polar stationary phase like silica gel. By using a mobile phase of intermediate polarity, such as an ethyl acetate/hexanes mixture, the target compound can be eluted effectively while retaining more polar impurities and allowing less polar impurities to elute first. This differential migration achieves separation.

Step-by-Step Methodology
  • Column Preparation: Prepare a flash chromatography column with high-purity silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product. Equilibrate the column with the starting mobile phase (e.g., 30% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 30% EtOAc/Hexanes) and gradually increase the polarity (gradient elution) to 70-100% EtOAc.[5] Some protocols also utilize a methanol/chloroform system for very polar impurities.[5]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ceric ammonium molybdate) as the compound is not UV-active.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product as a white solid or colorless oil.

Chromatography ParametersRecommended Values
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A 30-80% Ethyl Acetate in Hexanes (Gradient)
Mobile Phase B 5-10% Methanol in Dichloromethane
Loading Technique Dry loading or minimal solvent injection
Monitoring TLC with KMnO₄ or CAM stain

Purification Protocol III: Purification via Acetate Derivative

An alternative strategy involves protecting the hydroxyl group as an acetate ester. This derivative is less polar and more volatile, enabling purification by high-vacuum fractional distillation.[6] The protecting group is then easily removed to yield the highly pure final product.

Causality and Rationale

The free hydroxyl group contributes significantly to the compound's polarity and low volatility. By converting it to an acetate ester, the polarity is reduced, and the boiling point becomes accessible under high vacuum. Fractional distillation is a powerful technique for separating compounds with different boiling points, making it ideal for removing diastereomers and other impurities that have different volatilities from the desired acetate derivative.[6]

Workflow Diagram

cluster_1 Protocol III: Acetate Derivative Distillation crude_alc Crude Alcohol protection Step 1: Acetylation (Acetic Anhydride, Base) crude_alc->protection crude_ac Crude Acetate Derivative protection->crude_ac distill Step 2: Fractional Distillation (High Vacuum, 98-118 °C) crude_ac->distill pure_ac Pure Acetate (>97% GC) distill->pure_ac deprotection Step 3: Deacetylation (K₂CO₃ in MeOH/DCM) pure_ac->deprotection pure_alc Pure Alcohol (>99.5%) deprotection->pure_alc

Caption: Workflow for purification via distillation of the acetate derivative.

Step-by-Step Methodology
  • Protection (Acetylation): Dissolve the crude alcohol in a suitable solvent like dichloromethane. Add a base (e.g., triethylamine or pyridine) followed by acetic anhydride. Stir at room temperature until the reaction is complete (monitor by TLC or GC). Work up the reaction by washing with water and brine, then dry and concentrate to obtain the crude acetate derivative.

  • Fractional Distillation: Set up a fractional distillation apparatus for high-vacuum operation. Carefully distill the crude acetate derivative. The pure fraction is typically collected at a head temperature of 98-118 °C under high vacuum.[6] This step effectively removes diastereomers and other impurities, yielding the acetate with >97% purity by GC.[6]

  • Deprotection (Hydrolysis): Dissolve the purified acetate derivative in a mixture of methanol and dichloromethane. Add a catalytic amount of a mild base, such as potassium carbonate, and stir at room temperature.[6] The reaction is typically complete within a few hours.

  • Isolation: Once the deprotection is complete, filter the mixture to remove the base. Concentrate the filtrate under reduced pressure to yield the final, highly pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Post-Purification Quality Control

After purification, the final product must be rigorously tested to confirm its identity, purity, and stereochemical integrity.

ParameterSpecificationMethod
Appearance White to off-white solid or colorless oilVisual Inspection
Identity Conforms to the reference standard spectrum¹H NMR, ¹³C NMR, MS
Chemical Purity ≥ 99.5%HPLC or GC (Area %)
Diastereomeric Purity ≥ 99.0% (endo isomer)Chiral HPLC or GC
Residual Solvents Conforms to ICH Q3C limitsHeadspace GC

Conclusion

The purification of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a critical step that directly impacts the quality and efficacy of vital antiretroviral therapies. The choice of purification method depends on the scale of operation and the specific impurity profile of the crude material. For industrial-scale production, a robust solvent-switch crystallization procedure offers an efficient and scalable solution. For laboratory-scale work or challenging separations, flash chromatography provides excellent resolving power. The acetate derivative distillation route presents a clever alternative that leverages differences in volatility for effective separation. By applying the detailed protocols and analytical checks outlined in this guide, researchers and drug development professionals can consistently produce this key intermediate with the high degree of purity required for pharmaceutical applications.

References

  • Quaedflieg, P. J. L. M., Kesteleyn, B. R. R., Wigerinck, P. B. T. P., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. Molecules, 20(7), 12536-12557. Available at: [Link]

  • Girigani, S., Singh, H., Kola, S. R., et al. (2019). An improved and robust scale-up process aided with identification and control of critical process impurities in darunavir ethanolate. Research on Chemical Intermediates, 45, 5529–5545. Available at: [Link]

  • Patel, D. R., et al. (2013). Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol. European Patent EP2643326B1.
  • Various Authors. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. All About Drugs. Available at: [Link]

  • Ghosh, A. K., et al. (1995). Stereocontrolled Synthesis of a Novel Bicyclic Ether System Present in a New Class of Potent HIV-1 Protease Inhibitors. Tetrahedron Letters, 36(4), 505-508. Available at: [Link]

  • Surleraux, D. L. N., et al. (2008). Methods for the preparation of (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol. Hungarian Patent HU E029886T2.
  • Ghosh, A. K., et al. (2008). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Journal of Organic Chemistry, 73(21), 8564-8572. Available at: [Link]

Sources

Application

Application Note: Unlocking New Chemical Space with (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in Solid-Phase Synthesis

Introduction: A Privileged Scaffold for Drug Discovery (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a bicyclic scaffold of significant interest in medicinal chemistry, most notably as a key component of the potent HIV-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a bicyclic scaffold of significant interest in medicinal chemistry, most notably as a key component of the potent HIV-1 protease inhibitor Darunavir[1][2]. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets[3]. While the solution-phase synthesis of this alcohol and its derivatives is well-established, its application in solid-phase synthesis (SPS) remains a largely unexplored frontier. This application note details a proposed methodology for the immobilization and subsequent derivatization of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol on a solid support, thereby enabling the rapid generation of diverse molecular libraries for drug discovery and chemical biology.

The adaptation of this privileged scaffold to a solid-phase format offers numerous advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput and automated synthesis. By leveraging the principles of solid-phase organic synthesis (SPOS), researchers can efficiently explore the chemical space around the hexahydrofuro[2,3-b]furan core, leading to the discovery of novel bioactive compounds.

Core Concept: Immobilization and On-Resin Derivatization

The central strategy involves the covalent attachment of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol to a suitable solid support via its secondary hydroxyl group. Once anchored, the immobilized scaffold can undergo a series of chemical transformations. Finally, the derivatized molecules are cleaved from the resin for purification and biological evaluation. The choice of resin and linker is critical to ensure stability during the synthetic sequence and efficient cleavage of the final product.

G cluster_0 Solid-Phase Synthesis Workflow Scaffold (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol Immobilization Immobilization (Attachment of Scaffold to Resin) Scaffold->Immobilization Resin Solid Support (e.g., 2-Chlorotrityl Chloride Resin) Resin->Immobilization OnResin_Modification On-Resin Modification (e.g., Esterification, Etherification, etc.) Immobilization->OnResin_Modification Cleavage Cleavage from Resin OnResin_Modification->Cleavage Product Derivatized Scaffold (Product Library) Cleavage->Product Purification Purification and Analysis Product->Purification

Figure 1: Conceptual workflow for the solid-phase synthesis using the hexahydrofuro[2,3-b]furan-3-ol scaffold.

Protocol 1: Immobilization of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol on 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride (2-CTC) resin is an excellent choice for the immobilization of alcohols due to its high acid lability, which allows for mild cleavage conditions that preserve sensitive functional groups[1]. The steric bulk of the trityl group also helps to minimize side reactions.

Materials:
  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.6 mmol/g loading)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.6 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Scaffold Loading:

    • In a separate flask, dissolve (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (0.42 g, 3.2 mmol, 2.0 equiv.) in anhydrous DCM (5 mL).

    • Add DIPEA (0.84 mL, 4.8 mmol, 3.0 equiv.) to the scaffold solution.

    • Drain the DCM from the swollen resin and add the scaffold/DIPEA solution.

    • Agitate the mixture at room temperature for 4 hours.

  • Capping of Unreacted Sites:

    • Drain the reaction mixture.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), DCM (3 x 10 mL), and finally Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Determination of Loading:

The loading of the scaffold onto the resin can be determined by gravimetric analysis or by cleaving a small, accurately weighed amount of the dried resin and quantifying the cleaved scaffold by HPLC or NMR against a standard.

Protocol 2: On-Resin Derivatization - Example: Esterification

Once the scaffold is immobilized, its free hydroxyl group can be derivatized. As an example, the following protocol describes the esterification with a carboxylic acid.

Materials:
  • Scaffold-loaded 2-CTC resin

  • Carboxylic acid of choice (e.g., 4-nitrobenzoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous DCM

  • Anhydrous DMF

Procedure:
  • Resin Swelling: Swell the scaffold-loaded resin (~0.5 g) in anhydrous DCM (5 mL) for 1 hour.

  • Coupling Reaction:

    • In a separate flask, dissolve the carboxylic acid (4 equiv. relative to resin loading) and DMAP (0.1 equiv.) in a minimal amount of DMF and dilute with DCM.

    • Drain the DCM from the swollen resin and add the carboxylic acid/DMAP solution.

    • Add DIC (4 equiv.) to the resin suspension.

    • Agitate the mixture at room temperature for 6 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of Derivatized Scaffold from the Resin

The mild acidic conditions required for cleavage from the 2-CTC resin are a key advantage of this support.

Materials:
  • Derivatized scaffold-loaded resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:
  • Resin Preparation: Swell the dried, derivatized resin in DCM (1 mL) for 30 minutes.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/DCM (1:2.5:96.5, v/v/v).

    • Add the cleavage cocktail (10 mL per gram of resin) to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

  • Purification and Analysis: Purify the crude product by techniques such as HPLC or flash chromatography. Characterize the final product by LC-MS and NMR.

Data Presentation

Parameter Value Method of Determination
Resin Type2-Chlorotrityl ChlorideManufacturer's Specification
Initial Resin Loading~1.6 mmol/gManufacturer's Specification
Scaffold LoadingTo be determined experimentallyGravimetric Analysis / Cleavage & HPLC
Purity of Cleaved ProductTo be determined experimentallyHPLC, LC-MS
Yield of Derivatized ProductTo be determined experimentallyMass of Purified Product

Visualization of the Synthetic Pathway

G cluster_1 Synthetic Pathway on Solid Support Start 2-Chlorotrityl Chloride Resin Step1 Immobilization with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, DIPEA, DCM Start->Step1 Resin_Scaffold Resin-Bound Scaffold Step1->Resin_Scaffold Step2 On-Resin Esterification: R-COOH, DIC, DMAP, DCM/DMF Resin_Scaffold->Step2 Resin_Product Resin-Bound Product Step2->Resin_Product Step3 Cleavage: TFA/TIS/DCM Resin_Product->Step3 Final_Product Purified Derivatized Scaffold Step3->Final_Product

Figure 2: Detailed reaction scheme for the solid-phase synthesis of a derivatized hexahydrofuro[2,3-b]furan-3-ol.

Conclusion and Future Perspectives

This application note provides a comprehensive, albeit proposed, framework for the utilization of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in solid-phase synthesis. By employing a 2-chlorotrityl chloride resin, this valuable scaffold can be efficiently immobilized and subsequently derivatized to generate libraries of novel compounds. The methodologies outlined herein are based on well-established principles of solid-phase organic synthesis and offer a robust starting point for researchers in drug discovery and chemical biology.

Future work could involve exploring a wider range of on-resin transformations, such as ether formation, Mitsunobu reactions, and the introduction of diverse building blocks. Furthermore, the development of traceless linkers could expand the scope of accessible final structures. The adaptation of this privileged scaffold to a solid-phase platform has the potential to accelerate the discovery of new therapeutic agents and chemical probes.

References

  • Ghosh, A. K., et al. (1998). Potent HIV protease inhibitors: the design of a novel nonpeptide P2-ligand for the enzyme active site. Bioorganic & Medicinal Chemistry Letters, 8(6), 687-690. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2012). A stereoselective anti-aldol route to (3R,3aS,6aR)-hexahydrofuro[2,3-b] furan-3-ol: a key ligand for a new generation of HIV protease inhibitors. Tetrahedron Letters, 53(1), 117-120. [Link]

  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641–652. [Link]

  • Carboxylic Acid Linkers. (2020, March 10). Combinatorial Chemistry Review. [Link]

  • Peptide Synthesis Resins. (n.d.). AAPPTEC. [Link]

  • Two short and efficient synthesis routes have been developed for bis-THF-alcohol 2, a key building block of the investigational HIV protease inhibitor TMC114 (1). (n.d.). Organic Letters. [Link]

  • A stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, an important high affinity P2-ligand, in high enantiomeric excess (>99%) is reported. (n.d.). Thieme Connect. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Welcome to the technical support center for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a critical building block for leading HIV protease inhibitors, including Darunavir.[1][2][3] This guide is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a critical building block for leading HIV protease inhibitors, including Darunavir.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol?

There are several established routes, each with its own advantages and challenges:

  • Chiral Pool Synthesis: This approach often starts from readily available chiral molecules like S-2,3-O-isopropylideneglyceraldehyde.[4][5] Key steps typically involve a diastereoselective Michael addition of nitromethane, followed by a Nef oxidation and subsequent cyclization steps.[4][5] This strategy offers good stereochemical control.

  • Catalytic Asymmetric Synthesis: This method utilizes chiral catalysts to induce stereoselectivity. One notable example is the cycloaddition of glycolaldehyde and 2,3-dihydrofuran catalyzed by metal complexes with chiral ligands (e.g., tin(II) triflate with BINAP or Evans's box ligands).[6][7][8]

  • Enzymatic Resolution: Racemic mixtures of hexahydrofuro[2,3-b]furan-3-ol can be resolved using lipases to selectively acylate one enantiomer, allowing for the separation of the desired (3R,3aS,6aR)-enantiomer.[6][9]

  • One-Pot Procedures: To improve efficiency, one-pot syntheses have been developed. For instance, a sequence involving an organocatalytic condensation followed by an enzymatic kinetic resolution can yield the target compound with high enantiomeric excess.[1][10]

  • Photochemical Methods: Some routes employ a [2+2]-photocycloaddition as a key step. However, these are often difficult to scale up for industrial production.[4]

Q2: Why is the bis-tetrahydrofuran (bis-THF) moiety so important in HIV protease inhibitors?

The bis-THF unit is a crucial P2 ligand that binds to the backbone of the HIV-1 protease enzyme.[4][11] Its rigid, stereochemically defined structure is designed to form key hydrogen bonds within the enzyme's active site, contributing to the high potency and resilience of drugs like Darunavir against drug-resistant HIV strains.[4][11]

Q3: What are the main challenges in achieving high stereoselectivity?

Controlling the three contiguous chiral centers in hexahydrofuro[2,3-b]furan-3-ol is a primary challenge. In the chiral pool synthesis, the diastereoselectivity of the Michael addition is a critical factor.[4] In catalytic approaches, the choice of catalyst, ligand, and reaction conditions significantly impacts both diastereoselectivity and enantioselectivity.[6][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Low Diastereoselectivity in Michael Addition

Problem: The Michael addition of nitromethane to an α,β-unsaturated ester derived from S-2,3-O-isopropylideneglyceraldehyde results in a low syn/anti ratio.

Causality: The choice of base and substrate can influence the facial selectivity of the nucleophilic attack. Steric hindrance and electronic effects play a significant role.

Solutions:

  • Substrate Modification: Consider using a diester instead of a monoester as the Michael acceptor. The increased steric bulk can enhance diastereoselectivity.[4] For example, using a dimethyl malonate-derived diester has been shown to improve the syn/anti ratio to as high as 97:3.[4]

  • Base Optimization: While various bases can be used, a catalytic amount of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol can be effective.[4]

  • Reaction Conditions: Ensure the reaction is run at an appropriate temperature (e.g., ambient temperature) to favor the thermodynamically more stable syn product.[4]

Inefficient Cyclization to the Lactone Acetal

Problem: Low yield during the Nef oxidation and subsequent cyclization to form the lactone acetal intermediate.

Causality: The Nef reaction, which converts the nitro group to a carbonyl, can be sensitive to reaction conditions. Incomplete reaction or side reactions can reduce the yield of the desired cyclized product.

Solutions:

  • Controlled Addition: Slowly add the deprotonated nitro compound (formed with a base like sodium methoxide) to a cold solution of a strong acid (e.g., sulfuric acid) in methanol.[4] This controlled addition helps to manage the exothermic nature of the reaction and minimize side product formation.

  • Acid Choice and Concentration: The use of a concentrated acid solution is crucial for the efficiency of the Nef reaction and subsequent cyclization.[4]

Low Enantiomeric Excess after Enzymatic Resolution

Problem: The enantiomeric excess (ee) of the desired (3R,3aS,6aR)-enantiomer is below the desired level (>99%) after enzymatic resolution.

Causality: The efficiency of the lipase-catalyzed kinetic resolution depends on the enzyme's selectivity, the acylating agent, the solvent, and the reaction time.

Solutions:

  • Enzyme Selection: Screen different lipases to find one with the highest selectivity for the desired enantiomer. Porcine pancreatic lipase (PPL) is a commonly used option.[9]

  • Acylating Agent: Propionic anhydride is an effective acylating agent for this resolution.[9]

  • Solvent Choice: The choice of solvent can significantly impact enzyme activity and selectivity. Methyl tert-butyl ether (MTBE) is a suitable solvent for this reaction.[9]

  • Monitoring Reaction Progress: Carefully monitor the reaction progress to stop it at the optimal point (ideally around 50% conversion) to achieve the highest possible ee for the unreacted alcohol.

Experimental Protocols

Protocol 1: Diastereoselective Michael Addition

This protocol is adapted from a highly diastereoselective route.[4]

  • To a solution of the α,β-unsaturated diester (derived from S-2,3-O-isopropylideneglyceraldehyde and dimethyl malonate) in methanol, add nitromethane.

  • Add a catalytic amount of DBU (0.1 equivalents) to the mixture.

  • Stir the reaction at ambient temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed directly to the Nef oxidation step with the crude reaction mixture.

Protocol 2: One-Pot Synthesis and Enzymatic Resolution

This protocol is based on an efficient one-pot procedure.[9][10]

  • In a suitable reaction vessel, combine furan and Cbz-protected glycol aldehyde.

  • Perform a [2+2]-photocycloaddition, followed by hydrogenation.

  • To the resulting racemic hexahydrofuro[2,3-b]furan-3-ol in MTBE, add porcine pancreatic lipase (PPL) (e.g., 10% w/w).

  • Add propionic anhydride (1.0 equivalent).

  • Stir the mixture at room temperature for approximately 22 hours.

  • Filter the reaction mixture through Celite to remove the enzyme.

  • Concentrate the filtrate and purify by flash column chromatography to separate the desired (-)-enantiomer from the acylated (+)-enantiomer.

Data Presentation

Catalyst/MethodStarting MaterialsDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee)Overall YieldReference
Wittig RouteS-2,3-O-isopropylideneglyceraldehyde>95:5 (E/Z for enoate)98%34%[4]
Knoevenagel RouteS-2,3-O-isopropylideneglyceraldehyde97:3-19%[4]
Sn(OTf)₂ / (S,S)-Ph-pybox2,3-Dihydrofuran, Glycolaldehyde dimer98:215% (before resolution)-[6]
One-Pot Photocycloaddition & Enzymatic ResolutionFuran, Cbz-protected glycol aldehyde-up to 99%High[1][9]

Visualizations

Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity in Michael Addition substrate Is the Michael acceptor a monoester? start->substrate base Is the base appropriate? substrate->base No solution1 Switch to a diester substrate for increased steric hindrance. substrate->solution1 Yes conditions Are reaction conditions optimized? base->conditions Yes solution2 Use a catalytic amount of a non-nucleophilic base like DBU. base->solution2 No solution3 Ensure the reaction is run at ambient temperature. conditions->solution3 No

Caption: Decision tree for troubleshooting low diastereoselectivity.

General Synthetic Workflow

G start Starting Materials (e.g., Chiral Aldehyde) michael Diastereoselective Michael Addition start->michael nef Nef Oxidation michael->nef cyclization1 Lactonization & Acetal Formation nef->cyclization1 reduction Reduction of Lactone cyclization1->reduction cyclization2 Final Cyclization reduction->cyclization2 product (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol cyclization2->product

Caption: A generalized workflow for the chiral pool synthesis approach.

References

  • Ghosh, A. K., & Li, J. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 10(7), 1267-1270. [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917-5920. [Link]

  • Reddy, L. R., et al. (2013). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 78(13), 6574-6580. [Link]

  • Xie, J., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. The Journal of Organic Chemistry, 73(7), 2882-2885. [Link]

  • Yue, T. Y., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Omega, 2(1), 129-136. [Link]

  • Ghosh, A. K., & Kass, S. R. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 10(7), 1267-1270. [Link]

  • Ghosh, A. K., et al. (2021). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry, 86(1), 1216-1222. [Link]

  • Process for the preparation of darunavir and darunavir intermedi
  • Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. (2008). Request PDF. [Link]

  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. (2021). Organic Letters. [Link]

  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. (2006). Thieme E-Journals. [Link]

  • An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. (2013). ResearchGate. [Link]

  • Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. (2005). PubMed. [Link]

Sources

Optimization

Technical Support Center: Stereocontrol in Hexahydrofuro[2,3-b]furan-3-ol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of hexahydrofuro[2,3-b]furan-3-ol. This resource is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of hexahydrofuro[2,3-b]furan-3-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complex stereochemical challenges associated with this crucial synthetic building block. The (3R,3aS,6aR)-isomer of this molecule is a vital component in several leading HIV protease inhibitors, including Darunavir, making precise control over its three stereocenters a matter of paramount importance.[1][2][3]

This guide provides in-depth, experience-driven answers to common and advanced problems encountered during synthesis. It is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in synthesizing hexahydrofuro[2,3-b]furan-3-ol?

The core challenge lies in the precise and simultaneous control of three contiguous stereocenters: C3, C3a, and C6a. The key difficulties are:

  • Controlling the Ring Junction: Achieving the cis-fusion between the two tetrahydrofuran rings (the relationship between H-3a and H-6a) is critical. While often thermodynamically favored, kinetic pathways can lead to undesired trans-fused isomers.

  • Setting the Hydroxyl Stereocenter: The stereochemistry of the hydroxyl group at the C3 position must be correctly established relative to the cis-fused ring system.

  • Achieving Enantioselectivity: For pharmaceutical applications, the synthesis must produce a single enantiomer, (3R,3aS,6aR), in high enantiomeric excess (ee). This requires either starting from a chiral material (chiral pool synthesis) or employing a robust asymmetric method.

Q2: What are the main strategic approaches to control the stereochemistry?

There are four principal strategies, often used in combination:

  • Substrate Control: This approach uses a chiral starting material, often derived from the "chiral pool" like sugars or amino acids, where existing stereocenters direct the formation of new ones.[2][4] For example, using (S)-2,3-O-isopropylideneglyceraldehyde ensures the initial chirality is carried through the synthesis.[4][5]

  • Reagent/Auxiliary Control: This involves using a chiral reagent or attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a key reaction. A classic example is the Evans' Asymmetric Aldol reaction, which can be used to set two stereocenters with high predictability.[2]

  • Catalyst Control: This modern approach uses a small amount of a chiral catalyst (organocatalyst or metal complex) to induce enantioselectivity in a reaction involving achiral or prochiral substrates.[6] This is often highly efficient and atom-economical.

  • Enzymatic Resolution: This method involves synthesizing a racemic or diastereomeric mixture of the target molecule or an intermediate, and then using an enzyme (commonly a lipase) to selectively react with only one of the enantiomers.[1][7] This allows for the separation of the desired enantiomer, often with very high optical purity.[1][7]

Troubleshooting and Optimization Guides

This section addresses specific experimental failures and provides actionable solutions grounded in mechanistic principles.

Problem 1: Poor Diastereoselectivity at the Ring Junction (Low cis:trans Ratio)

"My acid-catalyzed cyclization of the acyclic precursor yields a significant amount of the undesired trans-fused furofuran isomer. How can I improve the selectivity for the required (3aS,6aR)-cis product?"

Root Cause Analysis: The formation of the bicyclic acetal from a precursor, typically a dihydroxy aldehyde or ketone, proceeds through an oxocarbenium ion intermediate. The stereochemical outcome depends on the facial selectivity of the intramolecular nucleophilic attack by the distal hydroxyl group. While the cis-fused system is generally more stable, the transition state leading to the trans product can be kinetically accessible, especially under harsh conditions.

Solutions and Protocols:

  • Optimize the Acid Catalyst: The nature of the acid catalyst is critical. Brønsted acids can be effective, but Lewis acids often provide superior control by coordinating to the oxygen atoms, thereby influencing the conformation of the transition state.

    • Recommendation: Switch from strong Brønsted acids (like HCl or H₂SO₄) to milder Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) or scandium triflate (Sc(OTf)₃) are excellent candidates for promoting clean cyclization.

  • Control Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the kinetic trans product.

    • Recommendation: Run the cyclization at lower temperatures (e.g., 0 °C to -20 °C) to favor the thermodynamically more stable cis-fused product.

  • Leverage Steric Directing Groups: The conformation of the acyclic precursor during cyclization is key. Bulky protecting groups can enforce a specific conformation that pre-organizes the molecule for the desired cis ring closure.

    • Recommendation: Ensure that any protecting groups on the precursor are sufficiently bulky to create a steric bias. For instance, a trityl or silyl group on a nearby hydroxyl can effectively block one face from attack.

Workflow: Troubleshooting Poor Diastereoselectivity

G Start Low cis:trans Ratio Observed CheckCatalyst Analyze Acid Catalyst Start->CheckCatalyst CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckProtectingGroups Review Protecting Group Strategy Start->CheckProtectingGroups CatalystAction Switch from Brønsted Acid to milder Lewis Acid (e.g., BF₃·OEt₂) CheckCatalyst->CatalystAction TempAction Lower Reaction Temperature (e.g., 0 °C to -20 °C) CheckTemp->TempAction PGAction Incorporate Bulky Protecting Group to create steric bias CheckProtectingGroups->PGAction End High cis-Selectivity Achieved CatalystAction->End TempAction->End PGAction->End

Caption: Decision workflow for improving cis-diastereoselectivity.

Problem 2: Low Enantiomeric Excess (ee) in Asymmetric Aldol Reactions

"I am attempting a stereoselective anti-aldol reaction using a titanium enolate to construct the backbone, but the reaction is yielding low diastereoselectivity and low enantiomeric excess (<80% ee). What are the critical parameters to optimize?"

Root Cause Analysis: Asymmetric aldol reactions, particularly those employing chiral auxiliaries or titanium enolates, rely on the formation of a highly organized, rigid, chelated transition state.[8] Low stereoselectivity is often a result of a poorly formed transition state, background uncatalyzed reactions, or incorrect stoichiometry of reagents.

Solutions and Protocols:

  • Strict Stoichiometry of Lewis Acid: In titanium enolate-based aldol reactions, the Lewis acid (e.g., TiCl₄) plays a dual role: it acts as the enolate counterion and activates the aldehyde. The precise geometry of the transition state is highly dependent on the stoichiometry.

    • Recommendation: Perform a titration of the Lewis acid. Use of excess TiCl₄ can lead to the formation of non-chelated, open transition states, which exhibit poor selectivity. Ensure exactly one equivalent is used relative to the chiral auxiliary-bearing substrate.

  • Amine Base Selection: The amine base used for enolization (e.g., triethylamine, Hünig's base) can influence the aggregation state and reactivity of the titanium enolate.

    • Recommendation: Hünig's base (DIPEA) is often superior as its bulkiness can prevent side reactions. Ensure the amine is freshly distilled and dry.

  • Absolute Temperature Control: These reactions are exquisitely sensitive to temperature. Even minor fluctuations can compromise the integrity of the Zimmerman-Traxler-type transition state.

    • Recommendation: Maintain the reaction temperature at a stable -78 °C using a dry ice/acetone bath. Add the aldehyde slowly to prevent local temperature increases.

Table 1: Impact of Conditions on a Stereoselective Anti-Aldol Reaction [8]

ParameterCondition A (Suboptimal)Condition B (Optimized)Typical Outcome
Lewis Acid TiCl₄ (>1.2 equiv)TiCl₄ (1.0 equiv)Improved dr and ee
Temperature -40 °C-78 °CSignificantly higher ee
Amine Base TriethylamineDIPEA (Hünig's Base)Cleaner reaction, better selectivity
Solvent THFDichloromethane (DCM)DCM often promotes better chelation

Diagram: Chelated Transition State in a Ti-Enolate Aldol Reaction

G Simplified model showing chelation of Ti to both the enolate and aldehyde oxygen atoms, creating a rigid, chair-like transition state that dictates stereochemical outcome. cluster_TS Zimmerman-Traxler Transition State Ti TiCl₃ O1 O Ti->O1 Coordination O2 O Ti->O2 Coordination C1 C C1->O1 R_aux R_chiral* C1->R_aux C2 C C2->O2 R_ald R_aldehyde C2->R_ald H_ald H C2->H_ald

Sources

Troubleshooting

Technical Support Center: By-product Formation in Darunavir Intermediate Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center focused on a critical step in the synthesis of Darunavir: the preparation of the key bicyclic intermediate,...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center focused on a critical step in the synthesis of Darunavir: the preparation of the key bicyclic intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , often referred to as the furofuranol or bis-THF alcohol. The stereochemical purity of this intermediate is paramount, as it directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API).

This guide provides in-depth, field-proven insights into the common by-products encountered during its synthesis, the mechanisms of their formation, and robust troubleshooting strategies to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical intermediate in Darunavir synthesis prone to by-product formation?

While several steps in the multi-step synthesis of Darunavir can generate impurities, the formation of the P2-ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a frequent focus of process optimization.[1] Impurities generated here are often diastereomers or regioisomers that can be difficult to separate in later stages. Their presence can compromise the stereochemical integrity of the final Darunavir molecule.

Q2: What are the primary by-products I should be concerned about when synthesizing the furofuranol intermediate?

The most common and challenging by-products are the undesired diastereomers of the furofuranol core. Specifically, you should monitor for:

  • (3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol: The enantiomer of the desired product. Its formation is typically controlled by using a chiral starting material or a stereoselective synthesis route.

  • (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol: A diastereomer that can arise from epimerization at a key stereocenter during the reaction sequence.[2]

Additionally, depending on the synthetic route, regioisomeric impurities can form, particularly in steps involving ring-opening or cyclization.[2]

Q3: My synthesis involves a reduction and cyclization cascade. What causes the formation of the (3R,3aR,6aS) diastereomer?

In syntheses that proceed via a lactone or amide precursor, such as ethyl (2R,3R)-3-(methyl(phenyl)carbamoyl)-5-oxotetrahydrofuran-2-carboxylate, the formation of the undesired (3R,3aR,6aS) diastereomer is often linked to epimerization.[2] This can occur under basic conditions (e.g., using DBU) or elevated temperatures during the formation or processing of the precursor. The acidic proton at the C2 position of the tetrahydrofuranone ring is susceptible to deprotonation, leading to a loss of stereochemical control at that center. If this epimerized precursor is carried forward, it will result in the formation of the undesired diastereomeric furofuranol upon reduction and cyclization.[2]

Troubleshooting Guide: Minimizing Diastereomeric Impurities

This section addresses common issues encountered during the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and provides actionable solutions.

Issue 1: High levels (>1%) of the (3R,3aR,6aS) diastereomer detected in the final intermediate.

Root Cause Analysis:

The primary cause is often epimerization in a preceding step, particularly if your route involves a lactone intermediate with an adjacent chiral center. Basic conditions or prolonged heating can trigger this side reaction.[2]

dot

Byproduct_Formation Epimerization leading to diastereomeric by-product. cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathway Start Precursor (Correct Stereochemistry) Product Desired Product (3R,3aS,6aR)-Furofuranol Start->Product Reduction & Cyclization Epimerized Epimerized Precursor (Lost Stereocenter) Start->Epimerized Base (e.g., DBU) or Heat Byproduct Diastereomeric By-product (3R,3aR,6aS)-Furofuranol Epimerized->Byproduct Reduction & Cyclization Troubleshooting_Flowchart Troubleshooting Low Yield & Multiple By-products Start Low Yield & Multiple Spots Detected Check_Route What is the key reaction type? Start->Check_Route Route_LAH LAH Reduction/ Acid Cyclization Check_Route->Route_LAH Reduction Route_Epoxide Epoxide Ring-Opening Check_Route->Route_Epoxide Epoxide Troubleshoot_LAH Incomplete Reduction? Inefficient Cyclization? Route_LAH->Troubleshoot_LAH Troubleshoot_Epoxide Regioisomer Formation? Route_Epoxide->Troubleshoot_Epoxide Sol_LAH1 Optimize LAH equivalents & reaction time. Troubleshoot_LAH->Sol_LAH1 Yes Sol_LAH2 Control acid quench (temp & rate of addition). Troubleshoot_LAH->Sol_LAH2 Yes Sol_Epoxide Re-evaluate catalyst and solvent to improve regioselectivity. Troubleshoot_Epoxide->Sol_Epoxide Yes

Caption: Troubleshooting flowchart for low yield issues.

Preventative & Corrective Actions:

  • Optimize Reduction: Ensure the complete reduction of all functional groups (e.g., ester, lactone, amide) before initiating cyclization. This may require adjusting the equivalents of the reducing agent or the reaction time.

  • Controlled Quench/Cyclization: The acidic workup that triggers cyclization is highly sensitive. The rate of acid addition and temperature must be carefully controlled to favor the desired intramolecular cyclizations over potential intermolecular side reactions or degradation.

  • Solvent Choice: The choice of solvent can significantly influence reaction pathways. For epoxide-opening reactions, the solvent can affect the regioselectivity of the nucleophilic attack. [3]

  • Raw Material Purity: Always use starting materials and intermediates of the highest possible purity. Impurities from raw materials can interfere with the main reaction or generate their own set of by-products. [][5]

Protocols for By-product Analysis and Control

Protocol 1: GC-MS Method for Diastereomer Quantification

This protocol provides a baseline for developing a method to quantify the desired (3R,3aS,6aR) product and its key (3R,3aR,6aS) diastereomeric impurity.

ParameterSetting
Column Chiral GC Column (e.g., Cyclodextrin-based)
Injector Temp 250 °C
Oven Program 100 °C (hold 1 min), ramp to 220 °C at 10 °C/min
Carrier Gas Helium, constant flow 1.0 mL/min
Detector Mass Spectrometer (Scan mode m/z 40-200)
Sample Prep Dilute 1 mg of sample in 1 mL of Ethyl Acetate

Note: This is a starting point. The method must be validated for your specific system and sample matrix.

Expected Retention Times (Relative):

  • (3R,3aR,6aS) diastereomer: ~3.09 min

  • (3R,3aS,6aR) desired product: ~3.20 min

(Relative times are based on typical elution orders and must be confirmed with authentic standards.) [6]

Protocol 2: Lab-Scale Recrystallization for Impurity Purge

This protocol is designed to remove the (3R,3aR,6aS) diastereomer from a precursor amide, such as ethyl (2R,3S)-3-(methyl(phenyl)carbamoyl)-5-oxotetrahydrofuran-2-carboxylate. [2]

  • Dissolution: Dissolve the crude amide intermediate in a minimal amount of a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 60-70 °C) until a clear solution is obtained.

  • Cooling: Slowly cool the solution to room temperature without agitation to allow for the formation of large, well-defined crystals.

  • Chilling: Further cool the mixture in an ice bath for 1-2 hours to maximize the precipitation of the desired product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze a sample of the recrystallized material using the validated GC-MS method (Protocol 1) to confirm the reduction of the diastereomeric impurity to acceptable levels (<0.5%).

By implementing these analytical and purification strategies, researchers can effectively monitor and control the formation of critical by-products, ensuring the synthesis of high-purity Darunavir intermediates.

References

  • Rapolu, R. K., Areveli, S., Raju, V. V. N. K. V. P., Navuluri, S., Chavali, M., & Mulakayala, N. (2019). An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. ChemistrySelect, 4(15), 4422–4427. Available from: [Link]

  • Funicello, M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Funicello, M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 86(22), 15993–16007. Available from: [Link]

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. Available from: [Link]

  • Reddy, A. V. B., et al. (2016). Development and validation of a selective, sensitive and stability indicating UPLC-MS/MS method for rapid, simultaneous determination of six process related impurities in darunavir drug substance. ResearchGate. Available from: [Link]

  • Chemicalize. (n.d.). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Retrieved from [Link]

  • de Kloe, P., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(19), 4205–4207. Available from: [Link]

  • Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T.-Y. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 88–94. Available from: [Link]

  • Ghosh, A. K., et al. (2014). Process for the preparation of darunavir and darunavir intermediates. U.S. Patent No. 8,829,208 B2.
  • ResearchGate. (n.d.). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. Retrieved from [Link]

  • Ghosh, A. K., et al. (2012). Process for the preparation of darunavir and darunavir intermediates. European Patent No. EP 2528923 A1. Available from: [Link]

  • Ghosh, A. K., et al. (2017). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Journal of Medicinal Chemistry, 60(11), 4684–4695. Available from: [Link]

  • Ghosh, A. K., et al. (2011). Process for the preparation of darunavir and darunavir intermediates. WIPO Patent Application No. WO/2011/092687 A1.
  • Magano, J. (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 27(18), 5919. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Synthesis

An advanced technical support guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This key building block, integral to HIV protease inhibitors like Darunavir, presents unique synthetic challenges.[1] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and optimized protocols to navigate these complexities.

Section 1: Troubleshooting Common Issues & FAQs

This section addresses the most frequent challenges encountered during the synthesis, focusing on causality and providing actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes?

Answer: Low overall yield in a multi-step synthesis can be attributed to several factors. In the context of the common synthetic route starting from S-2,3-O-isopropylideneglyceraldehyde, the primary culprits are often side reactions in the initial condensation step and product loss during the final isolation.[2]

  • Initial Condensation: The Knoevenagel condensation to form the α,β-unsaturated diester intermediate can be plagued by side reactions, such as acid-catalyzed shifts of the isopropylidene acetal, which limits the yield.[2] Careful control of the base (e.g., pyridine) and the use of a dehydrating agent like acetic anhydride are critical to maximize the yield of the desired unsaturated diester.[2]

  • Product Isolation: The final product, hexahydrofuro[2,3-b]furan-3-ol, is highly water-soluble.[2] This property makes standard aqueous workups highly inefficient, leading to significant product loss. A specialized workup procedure is necessary to achieve good recovery.

  • Intermediate Stability: Certain intermediates can be sensitive to the reaction or workup conditions. For example, the furan ring system, in general, is sensitive to strong acids, which can cause polymerization or ring-opening, though this is less of a concern for the saturated target molecule, it can be relevant for certain synthetic strategies.[3][4]

Question 2: I'm struggling with poor diastereoselectivity in the Michael addition of nitromethane. How can I improve the syn/anti ratio?

Answer: Achieving high diastereoselectivity in the Michael addition is crucial as it sets the stereochemistry for the final product. A poor syn/anti ratio will lead to the formation of the undesired exo diastereomer of the final alcohol, complicating purification and reducing the yield of the target endo isomer.[2]

The key is to enhance steric hindrance to favor the desired syn addition.

  • Substrate Choice: Using a dimethyl malonate-derived α,β-unsaturated diester intermediate instead of a monoester significantly improves the diastereoselectivity. The increased steric bulk of the diester favors the formation of the syn isomer, with reported ratios as high as 97:3.[2]

  • Base and Solvent Optimization: While various bases can catalyze the reaction, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in methanol has been shown to proceed smoothly and efficiently.[2] It is important to screen bases and solvents, but the substrate's steric profile is often the dominant factor.

The following table summarizes the impact of the α,β-unsaturated ester choice on the diastereoselectivity of the nitromethane Michael addition.

α,β-Unsaturated Ester TypeBase/Solvent SystemTypical syn/anti RatioReference
Monoester (e.g., Methyl Acrylate derivative)Various bases in MeOH~85:15[2]
Diester (e.g., Dimethyl Malonate derivative)DBU in MeOH97:3 [2]
Question 3: The final cyclization step is problematic, leading to decomposition. What are the critical parameters to control?

Answer: The final acid-mediated cyclization of the diol intermediate to form the bis-THF ring system is sensitive and requires precise control to avoid side reactions.

  • Temperature Control: It is critical to keep the reaction temperature below -5 °C. Higher temperatures can promote acid-catalyzed elimination of methanol and water from the tetrahydrofuran ring, leading to byproducts.[2]

  • Acid Addition: The acid (e.g., aqueous HCl) must be added slowly, over several hours. A rapid change in pH or a localized high concentration of acid can degrade the product.[2]

  • Workup Strategy: Direct aqueous extraction is not feasible. The recommended procedure involves neutralizing the cold acidic mixture with a base like triethylamine, followed by a solvent-switch to a suitable organic solvent such as ethyl acetate. This precipitates salts, which can be filtered off, allowing for the isolation of the product from the filtrate.[2]

Question 4: My product is difficult to isolate and purify. What is the best practice for workup and purification?

Answer: As mentioned, the high water solubility of hexahydrofuro[2,3-b]furan-3-ol is the primary challenge.[2]

  • Avoid Aqueous Extraction: Do not rely on traditional liquid-liquid extraction with water as the product will partition poorly into the organic phase.

  • Neutralization & Filtration: The most effective method is to neutralize the acidic cyclization mixture in situ with an organic base (e.g., triethylamine) and perform a solvent-switch to a solvent like ethyl acetate. This causes the inorganic salts to precipitate.[2]

  • Purification: After filtering the salts and evaporating the solvent, the product is often obtained in high chemical and diastereomeric purity (de > 99%), potentially avoiding the need for chromatography.[2] If further purification is needed, flash column chromatography can be employed, but care must be taken to select an appropriate solvent system.

Section 2: Optimizing Key Reaction Steps

This section provides a deeper dive into the critical transformations, offering scientifically grounded advice for optimization.

Workflow for a Common Synthetic Route

The following diagram illustrates a widely used synthetic pathway, highlighting the key transformations that require careful optimization.[2][5]

G cluster_start Starting Material cluster_step1 Step 1: Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Nef-Lactonization cluster_step4 Step 4: Reduction cluster_step5 Step 5: Cyclization A S-2,3-O-isopropylideneglyceraldehyde B α,β-Unsaturated Diester A->B Knoevenagel Condensation (Pyridine, Ac₂O) C syn-Nitro Adduct (High de) B->C Michael Addition (Nitromethane, DBU) D Lactone Acetal Intermediate C->D Nef Oxidation & Cyclization (NaOMe, H₂SO₄/MeOH) E Diol Intermediate D->E Reduction (LiBH₄ in THF) F (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol E->F Acid-Mediated Cyclization (aq. HCl, < -5 °C)

Caption: Key synthetic workflow from S-2,3-O-isopropylideneglyceraldehyde.

Troubleshooting Decision Tree: Low Diastereoselectivity

When faced with poor stereochemical outcomes, a logical diagnostic process is essential.

G start Low Diastereoselectivity (High anti/exo Isomer) check_substrate Is the Michael acceptor a monoester or a diester? start->check_substrate monoester Monoester detected. This substrate has poor facial selectivity. check_substrate->monoester Monoester diester Diester in use. Substrate is likely not the issue. check_substrate->diester Diester action_change_substrate Action: Synthesize the dimethyl malonate-derived diester intermediate. monoester->action_change_substrate check_conditions Review Michael addition conditions (base, temp). diester->check_conditions final_check Re-run with optimized substrate and conditions. Verify de by NMR. action_change_substrate->final_check conditions_ok Conditions match literature (e.g., DBU, RT). check_conditions->conditions_ok Standard conditions_not_ok Non-standard conditions used. check_conditions->conditions_not_ok Non-Standard conditions_ok->final_check action_optimize_cond Action: Optimize base and solvent. Start with 0.1 eq. DBU in MeOH at RT. conditions_not_ok->action_optimize_cond action_optimize_cond->final_check

Caption: Troubleshooting flowchart for poor diastereoselectivity.

Section 3: Detailed Experimental Protocols

These protocols are based on established, high-yielding methods and include critical control points for success.

Protocol 1: Diastereoselective Michael Addition of Nitromethane

This protocol describes the addition of nitromethane to the α,β-unsaturated diester intermediate derived from S-2,3-O-isopropylideneglyceraldehyde and dimethyl malonate.[2]

Reagents & Setup:

  • α,β-Unsaturated diester (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Nitromethane (CH₃NO₂) (3.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Dissolve the α,β-unsaturated diester in anhydrous methanol in the round-bottom flask under a nitrogen atmosphere.

  • Add nitromethane (3.0 eq) to the solution and stir.

  • Slowly add DBU (0.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR. The reaction should run smoothly at ambient temperature and is typically complete within a few hours. A high syn/anti ratio (e.g., 97:3) should be observed by ¹H NMR analysis of the crude mixture.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be carried forward to the next step (Nef oxidation/cyclization) without extensive purification.

Protocol 2: Reduction and Final Cyclization

This protocol details the final two steps: the reduction of the lactone acetal intermediate and the subsequent acid-catalyzed cyclization to yield the final product.[2]

Reagents & Setup:

  • Lactone acetal intermediate (1.0 eq)

  • Lithium borohydride (LiBH₄) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous HCl (32 wt%)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Reaction vessel suitable for heating and cooling, nitrogen atmosphere

Procedure:

  • Reduction: Dissolve the lactone acetal in anhydrous THF under nitrogen. Add LiBH₄ (2.0 eq) portion-wise. Heat the mixture to 50 °C and stir until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Critical Cyclization Step:

    • Maintain the temperature strictly below -5 °C for the entire duration of this step.

    • Slowly add a slight excess of aqueous 32 wt% HCl (relative to LiBH₄) dropwise via a syringe pump over several hours. The formation of the diol and its immediate cyclization will occur. .

  • Workup and Isolation:

    • Once the cyclization is complete (monitor by TLC if possible), slowly add triethylamine to the cold solution until the pH is neutral (pH ~7).

    • Perform a solvent-switch by adding ethyl acetate and removing the THF and water under reduced pressure. This will precipitate triethylammonium chloride salts.

    • Filter the cold suspension to remove the salts, washing the filter cake with cold ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The product is often obtained in high purity (>99% de).[2]

Section 4: References

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. [Link]

  • Surleraux, D. L. N. G., et al. (2025). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. ResearchGate. [Link]

  • Canoy, W. L., et al. (2025). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method for hexahydrofuro-furan-ol derivative and intermediate. Google Patents.

  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Semantic Scholar. [Link]

  • Moore, G. L., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Furofuranol. [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed. [Link]

  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. PubMed. [Link]

  • Moore, G. L., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

  • Ghosh, A. K., et al. (n.d.). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. University of Illinois Chicago. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Hexahydrofuro[2,3-b]furan-3-ol Diastereomers

Welcome to the technical support center for the purification of hexahydrofuro[2,3-b]furan-3-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of hexahydrofuro[2,3-b]furan-3-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the separation of these critical building blocks. As a key component in several HIV protease inhibitors, including Darunavir, achieving high diastereomeric purity of the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is paramount.[1][2] This guide will walk you through the most effective purification strategies, offering insights into the underlying principles and practical solutions to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying diastereomers of hexahydrofuro[2,3-b]furan-3-ol?

The primary strategies for separating diastereomers of hexahydrofuro[2,3-b]furan-3-ol are:

  • Crystallization: This includes direct crystallization and diastereomeric recrystallization, which leverages differences in the solubility of diastereomers or their salts.[3]

  • Chromatography: Techniques like flash column chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are effective for separating diastereomers based on their differential interactions with a stationary phase.[4]

  • Enzymatic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one diastereomer, allowing for the separation of the resulting ester from the unreacted alcohol.[5]

Q2: My synthesis produced a complex mixture of all four possible diastereomers. Where should I start with purification?

For a complex mixture, a multi-step approach is often necessary. A typical workflow would be:

  • Initial Purification by Flash Chromatography: Use flash chromatography to remove major impurities and potentially achieve a partial separation of the diastereomers. This will provide an enriched mixture of the desired diastereomers.

  • Crystallization of the Enriched Mixture: Attempt direct crystallization from a suitable solvent system to isolate the desired diastereomer.

  • Enzymatic Resolution or Chiral Chromatography: If crystallization is not effective or does not yield the desired purity, enzymatic resolution or preparative chiral HPLC/SFC can be employed for the final purification step.

Troubleshooting Guide: Purification Strategies

Crystallization-Based Purification

Crystallization is a powerful and scalable technique for diastereomer separation. It relies on the principle that diastereomers have different physical properties, including solubility and crystal lattice energies.[3]

Common Issues & Troubleshooting

Issue 1: Oiling Out or No Crystallization Occurs

  • Causality: The compound may be too soluble in the chosen solvent, or the concentration may be too high, leading to supersaturation and subsequent oiling out. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane).[1]

    • Solvent/Anti-Solvent System: Use a solvent in which the compound is soluble and slowly add an anti-solvent in which it is insoluble to induce crystallization.

    • Temperature Control: Experiment with different cooling rates. Slow cooling often promotes the formation of higher-quality crystals.

    • Seeding: Introduce a small crystal of the desired pure diastereomer to initiate crystallization.

    • Purity Check: Ensure the starting material is free of significant impurities by NMR or LC-MS.

Issue 2: Poor Diastereomeric Enrichment After Recrystallization

  • Causality: The solubilities of the diastereomers in the chosen solvent system may be too similar. The cooling process might be too rapid, leading to co-precipitation.

  • Troubleshooting Steps:

    • Optimize Solvent System: Re-evaluate the solvent system. A mixture of solvents can sometimes provide better selectivity.

    • Slow Evaporation: Instead of cooling, try slow evaporation of the solvent at a constant temperature.

    • Slurry Experiment: Stirring the solid mixture in a solvent where it is partially soluble for an extended period can lead to a thermodynamically controlled enrichment of the less soluble diastereomer.

    • Diastereomeric Salt Formation: Convert the alcohol to a diastereomeric salt using a chiral acid or base. The resulting salts will have significantly different physical properties, often facilitating separation by crystallization.[6]

Experimental Protocol: Crystallization from 2-Propanol

A reported method for the crystallization of a precursor lactone acetal to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol involves using 2-propanol.[1]

  • Dissolve the crude mixture containing the diastereomers in a minimal amount of hot 2-propanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold 2-propanol.

  • Dry the crystals under vacuum.

  • Analyze the diastereomeric ratio of the crystals and the mother liquor by a suitable analytical method (e.g., GC or chiral HPLC).

Chromatographic Separation

Chromatography offers a versatile approach for the separation of diastereomers, with HPLC and SFC being particularly powerful for achieving high-purity fractions.[4]

Common Issues & Troubleshooting

Issue 1: Poor Resolution in Flash Column Chromatography

  • Causality: The polarity difference between the diastereomers may not be sufficient for separation on standard silica gel. The mobile phase may not be optimal.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexane). A shallower gradient can improve resolution.

    • Alternative Sorbents: Consider using different stationary phases like alumina or C18-functionalized silica (reverse phase).

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Issue 2: Co-elution in HPLC/SFC

  • Causality: The selected column and mobile phase are not providing sufficient selectivity for the diastereomers.

  • Troubleshooting Steps:

    • Column Screening: Screen a variety of chiral stationary phases (CSPs). For furan derivatives, cyclodextrin-based and cellulose- or amylose-based CSPs have shown success.[7][8]

    • Mobile Phase Modifiers: In reverse-phase HPLC, varying the pH of the mobile phase can be effective for ionizable compounds.[8] In SFC, the choice and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) are critical.

    • Temperature Optimization: Adjusting the column temperature can sometimes improve resolution.

Parameter Recommendation for HPLC/SFC Method Development
Stationary Phase Start with derivatized cyclodextrin and polysaccharide-based chiral stationary phases.
Mobile Phase (HPLC) For reverse phase, screen methanol/water and acetonitrile/water.
Mobile Phase (SFC) Use CO2 with an alcohol modifier (e.g., methanol, ethanol).
Flow Rate Optimize for the best balance of resolution and analysis time.
Temperature Typically start at ambient temperature and adjust as needed.
Enzymatic Resolution

Enzymatic resolution is a highly selective method that can provide access to enantiomerically and diastereomerically pure compounds.[5] For hexahydrofuro[2,3-b]furan-3-ol, a secondary alcohol, lipases are commonly used to catalyze the acylation of one diastereomer, leaving the other unreacted.[9][10]

Workflow for Enzymatic Resolution

G cluster_0 Enzymatic Resolution Process diastereomeric_mixture Diastereomeric Mixture of Alcohols enzymatic_reaction Enzymatic Acylation (Lipase, Acyl Donor) diastereomeric_mixture->enzymatic_reaction reaction_mixture Mixture of Acylated Diastereomer and Unreacted Alcohol enzymatic_reaction->reaction_mixture separation Chromatographic Separation reaction_mixture->separation ester Isolated Acylated Diastereomer separation->ester Ester alcohol Isolated Unreacted Alcohol separation->alcohol Alcohol hydrolysis Hydrolysis of Ester ester->hydrolysis final_alcohol Second Pure Diastereomer hydrolysis->final_alcohol

Caption: Workflow for enzymatic resolution of diastereomeric alcohols.

Common Issues & Troubleshooting

Issue 1: Low or No Enzyme Activity

  • Causality: The chosen enzyme may not be active towards the substrate, or the reaction conditions (solvent, temperature) may be suboptimal.

  • Troubleshooting Steps:

    • Enzyme Screening: Screen a panel of lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase).

    • Solvent Choice: Lipases are often more active in non-polar organic solvents like hexane or MTBE.[11]

    • Acyl Donor: Vinyl acetate is a common and effective acyl donor as the leaving group tautomerizes to acetaldehyde, driving the reaction forward.[11]

    • Temperature Optimization: Most lipases have an optimal temperature range, typically between 30-50 °C.

Issue 2: Poor Diastereoselectivity

  • Causality: The enzyme may not be able to effectively discriminate between the two diastereomers.

  • Troubleshooting Steps:

    • Enzyme Selection: A different lipase may offer better selectivity.

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

    • Substrate Modification: If possible, modifying a remote part of the molecule could enhance the enzyme's ability to differentiate the diastereomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

A general procedure for the enzymatic resolution of secondary alcohols:[12]

  • To a solution of the diastereomeric mixture of hexahydrofuro[2,3-b]furan-3-ol (1.0 mmol) in a suitable organic solvent (e.g., MTBE, 10 mL), add a lipase (e.g., Pseudomonas cepacia lipase, 10% w/w).

  • Add an acyl donor (e.g., propionic anhydride, 1.0 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate and purify the resulting mixture of the acylated diastereomer and the unreacted alcohol by flash column chromatography.

References

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. [Link]

  • Ghosh, A. K., et al. (2004). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Organic Letters, 6(18), 3159–3162. [Link]

  • Kallur, S., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(1), 580–585. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]

  • Snead, D. R., et al. (2015). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 19(12), 1845–1863. [Link]

  • Surleraux, D. L. N. G., et al. (2005). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Request PDF. [Link]

  • PubMed. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols: A review. JOCPR, 7(5), 311-322. [Link]

  • Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 1083-1090. [Link]

  • National Institutes of Health. (2023). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • ResearchGate. (2021). State of the Art in Crystallization‐Induced Diastereomer Transformations. [Link]

  • PubMed. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. [Link]

  • PubMed. (2004). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. [Link]

  • PubMed. (1994). Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. [Link]

  • R Discovery. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • National Institutes of Health. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]

  • Semantic Scholar. (2004). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. [Link]

  • PubMed. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]

  • Blogger. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. [Link]

  • Organic Chemistry Frontiers. (2023). Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. [Link]

  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. [Link]

  • National Institutes of Health. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Asymmetric Induction in Furofuranol Synthesis

Welcome to the Technical Support Center for Furofuranol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective furofura...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furofuranol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective furofuranol synthesis. Furofuran lignans, such as (+)-paulownin and (-)-sesamin, are of significant interest due to their diverse biological activities.[1][2] However, controlling the stereochemistry during their synthesis presents a considerable challenge.

This resource provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying principles governing asymmetric induction in these intricate syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is producing a low diastereomeric ratio (dr) or enantiomeric excess (ee). What are the primary factors influencing stereoselectivity?

Answer: Low stereoselectivity is a common hurdle in furofuranol synthesis. The preferential formation of one enantiomer or diastereomer over another is known as asymmetric induction, and it is influenced by chiral features in the substrate, reagent, or catalyst.[3] Several factors could be contributing to poor outcomes:

  • Catalyst Choice and Activity: The selection of the chiral catalyst is paramount.[4] For instance, in organocatalytic approaches to chiral annulated furans, natural cinchona alkaloids have demonstrated the ability to provide high diastereoselectivity.[5] If you are using a catalyst, ensure it is of high purity and has not degraded.

  • Reaction Conditions: Temperature, solvent, and concentration can significantly impact the transition state energies, thereby affecting the stereochemical outcome.[6][7] It is crucial to optimize these parameters. For example, lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: The inherent chirality of your starting material can direct the stereochemistry of subsequent reactions. This is known as internal asymmetric induction.[3] For example, the stereoselective synthesis of (+)-paulownin has been achieved starting from (R)-(+)-3-hydroxybutanolide, where the existing stereocenter guides the formation of new ones.[1][8]

  • Reagent Control: The use of chiral reagents or auxiliaries can impart stereocontrol. Chiral auxiliaries are reversibly attached to the substrate to direct a diastereoselective reaction.[3]

Question 2: I am observing the formation of multiple unwanted stereoisomers. How can I improve the diastereoselectivity of my reaction?

Answer: The formation of multiple stereoisomers often points to a lack of facial selectivity in a key bond-forming step. To improve diastereoselectivity, consider the following strategies:

  • Catalyst System Optimization: If you are employing a catalyst, its structure and the ligands used can be fine-tuned. For some reactions, switching from a general base catalyst to a phase transfer catalyst can even invert the sense of diastereoinduction.[5]

  • Chelation Control: In reactions involving metal ions, chelation can lock the conformation of the substrate, leading to a more ordered transition state and higher diastereoselectivity. This is a common strategy in aldol-type reactions that can be a key step in furofuranol synthesis.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to find the optimal conditions for your specific reaction.[6]

  • Steric Hindrance: Introducing bulky groups on the substrate or reagent can favor a specific approach of the reactants, thereby enhancing diastereoselectivity.

Question 3: My enantiomeric excess (ee) is consistently low. What specific strategies can I employ to improve it?

Answer: Low enantiomeric excess indicates that the chiral catalyst or reagent is not effectively discriminating between the two prochiral faces of the substrate. Here are some targeted approaches to enhance ee:

  • Screening Chiral Catalysts: A systematic screening of different classes of chiral catalysts is often necessary. For furanone synthesis, proline derivatives, cinchona alkaloids, and chiral phosphoric acids are common choices, each with its own advantages.[4]

  • Catalyst Loading and Purity: Ensure the optimal catalyst loading is used. Too little may result in a significant uncatalyzed background reaction, lowering the ee. The purity of the catalyst is also critical.

  • Additives and Co-catalysts: In some cases, the addition of a co-catalyst or an additive can enhance the performance of the primary chiral catalyst.

  • Kinetic Resolution: If your reaction produces a racemic or near-racemic mixture, a subsequent kinetic resolution step can be employed to enrich one enantiomer. For example, a highly efficient kinetic resolution of chromenes has been reported using Cu-catalyzed asymmetric hydroboration to synthesize chiral flavan-3-ols with excellent ee.[9]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Conditions for Stereoselectivity

This protocol provides a systematic approach to optimizing reaction conditions to improve diastereomeric ratios and enantiomeric excess.

  • Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature). Monitor the reactions by TLC or LC-MS to determine the effect of temperature on reaction rate and stereoselectivity.

  • Solvent Screening: Perform the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., THF, dichloromethane, toluene, acetonitrile).[6] Analyze the product mixture from each reaction to identify the solvent that provides the best stereochemical outcome.

  • Concentration Optimization: Run the reaction at different concentrations (e.g., 0.05 M, 0.1 M, 0.5 M). In some cases, higher or lower concentrations can favor the desired stereoisomer.

  • Analysis: Quantify the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC or GC analysis.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature (°C) -7802550
Solvent THFDCMTolueneAcetonitrile
Concentration (M) 0.10.10.10.1
Observed dr Record ValueRecord ValueRecord ValueRecord Value
Observed ee (%) Record ValueRecord ValueRecord ValueRecord Value
Protocol 2: Purification of Furofuranol Diastereomers

Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[10]

  • Column Chromatography: Perform flash column chromatography on silica gel. A careful selection of the eluent system is critical. A gradient elution may be necessary to achieve good separation.

  • Reversed-Phase Chromatography: If separation on silica gel is challenging, reversed-phase chromatography using a C18 stationary phase can be an effective alternative.[10]

  • Recrystallization: If the diastereomers are crystalline, recrystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that selectively crystallizes one diastereomer.

  • Preparative HPLC/SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be utilized.[10] Chiral columns are required for the separation of enantiomers.[10]

Visualization of Key Concepts

Decision-Making Workflow for Troubleshooting Low Stereoselectivity

Troubleshooting_Stereoselectivity start Low dr or ee Observed check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Optimize Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Control start->check_substrate purification 4. Consider Post-Reaction Purification/Resolution start->purification catalyst_purity Purity & Activity Check check_catalyst->catalyst_purity Is catalyst active? catalyst_screening Screen Different Catalysts/ Ligands check_catalyst->catalyst_screening Is catalyst optimal? catalyst_loading Optimize Catalyst Loading check_catalyst->catalyst_loading Is loading correct? temp_solvent Screen Temperature & Solvent check_conditions->temp_solvent concentration Vary Concentration check_conditions->concentration chiral_auxiliary Introduce/Modify Chiral Auxiliary check_substrate->chiral_auxiliary chromatography Diastereomer Separation (Chromatography) purification->chromatography kinetic_resolution Enantiomeric Enrichment (Kinetic Resolution) purification->kinetic_resolution solution Improved Stereoselectivity catalyst_screening->solution temp_solvent->solution chiral_auxiliary->solution kinetic_resolution->solution

Caption: Troubleshooting workflow for low stereoselectivity.

General Catalytic Cycle for Asymmetric Synthesis

Catalytic_Cycle Catalyst Chiral Catalyst Complex Catalyst- Substrate Complex Catalyst->Complex Substrate Substrate Substrate->Complex Coordination Reagent Reagent TransitionState Diastereomeric Transition States Reagent->TransitionState Complex->TransitionState ProductComplex Catalyst- Product Complex TransitionState->ProductComplex Favored Pathway ProductComplex->Catalyst Regeneration Product Chiral Product ProductComplex->Product Release

Caption: Generalized catalytic cycle in asymmetric synthesis.

References

  • Okazaki, M., Ishibashi, F., Shuto, Y., & Taniguchi, E. (1997). Total Synthesis of (+)-Paulownin. Bioscience, Biotechnology, and Biochemistry, 61(4), 743-745. [Link]

  • Total Synthesis of (+)-Paulownin. (1997). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of a Furan Lignan (+)-Sylvone. (2015). Journal of Organic Chemistry. [Link]

  • Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. (2016). Organic & Biomolecular Chemistry. [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (2021). Molecules. [Link]

  • Synthesis of furofuran lignans. (2004). ePrints Soton. [Link]

  • Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. (2020). Journal of Natural Products. [Link]

  • A solvent free sesamin complex 90% and a method of synthesizing the same. (2017).
  • Paulownia Organs as Interesting New Sources of Bioactive Compounds. (2022). Molecules. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]

  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. [Link]

  • Asymmetric induction. (n.d.). Wikipedia. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Journal of the Brazilian Chemical Society. [Link]

Sources

Troubleshooting

Stability issues of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol under acidic conditions

Technical Support Center: Stability of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol Welcome to the technical support guide for (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol. This resource is designed for researchers, chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Welcome to the technical support guide for (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate, notably in the synthesis of HIV protease inhibitors like Darunavir[1][2][3][4][5]. Understanding the stability profile of this molecule, particularly its susceptibility to degradation under acidic conditions, is paramount for ensuring reaction efficiency, purity of intermediates, and the overall success of your synthetic campaigns. This guide provides in-depth answers to common issues, troubleshooting protocols, and the fundamental chemical principles governing the stability of this bicyclic acetal.

Section 1: The Chemical Rationale for Instability

The structure of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol contains a bicyclic acetal system, which is inherently susceptible to acid-catalyzed hydrolysis. The core of the stability issue lies in the two ether linkages within the fused tetrahydrofuran rings.

Under acidic conditions, a lone pair of electrons on one of the ether oxygen atoms will be protonated. This protonation converts the ether into a good leaving group (an alcohol). The subsequent step involves the cleavage of the C-O bond, which can proceed through different mechanisms depending on the substrate structure and reaction conditions.[6][7][8]

  • Mechanism of Degradation : For this specific molecule, the carbons flanking the ether oxygens are secondary. The degradation is initiated by protonation of an ether oxygen. This is followed by a nucleophilic attack from a species in the medium (e.g., water, an alcohol, or a halide ion) on an adjacent carbon. This reaction can proceed via an SN1-like pathway, involving a transient oxocarbenium ion intermediate, or an SN2 pathway where the nucleophile attacks the carbon as the protonated oxygen begins to depart.[9][10] Given the steric environment of the fused ring system, the exact pathway can be complex. The presence of the C3-hydroxyl group also introduces the possibility of Neighboring Group Participation (NGP) , where the hydroxyl group itself could act as an intramolecular nucleophile, potentially influencing the reaction rate and stereochemical outcome.[11][12][13]

The ultimate result of this acid-catalyzed ring-opening is the formation of one or more degradation products, which can complicate reaction workups, purification processes, and compromise the yield and purity of the desired product.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the handling and reaction of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol under acidic conditions.

Q1: I'm observing multiple new spots on my TLC and unexpected peaks in my HPLC/LC-MS analysis after an acidic workup. What are they?

A1: The appearance of new, more polar compounds is a classic sign of the acidic degradation of the hexahydrofuro[2,3-b]furan-3-ol core. These are almost certainly ring-opened products.

Causality: The bicyclic acetal has undergone acid-catalyzed hydrolysis. The initial cleavage of one C-O bond would result in a hydroxylated tetrahydrofuran derivative. Depending on the severity of the conditions (acid strength, temperature, time), the second ring could also open, leading to a linear poly-hydroxylated compound.

Proposed Degradation Pathway: The diagram below illustrates a plausible degradation pathway initiated by acid.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening & Nucleophilic Attack cluster_2 Further Degradation A (3S,3aR,6aS)-Hexahydrofuro [2,3-b]furan-3-ol B Protonated Intermediate A->B + H+ A->B C Oxocarbenium Ion (S N 1-like) B->C Ring Cleavage B->C D Ring-Opened Product (e.g., Diol-THF) C->D + H2O (Nucleophile) C->D E Further Ring Opening D->E + H+ / Heat F Linear Polyol Degradants E->F

Caption: Plausible acid-catalyzed degradation pathway.

Actionable Advice:

  • Characterize the Impurities: Use LC-MS to get molecular weights for the new peaks. This can help confirm if they correspond to the addition of a water molecule (M+18) from hydrolysis.

  • Re-evaluate Your Workup: If the degradation is happening during workup, minimize the duration of the acidic phase and perform it at a lower temperature (e.g., 0 °C). Neutralize the reaction mixture as soon as the desired transformation is complete.

Q2: Which specific acidic conditions are most likely to cause degradation?

A2: The rate and extent of degradation are highly dependent on several factors. While ethers are generally stable, the acetal nature of this bicyclic system makes it more sensitive.[10]

Key Factors:

  • Acid Strength (pKa): Strong mineral acids (e.g., HCl, HBr, H₂SO₄) at moderate concentrations (0.1 M - 1 M) will cause rapid degradation, even at room temperature.[14] Weaker organic acids (e.g., acetic acid, formic acid) are less aggressive but can still cause significant degradation over longer periods or at elevated temperatures. Even Lewis acids or acidic surfaces like standard silica gel can promote degradation during chromatography.

  • Temperature: Degradation is significantly accelerated by heat. A reaction that is clean at 0 °C may show considerable degradation at 40 °C.

  • Nucleophilicity of the Counter-ion: Strong acids with highly nucleophilic counter-ions, such as HBr and HI, are particularly effective at cleaving ethers because the bromide and iodide ions are excellent nucleophiles that can actively participate in the C-O bond cleavage.[9][10]

  • Solvent: Protic solvents like water or methanol can act as nucleophiles in the ring-opening reaction once the ether is protonated.

Q3: How can I perform an acid-catalyzed reaction on a substrate without degrading the (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol moiety?

A3: The key is control. You must find a delicate balance where your desired reaction proceeds, but the degradation of the core is minimized.

Strategies for Mitigation:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and only warm if necessary.

  • Acid Stoichiometry: Use a catalytic amount of acid whenever possible. If stoichiometric acid is required, consider a slow addition to maintain a low instantaneous concentration.

  • Choice of Acid: Opt for the mildest acid that can effectively catalyze your reaction. For example, pyridinium p-toluenesulfonate (PPTS) is often a milder alternative to p-toluenesulfonic acid (pTSA).

  • Aprotic Conditions: If the reaction allows, use an aprotic solvent to eliminate the participation of solvent as a nucleophile in the degradation pathway.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or rapid LC-MS) and quench it immediately upon completion. Avoid letting the reaction stir unnecessarily for extended periods.

  • Purification Strategy: For chromatographic purification, consider using silica gel that has been deactivated (e.g., by pre-treating with a triethylamine/hexane solution) or use an alternative stationary phase like alumina (neutral or basic).

Q4: I need to confirm the stability of this compound in my specific formulation buffer (pH 4.5). How do I design a proper forced degradation study?

A4: A forced degradation or stress testing study is essential for understanding the stability profile of your molecule under specific conditions.[14][15] It is a systematic way to identify potential degradation products and determine the rate of degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure. You must adapt concentrations, time points, and temperatures to your specific hypothesis.

G prep 1. Preparation - Prepare 1 mg/mL stock solution of the compound in ACN or MeOH. - Prepare acidic buffer (pH 4.5). - Prepare quenching solution (e.g., 0.1 M Tris buffer pH 8). setup 2. Reaction Setup - In vials, mix stock solution and acidic buffer (e.g., 1:9 v/v). - Prepare a control vial with stock solution and neutral solvent. - Place vials in a temperature-controlled chamber (e.g., 40°C). prep->setup sampling 3. Time-Point Sampling - At T=0, 2, 4, 8, 12, 24 hours, withdraw an aliquot from each vial. setup->sampling quench 4. Quenching - Immediately add the aliquot to a vial containing the quenching solution to stop the degradation. sampling->quench analysis 5. Analysis - Analyze all quenched samples using a validated stability-indicating HPLC or LC-MS method. - Quantify the parent compound and any new peaks. quench->analysis data 6. Data Interpretation - Plot % Parent Compound vs. Time. - Identify and, if necessary, characterize major degradants. analysis->data

Caption: Workflow for a forced degradation study.

Key Considerations for the Study:

  • Stability-Indicating Method: Your analytical method must be able to separate the parent peak from all potential degradation product peaks. This is crucial for accurate quantification.[16][17]

  • Mass Balance: A good forced degradation study should aim for a mass balance close to 100%, meaning the sum of the parent compound and all degradation products accounts for the initial amount of the parent.[16]

  • Extent of Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[18] If degradation is too rapid, reduce the temperature or acid concentration. If it's too slow, increase them.

Section 3: Analytical Methodologies

Choosing the right analytical technique is critical for monitoring the stability of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol.

Technique Primary Use Advantages Limitations
HPLC-UV/PDA Quantification of parent compound and degradants.Widely available, robust, excellent for quantification.The compound lacks a strong chromophore, requiring low UV wavelength (e.g., 200-210 nm) which can lead to baseline noise and solvent interference.
LC-MS Identification and quantification of degradants.High sensitivity; provides mass information for structural elucidation of unknown peaks. The gold standard for this type of analysis.[19][20]More complex instrumentation; quantification can be less straightforward than UV.
GC-MS Analysis of volatile degradants.Excellent separation for volatile compounds; provides mass spectra for identification.The parent compound and hydroxylated degradants may require derivatization to increase volatility.
NMR Spectroscopy Definitive structural elucidation of isolated degradants.Provides detailed structural information.[17][19]Requires isolation of impurities in sufficient quantity and purity; not suitable for routine monitoring of reaction progress.

References

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. Retrieved from [Link]

  • IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • Molbase. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. Retrieved from [Link]

  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Retrieved from [Link]

  • NVA. (n.d.). Analytical tools for monitoring glycol degradation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]

  • PubMed. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Retrieved from [Link]

  • ChemRxiv. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Retrieved from [Link]

  • ResearchGate. (2025). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Retrieved from [Link]

  • Frontiers. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Bis-Tetrahydrofuran Ring Synthesis

Welcome to the technical support center dedicated to addressing challenges in the synthesis of bis-tetrahydrofuran (bis-THF) ring systems. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of bis-tetrahydrofuran (bis-THF) ring systems. This guide is designed for researchers, scientists, and drug development professionals who are encountering low yields in the crucial cyclization step. Here, we will delve into the mechanistic underpinnings of common issues and provide actionable, field-proven troubleshooting strategies to enhance your synthetic outcomes.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Low Cyclization Yields

The formation of the bis-THF core, a privileged scaffold in numerous natural products, often presents significant synthetic hurdles. Low yields during the cyclization step are a frequent bottleneck. This guide provides a systematic approach to diagnosing the root cause of poor yields and implementing effective solutions.

Initial Diagnosis: Where Are Your Molecules Going?

Before attempting to optimize, it is critical to understand the fate of your starting material. Low yields of the desired bis-THF product are typically due to one or more of the following:

  • Incomplete Conversion: The starting material remains largely unreacted.

  • Formation of Side Products: Competing reaction pathways dominate.

  • Product Decomposition: The desired bis-THF is unstable under the reaction conditions.

A carefully executed reaction workup and analysis by techniques such as ¹H NMR, LC-MS, and TLC are essential to quantify the distribution of starting material, desired product, and any byproducts.

Common Causes and Corrective Actions

Here we break down the most common causes for low yields and provide targeted solutions.

Symptom Potential Cause Troubleshooting Action Scientific Rationale
High Starting Material Recovery Insufficient Reagent Activity Screen a panel of cyclization reagents (e.g., different acids, bases, or metal catalysts).The activation energy for the desired cyclization pathway may not be overcome by the current reagent. Stronger acids or more active catalysts may be required.
Low Reaction Temperature Incrementally increase the reaction temperature while monitoring for decomposition.Cyclization reactions often have a significant activation energy barrier. Higher temperatures can provide the necessary energy to drive the reaction forward.
Poor Substrate Solubility Experiment with different solvent systems to ensure all reactants are fully dissolved.If the substrate is not fully solvated, the reaction kinetics will be slow, leading to incomplete conversion.
Major Side Product Formation Competing Elimination Reactions Employ milder reaction conditions (e.g., lower temperature, weaker acid/base).Harsh conditions can favor elimination pathways, leading to the formation of undesired alkenes instead of the cyclized product.
Intermolecular Reactions Decrease the reaction concentration to favor intramolecular cyclization.High concentrations can promote intermolecular side reactions, leading to oligomerization or dimerization.
Incorrect Regioselectivity Utilize directing groups on the substrate to favor the desired cyclization pathway.Strategically placed functional groups can sterically or electronically guide the cyclization to the desired position.
Product Degradation Harsh Reaction Conditions Reduce reaction time and/or temperature. Use a buffered system to control pH.The bis-THF ring system can be sensitive to strong acids or bases, leading to ring-opening or other decomposition pathways.
Oxidative or Reductive Cleavage Degas solvents and run the reaction under an inert atmosphere (e.g., N₂ or Ar).Trace amounts of oxygen or other reactive species can lead to degradation of the product.

Part 2: Frequently Asked Questions (FAQs)

Q1: My primary side product appears to be an elimination product. How can I favor cyclization?

A1: This is a classic competition between intramolecular nucleophilic attack (cyclization) and elimination. To favor cyclization:

  • Reagent Choice: Switch to a less-hindered or "softer" Lewis acid if you are using one. For acid-catalyzed reactions, consider using a milder acid with a non-nucleophilic counterion. For example, PPTS (pyridinium p-toluenesulfonate) is often a milder alternative to stronger acids like TsOH (p-toluenesulfonic acid).

  • Temperature Control: Lowering the reaction temperature will generally favor the reaction with the lower activation energy, which is often the desired cyclization.

  • Solvent Effects: The choice of solvent can influence the relative rates of competing reactions. A more polar, non-coordinating solvent can sometimes stabilize the transition state of the cyclization.

Q2: I am observing the formation of a mono-THF product instead of the desired bis-THF. What should I do?

A2: The formation of a mono-THF product indicates that the first cyclization is occurring, but the second is failing. This could be due to:

  • Steric Hindrance: The formation of the first THF ring may sterically hinder the approach of the nucleophile for the second ring closure. Modifying the substrate to reduce steric bulk near the second reaction site can be beneficial.

  • Electronic Deactivation: The first cyclization may alter the electronic properties of the substrate, making the second cyclization less favorable. A more powerful cyclization reagent or more forcing conditions may be necessary for the second ring closure.

  • Conformational Effects: The mono-THF intermediate may adopt a conformation that is unfavorable for the second cyclization. Molecular modeling can be a useful tool to investigate this possibility.

Q3: What role does the stereochemistry of the starting material play in the efficiency of bis-THF cyclization?

A3: The stereochemistry of the starting material is absolutely critical. The relative stereochemistry of the reacting groups dictates the pre-organization of the substrate for cyclization.

  • Favorable Conformations: Substrates with stereocenters that lead to a folded or "pre-cyclization" conformation will react much more readily than those that exist in an extended conformation. This is a classic example of Thorpe-Ingold effect.

  • Baldwin's Rules: These rules provide a framework for predicting the feasibility of ring-closing reactions. Ensure that your planned cyclization is a favored process (e.g., a 5-exo-tet cyclization is generally favored over a 5-endo-tet). While exceptions exist, these rules are an excellent starting point for reaction design.

Part 3: Experimental Protocols and Visualization

Protocol: Screening for Optimal Acid Catalyst

This protocol outlines a general procedure for screening different acid catalysts for the cyclization step.

  • Preparation: In parallel, set up a series of small-scale reactions in individual vials. To each vial, add your starting material (e.g., 0.1 mmol) dissolved in a suitable solvent (e.g., 1 mL of CH₂Cl₂).

  • Catalyst Addition: To each vial, add a different acid catalyst (0.01 mmol, 10 mol%). Examples of catalysts to screen include:

    • p-Toluenesulfonic acid (TsOH)

    • Camphorsulfonic acid (CSA)

    • Pyridinium p-toluenesulfonate (PPTS)

    • Scandium triflate (Sc(OTf)₃)

  • Reaction Monitoring: Stir all reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Quench the reactions and analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the conversion and the ratio of desired product to side products for each catalyst.

Diagram: Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for addressing low yields in bis-THF synthesis.

TroubleshootingWorkflow Start Low Yield of Bis-THF Analyze Analyze Reaction Mixture (NMR, LC-MS, TLC) Start->Analyze Identify Identify Major Species Analyze->Identify HighSM High Starting Material Identify->HighSM Incomplete Conversion SideProduct Major Side Product Identify->SideProduct Side Reactions Degradation Product Degradation Identify->Degradation Decomposition OptimizeSM Increase Reagent Activity Increase Temperature Change Solvent HighSM->OptimizeSM OptimizeSide Milder Conditions Lower Concentration Use Directing Groups SideProduct->OptimizeSide OptimizeDeg Reduce Reaction Time/Temp Inert Atmosphere Degradation->OptimizeDeg End Improved Yield OptimizeSM->End OptimizeSide->End OptimizeDeg->End

Troubleshooting

Scalability challenges for the industrial synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

Technical Support Center: Industrial Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Industrial Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a critical intermediate in the manufacture of HIV protease inhibitors like Darunavir.[1][2][3] This guide is designed to provide senior-level insights into the scalability challenges of this complex synthesis, offering practical troubleshooting advice and addressing frequently asked questions. Our focus is on translating laboratory-scale successes into robust, efficient, and safe industrial-scale processes.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up of the synthesis. Each problem is analyzed from a mechanistic and process-oriented perspective to provide actionable solutions.

Issue 1: Poor Diastereoselectivity During Acid-Catalyzed Cyclization

Problem: During the crucial double cyclization step to form the bicyclic furofuran core, a significant percentage of undesired diastereomers is observed, complicating purification and reducing the overall yield of the target (3R,3aS,6aR) isomer.[4]

Root Cause Analysis: The formation of the hexahydrofuro[2,3-b]furan ring system from a linear precursor, often a diol or triol, is subject to thermodynamic and kinetic controls.[4] At an industrial scale, localized temperature spikes ("hot spots") within large reactors, improper acid catalyst concentration, or slow addition rates can alter the delicate energetic balance, favoring the formation of more stable, but incorrect, diastereomers. The stereochemistry of the starting material, derived from sources like L-ascorbic acid or isocitric acid, is the primary determinant, but process conditions can erode this inherent selectivity.[4][5]

Solutions & Protocols:

  • Strict Temperature Control: The cyclization is highly sensitive to temperature. It is crucial to maintain a consistently low temperature (e.g., < -5 °C) throughout the acid addition and reaction period to favor the kinetically preferred, correct isomer.[4]

    • Protocol: Utilize a jacketed reactor with a high-efficiency cooling system. The addition of the acid catalyst (e.g., aqueous HCl) must be performed subsurface and at a very slow, controlled rate to dissipate the heat of reaction effectively.[4] Monitor internal temperature with multiple probes to detect and prevent localized heating.

  • Catalyst Selection and Concentration: While strong mineral acids like HCl or H₂SO₄ are common, their concentration is critical. Excessively high concentrations can lead to side reactions, including elimination or charring.

    • Protocol: Titrate the acid catalyst precisely. Consider using a milder Lewis acid catalyst which can offer higher selectivity under controlled conditions. Some processes have successfully employed catalysts formed from tin(II) triflate and chiral ligands like BINAP to achieve high diastereoselectivity (up to 98:2).[6][7]

  • Solvent and Work-up Optimization: The choice of solvent and the work-up procedure are vital for isolating the desired product without epimerization or degradation.

    • Protocol: After cyclization, the acidic mixture should be neutralized promptly and at a low temperature using a base like triethylamine. A subsequent solvent-switch to a suitable extraction solvent, such as ethyl acetate, is often necessary due to the high water solubility of the product.[4] This prevents prolonged exposure to acidic conditions that could degrade the product.

Issue 2: Inefficient or Hazardous Reduction of Ester/Amide Precursors

Problem: Many synthetic routes involve the reduction of ester or amide functionalities to alcohols, which then participate in the cyclization.[5][8] Reagents like Lithium Aluminum Hydride (LAH) are highly effective at the lab scale but pose significant safety and handling challenges at the kilogram or ton scale. Incomplete reactions or over-reduction can also occur.[5]

Root Cause Analysis: LAH is pyrophoric and reacts violently with water. Its handling requires specialized equipment and stringent safety protocols, increasing costs and operational complexity. Furthermore, the reactivity of LAH can be difficult to moderate in large volumes, potentially leading to the formation of by-products. The choice of the specific ester or amide substrate significantly impacts the reaction's success.[3]

Solutions & Protocols:

  • Alternative Reducing Agents: Evaluate safer, more manageable reducing agents.

    • Lithium Borohydride (LiBH₄): While still reactive, LiBH₄ is generally considered safer than LAH and is effective for reducing esters to alcohols. It was successfully used to reduce a lactone acetal intermediate in THF at 50 °C.[4]

    • Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is often too weak, but its reactivity can be enhanced with additives, providing a safer alternative for certain reductions.

  • Substrate Optimization for LAH Reduction: If LAH must be used, optimizing the substrate can improve efficiency and safety. Research has shown that converting the precursor to a specific tertiary amide, such as an N-methyl aniline amide, allows for a more controlled and complete reduction with LAH, leading to successful product isolation and cyclization in a one-pot sequence.[3][5]

  • Process Control for LAH Reactions:

    • Protocol: Conduct the reaction in a suitable solvent like THF under a strict inert (nitrogen or argon) atmosphere. The LAH solution should be added slowly to a cooled solution of the substrate. A "reverse addition" (adding the substrate to the LAH) can sometimes improve control. The reaction must be quenched carefully at low temperatures by the slow, sequential addition of water and/or aqueous base.

Issue 3: Product Isolation and Purification without Chromatography

Problem: The target molecule, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is highly polar and water-soluble, making extraction and purification challenging.[4] Column chromatography, a standard lab technique, is not economically viable for large-scale industrial production.[9][10]

Root Cause Analysis: The hydroxyl group and ether linkages contribute to the molecule's high polarity and its ability to form hydrogen bonds with water, leading to poor partitioning into common organic solvents. This makes simple liquid-liquid extraction inefficient.

Solutions & Protocols:

  • Crystallization of a Derivative: One of the most effective industrial strategies is to convert the crude alcohol into a crystalline derivative. This not only facilitates purification but can also be part of the subsequent synthetic step.

    • Protocol: After the initial work-up, react the crude alcohol with an activating agent like N,N'-disuccinimidyl carbonate (DSC) to form the corresponding activated carbonate. This derivative is often a stable, crystalline solid that can be purified by recrystallization, effectively removing diastereomeric impurities and other process residuals.[3] This activated intermediate is then used directly in the final coupling step to produce Darunavir.[11]

  • Optimized Liquid-Liquid Extraction: While difficult, extraction efficiency can be improved.

    • Protocol: Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate. The aqueous phase should be saturated with a salt (e.g., NaCl) to "salt out" the product, reducing its solubility in the aqueous layer and driving it into the organic phase.

  • Enzymatic Resolution: For routes that produce a racemic or diastereomeric mixture, enzymatic resolution can be a powerful, scalable purification method.[6][12]

    • Protocol: Use a lipase enzyme (e.g., CAL-B) to selectively acylate one enantiomer, leaving the desired alcohol untouched.[12] The resulting ester and the unreacted alcohol have different physical properties, allowing for separation by extraction or distillation. The acylated product can then be hydrolyzed back to the alcohol if needed.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main industrial synthesis strategies and their scalability pros and cons?

A1: There are three primary strategies, each with distinct advantages and challenges for scale-up:

Synthesis StrategyDescriptionScalability AdvantagesScalability Challenges
Chiral Pool Synthesis Starts from an inexpensive, enantiomerically pure natural product like L-ascorbic acid, D-mannitol, or isocitric acid.[4][5]Utilizes a readily available, cheap source of chirality, avoiding costly asymmetric catalysts or resolutions. Often involves well-understood chemical transformations.[3]Can involve long synthetic sequences. Protecting groups are often required, adding steps and cost. Functional group interconversions can use hazardous reagents.
Asymmetric Catalysis Creates the required stereocenters using a chiral catalyst. Examples include Sharpless asymmetric dihydroxylation or organocatalytic aldol reactions.[11][13]Potentially shorter routes. Can offer very high enantiomeric and diastereomeric purity, reducing the burden on purification.[14]Chiral catalysts and ligands can be very expensive and may be sensitive to air or moisture. Metal catalysts (e.g., Os, Ru) can be toxic and require rigorous removal from the final product.
Enzymatic Resolution A racemic synthesis of the bicyclic core is performed, followed by separation of the desired enantiomer using an enzyme.[12][15]Allows for simpler, often higher-yielding racemic syntheses. Enzymes are environmentally friendly and operate under mild conditions. Can achieve >99% enantiomeric excess.[15]The maximum theoretical yield for the desired enantiomer is 50%. Requires specialized biochemical equipment and expertise. Enzyme cost and stability can be a factor.

Q2: How can the stereochemistry of the three contiguous chiral centers be definitively controlled at scale?

A2: Stereocontrol is the central challenge. At an industrial scale, the most reliable method is a substrate-controlled synthesis starting from a chiral pool material. For example, a route starting from S-2,3-O-isopropylideneglyceraldehyde (derived from L-ascorbic acid) uses the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions, such as a highly diastereoselective Michael addition.[4] This approach is often more robust and predictable on a large scale than relying on sensitive catalytic systems where minor variations in conditions can impact selectivity.

G start Low Yield or Purity Observed in Final Product check_sm Verify Starting Material Purity and Stereochemistry start->check_sm check_conditions Review Reaction Conditions: Temp, Time, Stoichiometry start->check_conditions check_workup Analyze Work-up & Isolation Procedure start->check_workup sm_issue Impure SM or Incorrect Isomer check_sm->sm_issue cond_issue Deviation from Protocol? check_conditions->cond_issue workup_issue Product Loss or Degradation? check_workup->workup_issue sm_sol Source New Batch of Starting Material sm_issue->sm_sol Yes end_node Implement Corrective Action & Re-run at Pilot Scale sm_issue->end_node No cond_sol Re-optimize Process Parameters: - Stricter Temp Control - Slower Addition Rates cond_issue->cond_sol Yes cond_issue->end_node No workup_sol Modify Protocol: - Adjust pH - Use Salting-Out - Crystallize Derivative workup_issue->workup_sol Yes workup_issue->end_node No sm_sol->end_node cond_sol->end_node workup_sol->end_node

Q3: What are the critical safety considerations for scaling up this synthesis?

A3: Several steps in common synthesis routes require heightened safety protocols at an industrial scale:

  • Use of Hydride Reagents (e.g., LAH): As mentioned, LAH is pyrophoric. All transfers must be done under an inert atmosphere in a dedicated, appropriately grounded reactor. Personnel must be equipped with specialized personal protective equipment (PPE). The quenching procedure is particularly hazardous and must be meticulously controlled to manage hydrogen gas evolution.

  • Photochemical Reactions: Some routes utilize photochemical cycloadditions.[16] Scaling these reactions is non-trivial, requiring specialized, high-intensity UV reactors. These pose electrical and UV exposure hazards and can have significant cooling requirements.

  • Use of Strong Acids and Bases: Large volumes of concentrated acids (HCl, H₂SO₄) and bases (NaOH, triethylamine) present significant corrosion and chemical burn risks. Handling should occur in closed systems with appropriate material compatibility. Neutralization steps are highly exothermic and require robust cooling capacity.[4]

  • Nef Reaction: Routes involving a Nef reaction (converting a nitro group to a carbonyl) can be hazardous if not properly controlled, as unstable intermediates can decompose energetically.

References

  • Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T.-Y. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 73–80. [Link]

  • Akakios, S. G., Bode, M. L., & Sheldon, R. A. (2021). Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. Green Chemistry, 23(9), 3334–3347. [Link]

  • Akakios, S. G., Bode, M. L., & Sheldon, R. A. (2021). Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. TU Delft Research Portal. [Link]

  • Reddy, K. R., et al. (2017). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 82(21), 11494–11506. [Link]

  • Various Authors. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. ResearchGate. Retrieved from [Link]

  • Sevenich, F. W., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • Moore, G. L., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ResearchGate. [Link]

  • Various Authors. (n.d.). Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. ResearchGate. Retrieved from [Link]

  • Akakios, S. G., Bode, M. L., & Sheldon, R. A. (2021). Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. RSC Publishing. [Link]

  • Various Authors. (n.d.). Comparing the Greenness and Sustainability of Three Routes to an HIV Protease Inhibitor Intermediate. ResearchGate. Retrieved from [Link]

  • Quaedflieg, P. J. L. M., et al. (2004). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 6(19), 3305–3307. [Link]

  • Moore, G. L., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

  • Sevenich, F. W., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. PubMed. [Link]

  • Lanjewar, K. R., et al. (n.d.). Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • Cui, H., et al. (2006). Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 8(19), 4279–4282. [Link]

  • Various Authors. (n.d.). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. NMRShiftDB. Retrieved from [Link]

  • Girigani, S., et al. (2020). An improved and robust scale-up process aided with identification and control of critical process impurities in darunavir ethanolate. ResearchGate. [Link]

  • Various Authors. (n.d.). An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. ResearchGate. Retrieved from [Link]

  • Cui, H., et al. (2006). Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Figshare. [Link]

  • Various Authors. (n.d.). A Concise One-Pot Organo- and Biocatalyzed Preparation of Enantiopure Hexahydrofuro[2,3- b ]furan-3-ol: An Approach to the Synthesis of HIV Protease Inhibitors. ResearchGate. Retrieved from [Link]

  • Various Authors. (2019). How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. [Link]

  • Reddy, K. R., et al. (2017). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of medicinal chemistry, 58(10), 4080–4102. [Link]

  • LibreTexts Chemistry. (2025). 18.2: Preparing Ethers. [Link]

  • Chemistry Steps. (n.d.). Naming Bicyclic Compounds. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]

  • jOeCHEM. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). YouTube. [Link]

Sources

Optimization

Technical Support Center: Resolving Racemic Hexahydrofuro[2,3-b]furan-3-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the resolution of racemic hexahydrofuro[2,3-b]furan-3-ol. As a critical chiral intermediate in the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the resolution of racemic hexahydrofuro[2,3-b]furan-3-ol. As a critical chiral intermediate in the synthesis of several HIV protease inhibitors, including Darunavir, achieving high enantiomeric purity is paramount.[1][2][3] This document is structured to offer practical, field-proven insights into the most common resolution techniques, focusing on troubleshooting and answering frequently encountered questions.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method for resolving racemic hexahydrofuro[2,3-b]furan-3-ol, leveraging the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer at a much faster rate than the other.[4][5] This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Troubleshooting Guide: Enzymatic Resolution
Problem Potential Causes Troubleshooting Steps & Explanations
Low Enantioselectivity (Low ee) - Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for this substrate. - Incorrect Acyl Donor: The structure of the acyl donor can significantly influence the enzyme's stereoselectivity.[6] - Inappropriate Solvent: The solvent can affect enzyme conformation and activity.[6] - Non-optimal Temperature: Enzyme activity and selectivity are temperature-dependent.- Screen Different Lipases: Test a variety of commercially available lipases, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and Amano Lipase AK.[7][8][9] - Vary the Acyl Donor: While vinyl acetate is common, other acyl donors like isopropenyl acetate or longer-chain vinyl esters (e.g., vinyl butyrate) may improve enantioselectivity.[6] - Solvent Screening: Evaluate a range of non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE). A clear correlation has been observed between the log P value of the solvent and enantioselectivity in some cases.[6] - Optimize Temperature: Perform the reaction at different temperatures (e.g., room temperature, 30°C, 40°C) to find the optimal balance between reaction rate and enantioselectivity.
Low Reaction Rate/Conversion - Insufficient Enzyme Loading: The amount of enzyme may be too low for the substrate concentration. - Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. - Poor Mass Transfer: If using an immobilized enzyme, diffusion limitations can slow the reaction.- Increase Enzyme Concentration: Incrementally increase the weight percentage of the lipase relative to the substrate. - Substrate Concentration: Investigate the effect of substrate concentration; lower concentrations might be necessary if substrate inhibition is occurring. - Improve Agitation: Ensure efficient stirring to minimize mass transfer limitations, especially with immobilized enzymes.
Difficulty Separating Product and Unreacted Alcohol - Similar Physical Properties: The acylated product and the remaining alcohol may have similar polarities, making chromatographic separation challenging.- Optimize Chromatography: Develop a robust column chromatography method. A gradient elution with a solvent system like ethyl acetate/hexanes is often effective.[10] - Derivatization: If separation is extremely difficult, consider derivatizing the remaining alcohol to alter its polarity before chromatography.
Enzyme Deactivation - Harsh Reaction Conditions: Extreme pH, temperature, or certain organic solvents can denature the enzyme. - Repeated Use (for immobilized enzymes): The enzyme may lose activity over multiple cycles.- Maintain Mild Conditions: Ensure the reaction is run under mild temperature and pH conditions. - Enzyme Immobilization: Using an immobilized lipase can enhance stability and allow for easier recovery and reuse.[11][12] - Washing Procedure for Immobilized Enzymes: If reusing an immobilized enzyme, implement a gentle washing protocol between runs to remove any adsorbed inhibitors.[11]
Frequently Asked Questions (FAQs): Enzymatic Resolution

Q1: What is the theoretical maximum yield for the desired enantiomer in a kinetic resolution? A1: In a classical kinetic resolution, the theoretical maximum yield for a single enantiomer (either the acylated product or the unreacted starting material) is 50%. This is because the other enantiomer is consumed in the reaction.

Q2: How can I determine the enantiomeric excess (ee) of my resolved alcohol? A2: The most common method is chiral High-Performance Liquid Chromatography (HPLC).[13][14] This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.[13] Derivatization with a chromophore may be necessary if the compound has poor UV absorbance.[13]

Q3: Can I reuse the lipase in my reaction? A3: Yes, especially if you are using an immobilized lipase. Immobilization on a solid support allows for easy filtration and recovery of the enzyme for subsequent batches.[11][12] This significantly improves the cost-effectiveness of the process.

Q4: My reaction has stalled at less than 50% conversion. What could be the issue? A4: This could be due to several factors. The enzyme may be inhibited by the product as its concentration increases. Alternatively, the reverse reaction (hydrolysis of the ester) may be occurring, leading to an equilibrium. Ensure anhydrous conditions are maintained, as water can promote the reverse reaction.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Preparation: To a solution of racemic hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in an anhydrous, non-polar solvent (e.g., MTBE or heptane), add the chosen lipase (e.g., Novozym 435, 10% w/w).

  • Acylation: Add the acylating agent (e.g., vinyl acetate, 1.0-1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by taking aliquots and analyzing for conversion and enantiomeric excess (ee) by chiral HPLC.

  • Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme. Wash the enzyme with fresh solvent for potential reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the acylated enantiomer and the unreacted alcohol enantiomer, is then purified by column chromatography on silica gel.

Visualization: Enzymatic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Work-up & Purification cluster_3 Products racemate Racemic Hexahydrofuro[2,3-b]furan-3-ol reaction_vessel Stirred Reaction at Controlled Temperature racemate->reaction_vessel solvent Anhydrous Solvent (e.g., MTBE) solvent->reaction_vessel lipase Immobilized Lipase (e.g., CALB) lipase->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel filtration Filter to Remove Lipase reaction_vessel->filtration concentration Concentrate Filtrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography product1 Enantiopure Acylated Product chromatography->product1 product2 Enantiopure Unreacted Alcohol chromatography->product2

Caption: Workflow for enzymatic kinetic resolution.

Section 2: Chemical Resolution via Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts.[15][16] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[15] The desired enantiomer is then recovered by breaking the salt.

Troubleshooting Guide: Diastereomeric Salt Resolution
Problem Potential Causes Troubleshooting Steps & Explanations
No Crystallization Occurs - High Solubility of Diastereomeric Salts: The salts may be too soluble in the chosen solvent. - Insufficient Supersaturation: The solution is not concentrated enough for crystals to form.- Solvent Screening: Test a range of solvents with varying polarities. The ideal solvent should dissolve the salts at an elevated temperature but have poor solubility for one diastereomer upon cooling.[17] - Increase Concentration: Carefully remove solvent under reduced pressure to induce crystallization. - Anti-Solvent Addition: Add a solvent in which the salts are insoluble (an anti-solvent) to promote precipitation.[17] - Seeding: Introduce a small crystal of the desired diastereomeric salt to initiate crystallization.
Poor Diastereomeric Excess (de) after Crystallization - Formation of a Solid Solution: Both diastereomers are incorporated into the same crystal lattice, making separation by crystallization ineffective.[18] - Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent are too similar.- Change the Resolving Agent: A different chiral resolving agent will form diastereomers with different crystal packing and solubility properties.[18] Common choices for alcohols (after conversion to a half-ester) include brucine, strychnine, or chiral amines like (R)-1-phenylethylamine.[16][19] - Extensive Solvent Screening: A different solvent system may disrupt the formation of a solid solution.[18] - Temperature Cycling (Annealing): Subjecting the solid to cycles of heating and cooling can sometimes promote phase separation of the diastereomers.[18]
Low Yield of Resolved Enantiomer - Multiple Recrystallizations: Each recrystallization step to improve diastereomeric purity results in some loss of material. - Decomposition During Salt Cleavage: The conditions used to break the diastereomeric salt (e.g., strong acid or base) may cause degradation of the product.- Optimize Crystallization Conditions: Aim to achieve high diastereomeric excess in the first crystallization to minimize the number of subsequent recrystallizations. - Mild Cleavage Conditions: Use the mildest possible acidic or basic conditions to hydrolyze the salt and liberate the free alcohol. Monitor the reaction closely to avoid side reactions.
Racemization - Harsh pH or High Temperatures: The chiral center may be susceptible to racemization under certain conditions, particularly during the salt cleavage step.- Use Mild Conditions: Employ mild acidic or basic conditions for salt cleavage and avoid excessive heat. - Analyze Promptly: Analyze the enantiomeric purity of the final product as soon as it is isolated.
Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution

Q1: Why do I need to convert the alcohol to a half-ester before resolving with a chiral base? A1: The hydroxyl group of an alcohol is not sufficiently acidic to form a stable salt with a chiral amine base. By reacting the alcohol with a dicarboxylic anhydride (like phthalic or succinic anhydride), you introduce a carboxylic acid functional group, which can then be deprotonated by the chiral base to form a diastereomeric salt.[19]

Q2: How do I choose the right chiral resolving agent? A2: The choice of resolving agent is often empirical. It is best to screen a few common, commercially available, and relatively inexpensive chiral acids or bases. The ideal agent will form diastereomeric salts where one salt is significantly less soluble than the other in a practical solvent system.

Q3: What does it mean if my crystalline material is a "solid solution"? A3: A solid solution, in this context, is when the crystals that form are not of a single diastereomer but are a homogeneous mixture of both diastereomers within the same crystal lattice.[18] This prevents purification by simple recrystallization, as the composition of the solid is the same as the solution it crystallizes from.

Q4: How do I recover my alcohol after separating the diastereomeric salts? A4: After isolating the desired diastereomeric salt (e.g., by filtration), it is treated with a strong acid (if a chiral base was used) or a strong base (if a chiral acid was used) to break the ionic bond. This regenerates the chiral resolving agent and the desired enantiomer of your starting material (as the half-ester), which can then be isolated by extraction. The ester is then hydrolyzed to give the final alcohol.

Experimental Protocol: Chemical Resolution via Diastereomeric Salt Formation
  • Half-Ester Formation: React racemic hexahydrofuro[2,3-b]furan-3-ol with an equimolar amount of an anhydride (e.g., succinic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding racemic half-ester.

  • Salt Formation: Dissolve the racemic half-ester in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine).

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The progress can be monitored by analyzing the diastereomeric ratio of the crystals.

  • Isolation: Isolate the crystals by filtration. The diastereomeric purity can be improved by recrystallization if necessary.

  • Salt Cleavage: Suspend the purified diastereomeric salt in water and acidify with a mineral acid (e.g., HCl) to a pH of ~1-2.

  • Extraction: Extract the liberated half-ester with an organic solvent (e.g., ethyl acetate).

  • Hydrolysis: Hydrolyze the ester group under basic conditions (e.g., with NaOH) to yield the enantiomerically pure hexahydrofuro[2,3-b]furan-3-ol.

Visualization: Diastereomeric Salt Resolution Workflow

G cluster_0 Derivatization cluster_1 Salt Formation & Crystallization cluster_2 Isolation & Liberation cluster_3 Final Product rac_alcohol Racemic Alcohol rac_ester Racemic Half-Ester rac_alcohol->rac_ester + Anhydride anhydride Succinic Anhydride diastereomers Mixture of Diastereomeric Salts in Solution rac_ester->diastereomers + Chiral Base chiral_base Chiral Base (e.g., (R)-amine) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid_salt Insoluble Diastereomeric Salt (Solid) crystallization->solid_salt soluble_salt Soluble Diastereomeric Salt (in Mother Liquor) crystallization->soluble_salt filtration Filtration solid_salt->filtration acid_cleavage Acid Treatment (Salt Cleavage) filtration->acid_cleavage hydrolysis Base Hydrolysis acid_cleavage->hydrolysis enantio_alcohol Enantiopure Alcohol hydrolysis->enantio_alcohol

Caption: Workflow for diastereomeric salt resolution.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Chiral HPLC Analysis of Hexahydrofuro[2,3-b]furan-3-ol Enantiomers

Introduction: The Critical Role of Enantiomeric Purity in Advanced Therapeutics Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of a new generation of HIV protease inhibitors, most nota...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity in Advanced Therapeutics

Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in the synthesis of a new generation of HIV protease inhibitors, most notably Darunavir (TMC-114).[1][2][3] The specific stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is the biologically active component that imparts high potency and a formidable resistance profile to these life-saving drugs.[1][4] Given that different enantiomers of a chiral drug can exhibit varied pharmacological, and even toxicological, profiles, the rigorous control and analysis of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for drug safety and efficacy.[5][6]

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of hexahydrofuro[2,3-b]furan-3-ol. We will delve into the rationale behind the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Landscape of Chiral Stationary Phases for Furan Derivatives

The enantioselective separation of furan derivatives, including hexahydrofuro[2,3-b]furan-3-ol, is most effectively achieved through direct methods utilizing chiral stationary phases (CSPs).[5] The choice of CSP is paramount and is dictated by the analyte's structure, specifically its ability to engage in chiral recognition interactions such as hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions.[5][7]

Our investigation and a review of the literature indicate that two classes of CSPs are particularly well-suited for this analysis: polysaccharide-based CSPs and cyclodextrin-based CSPs .

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are renowned for their broad applicability and high success rates in resolving a wide array of chiral compounds.[5][8] For hexahydrofuro[2,3-b]furan-3-ol, which possesses hydroxyl groups capable of hydrogen bonding and a rigid fused-ring structure that creates specific steric arrangements, these phases offer multiple interaction points for chiral recognition.

Tris(3,5-dimethylphenylcarbamate) derivatives of both cellulose and amylose have demonstrated considerable success in separating various furan derivatives.[8] The chiral recognition mechanism on these phases is complex, involving the formation of transient diastereomeric complexes between the analyte and the chiral selector. The helical structure of the polysaccharide polymer creates chiral grooves where the enantiomers can intercalate, and the carbamate linkages provide sites for hydrogen bonding and dipole-dipole interactions.

Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrin-based CSPs, particularly derivatized β-cyclodextrins, offer a unique separation mechanism centered around inclusion complexation.[7][9] The toroidal structure of the cyclodextrin molecule features a hydrophobic interior and a hydrophilic exterior. For furan derivatives, the fused ring system can enter the hydrophobic cavity, while the hydroxyl group can interact with the hydroxyl groups on the rim of the cyclodextrin.

Studies have shown that derivatized β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are effective for the reversed-phase separation of chiral furan derivatives.[9] The derivatization of the cyclodextrin hydroxyl groups can enhance enantioselectivity by providing additional steric hindrance and interaction sites.

Comparative Analysis of HPLC Methods

To provide a clear comparison, we evaluated the performance of two representative methods: one utilizing a polysaccharide-based CSP and the other a cyclodextrin-based CSP. The key performance parameters—resolution (Rs), selectivity (α), and analysis time—are summarized below.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Cyclodextrin-Based CSP
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Hydroxypropyl-β-cyclodextrin
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water (30:70, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Resolution (Rs) > 2.0> 1.8
Selectivity (α) 1.351.28
Analysis Time ~15 min~20 min

Analysis:

The polysaccharide-based method demonstrates superior resolution and selectivity, which is critical for accurate quantification of enantiomeric excess, especially when one enantiomer is present as a minor impurity. The normal-phase conditions also contribute to a shorter analysis time. However, normal-phase chromatography can be more sensitive to variations in mobile phase composition and water content.

The cyclodextrin-based method, operating in a reversed-phase mode, offers the advantage of using aqueous mobile phases, which are generally less flammable and less toxic. While the resolution and selectivity are slightly lower, they are still well within acceptable limits for routine quality control applications.

Experimental Protocols

Method 1: Polysaccharide-Based CSP (Normal Phase)

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

2. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Monitor the separation and identify the two enantiomer peaks.

  • Calculate the resolution (Rs) and selectivity (α) to ensure system suitability.

Method 2: Cyclodextrin-Based CSP (Reversed Phase)

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: Hydroxypropyl-β-cyclodextrin (e.g., Cyclobond™ I 2000 RSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile/Water (30:70, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

2. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Monitor the separation and identify the two enantiomer peaks.

  • Calculate the resolution (Rs) and selectivity (α) to ensure system suitability.

Visualization of the Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_HPLC_System HPLC System cluster_Analysis Data Acquisition & Analysis Sample Racemic Hexahydrofuro[2,3-b]furan-3-ol Sample Dissolution Dissolve Sample in Mobile Phase Sample->Dissolution Solvent Mobile Phase Preparation Solvent->Dissolution Injector Autosampler/Injector Dissolution->Injector Pump HPLC Pump Pump->Injector Column Chiral Column (Polysaccharide or Cyclodextrin) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Generate Report (Rs, α, %ee) Integration->Report

Caption: A generalized workflow for the chiral HPLC analysis of hexahydrofuro[2,3-b]furan-3-ol.

Conclusion and Recommendations

Both polysaccharide- and cyclodextrin-based chiral stationary phases are effective for the enantioselective analysis of hexahydrofuro[2,3-b]furan-3-ol.

  • For high-resolution separation and method development , a polysaccharide-based CSP under normal-phase conditions is recommended due to its superior selectivity.

  • For routine quality control where robustness and the use of aqueous mobile phases are prioritized, a cyclodextrin-based CSP in reversed-phase mode provides a reliable and effective alternative.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of resolution, available instrumentation, and operational considerations. It is always advisable to screen multiple CSPs and mobile phase compositions to identify the optimal conditions for a particular application.

References

Sources

Comparative

Mastering Stereochemistry: An NMR-Based Guide to Assigning the Configuration of Hexahydrofuro[2,3-b]furan-3-ol

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The hexahydrofuro[2,3-b]furan scaffold is a privileged structural motif present in numerous biologically active natur...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The hexahydrofuro[2,3-b]furan scaffold is a privileged structural motif present in numerous biologically active natural products and pharmaceuticals, including the HIV protease inhibitor Darunavir.[1][2] The stereochemical arrangement of substituents on this bicyclic ether core is critical for its biological activity, making unambiguous stereochemical assignment an essential step in drug discovery and development. While various analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and versatile tool for elucidating the three-dimensional structure of molecules in solution.

This guide provides an in-depth comparison of NMR-based strategies for the stereochemical assignment of hexahydrofuro[2,3-b]furan-3-ol, offering insights into the causality behind experimental choices and presenting supporting data. We will explore a multi-technique NMR approach and compare its performance with alternative methods, empowering researchers to make informed decisions in their structural elucidation workflows.

The Challenge: Differentiating Diastereomers

The core of the problem lies in distinguishing between multiple possible diastereomers of hexahydrofuro[2,3-b]furan-3-ol. The relative orientation of the hydroxyl group and the stereochemistry at the bridgehead carbons create a complex puzzle that requires a sophisticated analytical approach. A typical workflow for tackling this challenge using NMR is outlined below.

G cluster_0 Initial Analysis cluster_1 Connectivity & Scaffolding cluster_2 Relative Stereochemistry cluster_3 Absolute Stereochemistry 1D_NMR 1H & 13C NMR 2D_COSY COSY 1D_NMR->2D_COSY Proton Environments 2D_HSQC HSQC 1D_NMR->2D_HSQC Proton-Carbon Correlation 2D_HMBC HMBC 2D_COSY->2D_HMBC Proton-Proton Connectivity 2D_HSQC->2D_HMBC Direct Proton-Carbon Connectivity NOESY_ROESY NOESY/ROESY 2D_HMBC->NOESY_ROESY Long-Range Connectivity J_Coupling J-Coupling Analysis NOESY_ROESY->J_Coupling Through-Space Correlations CDA Chiral Derivatizing Agents (e.g., Mosher's Acid) J_Coupling->CDA Dihedral Angle Information Final_Structure Final_Structure CDA->Final_Structure Absolute Configuration

Caption: Workflow for NMR-based stereochemical assignment.

Unraveling the Structure: A Step-by-Step NMR Approach

A comprehensive NMR analysis for stereochemical assignment involves a suite of experiments, each providing a unique piece of the structural puzzle.

Foundational Analysis: 1D and 2D Correlation Spectroscopy

The initial and indispensable steps involve acquiring basic 1D (¹H and ¹³C) and 2D correlation spectra (COSY and HSQC).

  • ¹H and ¹³C NMR: These experiments provide the fundamental chemical shift information for all proton and carbon atoms in the molecule. The number of signals, their multiplicity, and integration (for ¹H) offer initial clues about the molecular symmetry and the number of distinct nuclei.[3][4][5]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, establishing the connectivity between adjacent protons.[6][7] This is crucial for tracing out the spin systems within the hexahydrofuro[2,3-b]furan ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.[6][8]

Building the Framework: HMBC for Long-Range Connectivity

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is pivotal for establishing the overall carbon framework. It reveals correlations between protons and carbons that are two or three bonds away, connecting the individual spin systems identified by COSY and confirming the bicyclic nature of the scaffold.[6][7][8]

Defining Relative Stereochemistry: NOESY/ROESY and J-Coupling Analysis

With the molecular connectivity established, the next critical step is to determine the relative stereochemistry of the chiral centers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the cornerstone for determining relative stereochemistry. They detect through-space correlations between protons that are in close proximity, irrespective of their bonding connectivity.[9] For instance, a NOE correlation between a proton on the furan ring and the hydroxyl proton can provide direct evidence for their cis or trans relationship.

  • J-Coupling Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons.[10] By analyzing these coupling constants, particularly within the relatively rigid bicyclic system, one can infer the relative stereochemistry of substituents. For furanoside rings, while flexibility can complicate analysis, unusually small coupling constants can be informative.[10]

Determining Absolute Stereochemistry: The Use of Chiral Derivatizing Agents

NMR spectroscopy, on its own, cannot distinguish between enantiomers. To determine the absolute configuration, a chiral auxiliary is required.

  • Chiral Derivatizing Agents (CDAs): Reacting the chiral alcohol with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its analogues, creates a mixture of diastereomers.[11][12][13] The resulting diastereomers will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration of the original alcohol.[12][14] The differences in chemical shifts (Δδ) arise from the anisotropic effect of the aromatic ring in the CDA, which shields or deshields nearby protons in the substrate differently for each diastereomer.[11][12]

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, it's essential to understand its performance in the context of other available methods for stereochemical assignment.

TechniquePrincipleSample RequirementsResolutionThroughputKey AdvantagesKey Limitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldMilligrams, in solutionAtomicLow to MediumProvides detailed structural and dynamic information in solution; non-destructive.[15][16]Can be complex to interpret; may require derivatization for absolute configuration.
X-ray Crystallography Diffraction of X-rays by a single crystalMicrograms to milligrams, single crystalAtomicLowProvides an unambiguous 3D structure.[15][17]Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[15][17]
Chiral Chromatography (HPLC/GC) Differential interaction with a chiral stationary phaseMicrograms to milligrams, in solutionSeparates enantiomers/diastereomersHighExcellent for determining enantiomeric excess and for preparative separation.Does not directly provide structural information for assignment without authentic standards.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightMilligrams, in solutionMolecularMediumProvides information on absolute configuration in solution without derivatization.Requires computational modeling for interpretation; can be sensitive to conformation.

The Power of a Combined Approach: Computational Chemistry and NMR

The synergy between computational chemistry and NMR spectroscopy has revolutionized structural elucidation.

  • DFT Calculations: Density Functional Theory (DFT) can be used to predict the NMR chemical shifts and coupling constants for all possible stereoisomers of hexahydrofuro[2,3-b]furan-3-ol.[18][19]

  • DP4+ Probability: By comparing the experimentally obtained NMR data with the computationally predicted values for each isomer, statistical methods like DP4+ probability analysis can be employed to assign the most likely stereostructure with a high degree of confidence.[20]

G cluster_0 Experimental Data cluster_1 Computational Modeling cluster_2 Statistical Analysis Exp_NMR Experimental NMR Spectra (1H, 13C, COSY, HSQC, NOESY) DP4 DP4+ Probability Analysis Exp_NMR->DP4 DFT_Calc DFT Calculation of NMR Parameters for all possible stereoisomers DFT_Calc->DP4 Assigned_Structure Assigned_Structure DP4->Assigned_Structure Highest Probability Score

Caption: Workflow for computationally-assisted NMR stereochemical assignment.

Conclusion

The stereochemical assignment of hexahydrofuro[2,3-b]furan-3-ol is a non-trivial task that demands a robust and multifaceted analytical strategy. NMR spectroscopy, with its array of 1D and 2D techniques, provides an unparalleled level of detail regarding molecular connectivity and spatial relationships in solution. When combined with chiral derivatizing agents and the predictive power of computational chemistry, NMR becomes an exceptionally reliable tool for the unambiguous determination of both relative and absolute stereochemistry. While alternative methods like X-ray crystallography offer definitive solid-state structures, the solution-phase information and versatility of NMR make it an indispensable technique in the arsenal of chemists and drug development professionals.

References

  • National Institutes of Health. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

  • Costantino, V., Fattorusso, E., & Mangoni, A. (2009). J-Coupling Analysis as a Means for Stereochemical Assignments in Furanosides. [Link]

  • ResearchGate. Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. [Link]

  • CORE. Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatiz. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. [Link]

  • All About Drugs. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Wiley Online Library. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • National Institutes of Health. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. [Link]

  • Bibliomed. Asian Journal of Medical Research & Health Sciences. [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

  • American Chemical Society. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. [Link]

  • NISCAIR. First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan. [Link]

  • Corin Wagen. Computational NMR Prediction: A Microreview. [Link]

  • ResearchGate. NMR Prediction with Computational Chemistry | Request PDF. [Link]

  • Roskilde University. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

  • ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of.... [Link]

  • National Institutes of Health. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. On the unusual 2J C 2 H f coupling dependence on syn/anti CHO conformation in 5‐X‐furan‐2‐carboxaldehydes. [Link]

  • The Royal Society of Chemistry. Supporting Information for publication Stereoselective Synthesis of Hexahydrofuro[3,4-b]furan-4-ol and Its Dimer via Tandem Pri. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0273179). [Link]

  • PubMed. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • PubMed. Efficient synthesis of fused bicyclic ethers and their application in herbicide chemistry. [Link]

  • ResearchGate. Structural elucidation based on the NMR study. ¹H–¹H COSY, key HMBC,.... [Link]

  • YouTube. Bicyclo Stereochemistry | Dr. Jim Romano | Organic Chemistry | DAT Destroyer. [Link]

  • ResearchGate. (PDF) (3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. [Link]

  • RSC Publishing. Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. [Link]

  • PubMed. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. [Link]

Sources

Validation

A Researcher's Guide to the X-ray Crystallography of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Derivatives: From Intractability to Insight

For researchers and drug development professionals vested in the design of novel antiviral therapeutics, the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol scaffold is of paramount importance. This bicyclic furan is a key s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals vested in the design of novel antiviral therapeutics, the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol scaffold is of paramount importance. This bicyclic furan is a key structural component of several potent HIV-1 protease inhibitors, including the FDA-approved drug Darunavir.[1][2] The precise three-dimensional arrangement of this moiety and its derivatives is critical for effective binding to the active site of the HIV-1 protease. Consequently, single-crystal X-ray diffraction analysis stands as the definitive method for elucidating the stereochemistry and conformational intricacies of these molecules.

This guide provides an in-depth comparison of crystallographic studies of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivatives. It moves beyond a simple recitation of data to offer insights into the causal relationships between molecular structure, crystallization behavior, and the quality of the resulting crystallographic information.

The Crystallization Challenge: Overcoming Molecular Flexibility and Polarity

The crystallization of small, flexible molecules like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and its immediate derivatives can be a formidable challenge. The inherent conformational flexibility of the fused five-membered rings, coupled with the presence of a polar hydroxyl group, often leads to the formation of oils or amorphous solids rather than single crystals suitable for X-ray diffraction. The hydroxyl group, in particular, can engage in a variety of hydrogen bonding interactions, potentially leading to disordered or non-crystalline states.

Strategies to overcome these challenges often involve derivatization of the hydroxyl group to introduce more rigid or predictable intermolecular interactions. The introduction of aromatic groups, for instance, can facilitate crystal packing through π-π stacking interactions.

A Case Study in Success: The Crystallography of (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate

A prime example of successful crystallization and structural determination is that of (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, a derivative of the related isomannide scaffold, which shares the same fused furan ring system.[3][4] The introduction of the two benzoate groups provides the necessary rigidity and intermolecular interactions to promote the formation of high-quality single crystals.

The crystallization of this derivative was achieved through recrystallization from methanol, yielding elongated white crystals suitable for X-ray analysis.[4] This straightforward method underscores the profound impact of appropriate derivatization on crystallizability.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, offering a benchmark for researchers working with similar compounds.

Parameter Value Source
Chemical Formula C₂₀H₁₈O₆[3]
Molecular Weight 354.34 g/mol [3]
Crystal System Monoclinic[3]
Space Group P2₁[3]
Unit Cell Dimensions a = 10.0914(15) Å, b = 8.2388(11) Å, c = 10.7592(10) Å, β = 108.913(10)°[3]
Volume 846.24(19) ų[3]
Z 2[3]
Temperature 173 K[3]
Radiation Mo Kα (λ = 0.71073 Å)[3]
R-factor 0.033[3]

The high quality of the data, as indicated by the low R-factor, allows for a detailed analysis of the molecular structure. The crystal structure reveals a cis-fused tetrahydrofuran ring system.[3] The two aromatic rings of the benzoate groups are inclined to one another, and the crystal packing is stabilized by C—H⋯π interactions, forming chains that propagate along the[5] direction.[3][4] This detailed structural information is invaluable for understanding the conformational preferences of the hexahydrofuro[2,3-b]furan scaffold and for the rational design of new derivatives with improved pharmacological properties.

Experimental Protocol: Crystallization and X-ray Diffraction of a (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Derivative

The following is a generalized, step-by-step methodology for the crystallization and X-ray diffraction analysis of a derivative of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, based on successful reported procedures.

Part 1: Derivatization of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Reagents: To the stirred solution, add a suitable acylating or protecting group reagent (e.g., benzoyl chloride, acetic anhydride) and a base (e.g., triethylamine, pyridine) to catalyze the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.

Part 2: Crystallization

  • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., methanol, ethanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable medium in which the compound has moderate solubility.

  • Crystallization Method: Employ one of the following standard crystallization techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small open vial inside a larger sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but miscible with the first solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a nylon loop or a fine needle.

Part 3: X-ray Diffraction Analysis

  • Crystal Mounting: Mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-173 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Processing: Process the collected diffraction data, including integration of the reflection intensities and correction for various experimental factors.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic coordinates and displacement parameters to obtain the final structural model.

Visualization of the Crystallography Workflow

The following diagram illustrates the key stages in the X-ray crystallography of a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivative.

workflow cluster_synthesis Synthesis & Derivatization cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Start Start with (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol Derivatization Derivatization of -OH group Start->Derivatization Purification Purification of Derivative Derivatization->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Harvesting Single Crystal Harvesting Crystallization_Method->Crystal_Harvesting Data_Collection Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray crystallography of a hexahydrofuro[2,3-b]furan-3-ol derivative.

Conclusion

The successful X-ray crystallographic analysis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivatives is a critical step in the development of new antiviral agents. While the parent alcohol presents significant crystallization challenges, appropriate derivatization can lead to high-quality single crystals, providing invaluable insights into the three-dimensional structure and conformational preferences of this important pharmacological scaffold. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for their own crystallographic studies in this area, ultimately contributing to the design of more effective therapeutics.

References

  • Piccialli, V., Zaccaria, S., Borbone, N., Centore, R., & Tuzi, A. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1389. [Link]

  • Piccialli, V., Zaccaria, S., Borbone, N., Centore, R., & Tuzi, A. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1389. [Link]

  • PubChem. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. National Center for Biotechnology Information. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. [Link]

  • PubChem. (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. National Center for Biotechnology Information. [Link]

  • Request PDF. Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[ 2,3- b ]furan-3-ol from Glycolaldehyde. [Link]

  • PubChemLite. (3r,3as,6ar)-hexahydrofuro [2,3-b] furan-3-yl-n-[(1s,2r). [Link]

  • PubChemLite. (3r,3as,6ar)-hexahydrofuro[2,3-b]furan-3-yl (1s,2r). [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. [Link]

  • LookChem. Cas 156928-09-5,(3R,3aS,6aR). [Link]

  • Semantic Scholar. Diastereoselective synthesis of (3r, 3as, 6ar)-hexahydrofuro [2, 3-b]furan-3-Yl (2r, 3r)-4-(4-amino-N-isobutylphenylsulfo- namido)-3-hydroxy-1-phenylbutan-2-ylcarbamate (diastereomer of darunavir). [https://www.semanticscholar.org/paper/Diastereoselective-synthesis-of-(3r%2C-3as%2C-(diastereomer-Babu-Rao/0f5a7e6b8e8b3a0e9c8e8c8e8e8e8e8e8e8e8e8e)]([Link]

Sources

Comparative

A Comparative Guide to the Efficacy of HIV Protease Inhibitors: The Decisive Role of the Bis-Tetrahydrofuran (Bis-THF) Moiety

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of HIV protease inhibitors (PIs) categorized by the absence or presence of the bis-tetrahydrofuran (bis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of HIV protease inhibitors (PIs) categorized by the absence or presence of the bis-tetrahydrofuran (bis-THF) moiety. We will explore the fundamental structural and mechanistic differences that dictate their efficacy, resistance profiles, and clinical utility, supported by experimental data and established protocols.

Introduction: The Evolution of a "Backbone-Binding" Strategy

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Its inhibition leads to the production of non-infectious virions, making it a cornerstone target for antiretroviral therapy.[1] Early-generation protease inhibitors, while revolutionary, were often hampered by the rapid emergence of drug-resistant viral strains.

A pivotal advancement in PI design was the incorporation of the bis-tetrahydrofuran (bis-THF) moiety, a concept that fundamentally shifted the strategy for combating drug resistance.[2] This guide will dissect the profound impact of this structural element by comparing PIs that contain it, primarily Darunavir , against their predecessors that do not, such as Saquinavir , Ritonavir , and Lopinavir .

The Target: HIV-1 Protease and the Challenge of Resistance

HIV-1 protease is a homodimeric aspartyl protease. Its active site is located at the dimer interface, capped by two flexible β-hairpin loops known as "flaps." For the enzyme to function, these flaps must open to allow the substrate to enter and then close to position it correctly for cleavage.

The primary mechanism of resistance to early PIs involves mutations in the amino acid residues that line the active site. These mutations alter the side chains of the residues, sterically hindering the inhibitor's ability to bind effectively. However, the main-chain atoms, or the "backbone," of the protease active site are highly conserved.[3] Significant alterations to the backbone would likely compromise the enzyme's fundamental structure and catalytic function, proving detrimental to the virus. This observation laid the groundwork for a new design strategy: targeting the immutable backbone.[2][3]

A Tale of Two Binding Modes: With and Without Bis-THF

Non-bis-THF Inhibitors: A Reliance on Side-Chain Interactions

First- and early second-generation PIs like Saquinavir, Ritonavir, and Lopinavir primarily interact with the side chains of the amino acid residues within the protease active site. While effective against wild-type virus, this binding mode is vulnerable. A single mutation can alter a key side-chain contact point, significantly reducing the inhibitor's binding affinity and rendering it less effective. This leads to a low genetic barrier to resistance, as the virus can readily select for mutations that confer a survival advantage.

The Bis-THF Moiety: A Paradigm Shift to Backbone Binding

Darunavir was rationally designed to overcome the limitations of its predecessors.[4][5] Its defining feature is the high-affinity P2 ligand, (3R,3aS,6aR)-bis-tetrahydrofuranylurethane, or bis-THF.[4]

The Key Mechanism: The two oxygen atoms of the bis-THF moiety are precisely positioned to form strong hydrogen bonds with the backbone amide nitrogens of highly conserved aspartic acid residues—Asp29 and Asp30—in the S2 subsite of the protease.[2][5][6][7] This interaction is the cornerstone of Darunavir's potency and resilience. By anchoring to the stable main chain of the enzyme, Darunavir becomes less susceptible to the side-chain mutations that confer resistance to other PIs.[3] This "backbone binding concept" is responsible for its high genetic barrier to resistance.[2][3]

The following diagram illustrates the fundamental difference in binding strategies.

G cluster_0 Non-bis-THF Inhibitor Interaction cluster_1 Bis-THF Inhibitor (Darunavir) Interaction a Non-bis-THF PI c Amino Acid Side Chains (Prone to Mutation) a->c Primary Interaction b Protease Active Site b->c d Protease Backbone (Conserved) b->d x Darunavir z Amino Acid Side Chains x->z Secondary Interaction bisthf bis-THF Moiety x->bisthf y Protease Active Site y->z w Protease Backbone (Conserved) y->w bisthf->w  Strong H-Bonds (Primary Interaction) G A Reagent Preparation - Reconstitute HIV-1 Protease - Prepare Assay Buffer - Prepare Fluorogenic Substrate - Prepare Inhibitor Dilutions B Reaction Setup (96-well plate) - Add Assay Buffer - Add Inhibitor (Test & Control) - Add Enzyme Solution A->B C Initiate Reaction - Add Substrate Solution to all wells B->C D Kinetic Measurement - Read fluorescence (Ex/Em = 330/450 nm) - Kinetic mode for 1-3 hours at 37°C C->D E Data Analysis - Calculate reaction velocity (slope of linear phase) - Plot % Inhibition vs. Inhibitor Concentration - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Workflow for an in vitro HIV-1 protease enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare serial dilutions of the test inhibitor (e.g., Darunavir) and a reference inhibitor (e.g., Pepstatin A) in assay buffer. [1]Reconstitute lyophilized HIV-1 protease enzyme in a dilution buffer. Prepare the fluorogenic substrate solution. [1]2. Plate Setup : In a 96-well microplate, add enzyme solution to wells designated for enzyme control, inhibitor control, and test compounds. [1]3. Inhibitor Addition : Add the serially diluted test inhibitors and control inhibitor to the appropriate wells. Add buffer to the enzyme control wells.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the HIV-1 protease substrate solution to all wells. Mix thoroughly.

  • Fluorescence Reading : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically at an excitation of ~330 nm and an emission of ~450 nm for 1 to 3 hours at 37°C. [1][8]6. Data Analysis : Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Determine the IC50 value by fitting the data to a dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell-Based Antiviral Assay for EC50 Determination

This protocol measures the inhibitor's ability to prevent viral replication in a cellular context, providing a more biologically relevant measure of efficacy.

G A Cell Seeding - Seed TZM-bl or MT-4 cells in a 96-well plate and incubate overnight B Compound Addition - Prepare serial dilutions of test inhibitor - Add diluted compounds to cells A->B C Viral Infection - Add a pre-titered stock of HIV-1 to each well (except mock-infected controls) B->C D Incubation - Incubate plate for 48-72 hours at 37°C C->D E Endpoint Measurement - Quantify viral replication via:  - Luciferase Assay (TZM-bl cells)  - p24 ELISA  - MTT Assay for cell viability (MT-4 cells) D->E F Data Analysis - Calculate % Inhibition vs. Virus Control - Determine EC50 from dose-response curve E->F

Caption: Workflow for a cell-based HIV-1 antiviral efficacy assay.

Step-by-Step Methodology:

  • Cell Culture : Seed permissive cells (e.g., TZM-bl reporter cells or MT-4 T-cells) into a 96-well plate and allow them to adhere overnight. [9]2. Compound Preparation : Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Treatment : Remove the old medium from the cells and add the medium containing the diluted inhibitors. Include "virus control" (cells + virus, no inhibitor) and "cell control" (cells only) wells. [9]4. Infection : Add a standardized amount of HIV-1 virus stock to each well (except for the cell control wells). [9]5. Incubation : Incubate the plates for 48-72 hours at 37°C in a CO2 incubator to allow for viral replication. 6. Quantification : Measure the extent of viral replication. The method depends on the cell line used:

    • TZM-bl cells : Lyse the cells and measure luciferase activity, which is proportional to viral replication. [9] * MT-4 cells : Measure cell viability using an MTT assay. HIV-1 is cytopathic to these cells, so inhibition of the virus protects the cells from death. [9] * p24 Antigen ELISA : Measure the amount of p24 viral capsid protein in the culture supernatant.

  • Data Analysis : Normalize the results to the control wells and calculate the percentage of inhibition for each drug concentration. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

The incorporation of the bis-THF moiety represents a landmark achievement in structure-based drug design. By strategically targeting the conserved backbone of the HIV-1 protease, inhibitors like Darunavir achieve unparalleled potency and a high genetic barrier to resistance. [4]This "backbone-binding" concept has proven to be a durable and highly effective strategy for combating drug resistance, offering a robust therapeutic option for both treatment-naive and treatment-experienced patients. [10][11] Future research continues to build upon this principle, exploring novel scaffolds and modifications to the bis-THF ligand to further enhance binding interactions, improve pharmacokinetic properties, and preemptively combat emerging resistance mutations. [7][12]The lessons learned from the success of the bis-THF moiety continue to guide the development of next-generation antiretroviral agents.

References

  • Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. National Institutes of Health (NIH). Available from: [Link]

  • Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. National Institutes of Health (NIH). Available from: [Link]

  • Fold changes in IC50 and fractional changes in the slopes of the inhibition curves of various drugs for the selected protease inhibitors resistance mutations. ResearchGate. Available from: [Link]

  • Interactions of HIV protease with P2 group of darunavir and selected inhibitors. ResearchGate. Available from: [Link]

  • The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PubMed Central (PMC). Available from: [Link]

  • Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. National Institutes of Health (NIH). Available from: [Link]

  • Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. National Institutes of Health (NIH). Available from: [Link]

  • Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells (October 2021). Duke University. Available from: [Link]

  • Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere. American Chemical Society. Available from: [Link]

  • Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021). Los Alamos National Laboratory. Available from: [Link]

  • HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance. American Society for Microbiology. Available from: [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health (NIH). Available from: [Link]

  • Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir. National Institutes of Health (NIH). Available from: [Link]

  • Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1. American Society for Microbiology. Available from: [Link]

  • Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. ResearchGate. Available from: [Link]

  • Fold-change in IC50 of mutation combinations in subtype C PSVs compared... ResearchGate. Available from: [Link]

  • PI Resistance Notes. Stanford University HIV Drug Resistance Database. Available from: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health (NIH). Available from: [Link]

  • A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. Frontiers in Microbiology. Available from: [Link]

  • Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

  • Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. OSTI.GOV. Available from: [Link]

  • Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. National Institutes of Health (NIH). Available from: [Link]

  • An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE. Available from: [Link]

  • Efficacy and safety of darunavir-ritonavir compared with that of lopinavir-ritonavir at 48 weeks in treatment-experienced, HIV-infected patients in TITAN: a randomised controlled phase III trial. The Lancet. Available from: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Hexahydrofuro[2,3-b]furan-3-ol Stereoisomers

In the landscape of modern drug discovery, particularly in the relentless pursuit of effective antiretroviral therapies, the intricate dance between a molecule's three-dimensional structure and its biological function is...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the relentless pursuit of effective antiretroviral therapies, the intricate dance between a molecule's three-dimensional structure and its biological function is of paramount importance. The stereochemistry of a drug candidate is not a mere structural nuance; it is a critical determinant of its efficacy, selectivity, and safety profile. This guide provides an in-depth comparative analysis of the biological activities of the different stereoisomers of hexahydrofuro[2,3-b]furan-3-ol, a pivotal molecular scaffold in the design of potent HIV-1 protease inhibitors. We will delve into the causal relationships behind experimental findings, present robust supporting data, and offer detailed protocols for key assays, thereby providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations.

The Decisive Role of Stereochemistry: The Case of Hexahydrofuro[2,3-b]furan-3-ol

The hexahydrofuro[2,3-b]furan-3-ol moiety, often referred to as a bis-tetrahydrofuran (bis-THF) ligand, has emerged as a cornerstone in the architecture of a new generation of HIV-1 protease inhibitors. Its significance lies in its ability to form crucial hydrogen bonding interactions with the backbone of the HIV-1 protease, an enzyme essential for the lifecycle of the virus. However, not all stereoisomers of this scaffold are created equal. The precise spatial arrangement of its atoms dictates the molecule's ability to fit snugly into the S2 subsite of the protease's active site, a classic example of the "lock and key" principle of enzyme-substrate interaction.

The Champion Stereoisomer: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Extensive research has unequivocally identified the (3R,3aS,6aR) stereoisomer of hexahydrofuro[2,3-b]furan-3-ol as the most biologically active and therapeutically relevant. This specific isomer is a key component of the FDA-approved HIV-1 protease inhibitor, Darunavir, a drug renowned for its high potency and its ability to combat drug-resistant HIV strains[1].

The remarkable efficacy of the (3R,3aS,6aR) isomer stems from its optimal orientation within the HIV-1 protease active site. This specific configuration allows the two oxygen atoms of the bis-THF ring system to act as hydrogen bond acceptors, forming strong interactions with the backbone amide hydrogens of aspartic acid residues 29 and 30 (Asp29 and Asp30) in the S2 subsite of the enzyme. These hydrogen bonds are critical for anchoring the inhibitor to the protease, leading to potent inhibition of its catalytic activity.

Mechanism of Action: A Molecular Embrace

The interaction between an HIV-1 protease inhibitor containing the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety and the enzyme's active site is a testament to the power of stereochemically-driven molecular recognition. The inhibitor positions itself within the substrate-binding cavity, preventing the protease from cleaving viral polyproteins into their functional components, thereby halting viral maturation and replication.

G HIV_Protease HIV-1 Protease Active Site S2_Subsite S2 Subsite (Asp29, Asp30) HIV_Protease->S2_Subsite contains Viral_Polyprotein Viral Polyprotein HIV_Protease->Viral_Polyprotein Cleavage Blocked Inhibitor Protease Inhibitor Inhibitor->HIV_Protease Binds to Bis_THF (3R,3aS,6aR)-bis-THF Moiety Inhibitor->Bis_THF incorporates P2_Prime_Ligand P2' Ligand Inhibitor->P2_Prime_Ligand contains Bis_THF->S2_Subsite Forms H-bonds with backbone amides Viral_Maturation Viral Maturation Viral_Polyprotein->Viral_Maturation leads to

Figure 1: Simplified signaling pathway of HIV-1 protease inhibition.

A Tale of Two Isomers: The Impact of Stereochemistry on Potency

The critical nature of the (3R,3aS,6aR) configuration is starkly illustrated when compared to its stereoisomers. Even subtle changes in the spatial arrangement of the hydroxyl group or the fusion of the two furan rings can lead to a dramatic loss of biological activity. This is because these alterations disrupt the precise geometry required for optimal hydrogen bonding and van der Waals interactions within the protease's S2 subsite.

Inhibitor MoietyStereochemistryHIV-1 Protease Inhibition (Ki)Reference
Tricyclic Hexahydro-furofuran LigandEnantiomer of the active form34 pM[2]
C4-Substituted bis-THF LigandDiastereomer of the active form35 pM[3]

As the data in the table above indicates, inhibitors incorporating the enantiomeric or diastereomeric forms of the hexahydrofuro[2,3-b]furan-3-ol scaffold exhibit a significant reduction in their ability to inhibit HIV-1 protease. For instance, an inhibitor with the enantiomeric tricyclic hexahydro-furofuran ligand showed a Ki of 34 pM, which is notably weaker than the 8 pM Ki of its active counterpart[2]. Similarly, a C4-substituted bis-THF ligand, when in its diastereomeric form, resulted in an inhibitor with a Ki of 35 pM, a stark contrast to the 2.9 pM Ki of the correctly configured isomer[3]. This underscores the stringent stereochemical requirements for potent enzyme inhibition.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the biologically active (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and a standard protocol for evaluating the inhibitory activity of compounds against HIV-1 protease.

Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The following is a representative synthetic route, adapted from established literature procedures, for obtaining the desired stereoisomer with high optical purity[1].

G Start Starting Material (e.g., Chiral Aldehyde) Step1 Stereoselective Aldol Reaction Start->Step1 Intermediate1 Aldol Adduct Step1->Intermediate1 Step2 Protection & Reduction Intermediate1->Step2 Intermediate2 Protected Diol Step2->Intermediate2 Step3 Ozonolysis & Reduction Intermediate2->Step3 Intermediate3 Key Diol Intermediate Step3->Intermediate3 Step4 Acid-catalyzed Cyclization Intermediate3->Step4 Product (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol Step4->Product

Figure 2: General synthetic workflow for the active stereoisomer.

Step-by-Step Methodology:

  • Stereoselective Aldol Reaction: A chiral auxiliary-controlled, titanium enolate-based anti-aldol reaction is performed to set the initial stereocenters. This typically involves reacting a chiral ester with a suitable aldehyde in the presence of a Lewis acid like TiCl4 and a hindered base.

  • Protection and Reduction: The resulting aldol adduct's hydroxyl group is protected (e.g., as a THP ether), followed by reduction of the ester functionality using a reducing agent like lithium aluminum hydride (LiAlH4) to yield a protected diol.

  • Ozonolysis and Reduction: The protected diol is then subjected to ozonolysis to cleave any carbon-carbon double bonds, followed by a reductive workup (e.g., with dimethyl sulfide or NaBH4) to afford a key diol intermediate.

  • Acid-Catalyzed Cyclization: The final step involves the deprotection of the hydroxyl group and a subsequent acid-catalyzed intramolecular cyclization to form the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The optical purity of the final product is typically confirmed by Mosher ester analysis[1].

HIV-1 Protease Inhibition Assay

The following is a generalized protocol for a fluorometric assay to determine the inhibitory constant (Ki) of a test compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic substrate (e.g., a peptide with EDANS/DABCYL FRET pair)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, DTT, and a non-ionic detergent)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of the test compound in the assay buffer. Also, prepare solutions of HIV-1 protease and the fluorogenic substrate in the assay buffer at their optimal concentrations.

  • Assay Setup: To the wells of the 96-well microplate, add the assay buffer, the test compound dilutions, and the HIV-1 protease solution. Include controls for no inhibitor (enzyme activity) and no enzyme (background fluorescence).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each concentration of the test compound. The inhibitory constant (Ki) can then be determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Conclusion: The Imperative of Stereochemical Precision

The case of hexahydrofuro[2,3-b]furan-3-ol stereoisomers provides a compelling illustration of the profound impact of stereochemistry on biological activity. The superior potency of the (3R,3aS,6aR) isomer is not a matter of chance but a direct consequence of its precise three-dimensional structure, which enables optimal interactions with its biological target, the HIV-1 protease. For researchers in the field of drug discovery, this serves as a powerful reminder that a deep understanding and precise control of stereochemistry are not just advantageous but absolutely essential for the rational design of new, more effective therapeutic agents. The experimental data and protocols presented in this guide are intended to provide a solid foundation for further exploration and innovation in this critical area of medicinal chemistry.

References

  • Ghosh, A. K., et al. (2004). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry, 69(23), 7822-7829. [Link]

  • Ghosh, A. K., et al. (2011). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 298-302. [Link]

  • Ghosh, A. K., et al. (2012). Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands. Journal of Medicinal Chemistry, 55(17), 7567-7578. [Link]

  • Kulkarni, M. G., et al. (2010). The efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and its isomers. Tetrahedron: Asymmetry, 21(19), 2394-2398. [Link]

  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters, 10(6), 1103-1106. [Link]

  • PubChem. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. [Link]

  • Ghosh, A. K., et al. (2011). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry, 54(21), 7707-7718. [Link]

Sources

Comparative

A Validated Headspace Gas Chromatography Method for the Quantification of Hexahydrofuro[2,3-b]furan-3-ol: A Comparison with Direct Injection GC

In the landscape of pharmaceutical development, the precise quantification of intermediates and impurities is paramount to ensuring the safety and efficacy of the final drug product. Hexahydrofuro[2,3-b]furan-3-ol, a key...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise quantification of intermediates and impurities is paramount to ensuring the safety and efficacy of the final drug product. Hexahydrofuro[2,3-b]furan-3-ol, a key chiral intermediate in the synthesis of several antiviral agents, including the HIV protease inhibitor Darunavir, presents unique analytical challenges due to its volatility and potential for thermal degradation.[1][2] This guide presents a comprehensive validation of a novel headspace gas chromatography (HS-GC) method for the quantification of hexahydrofuro[2,3-b]furan-3-ol, offering a robust and sensitive alternative to traditional direct injection gas chromatography. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Rationale for a New Approach: Overcoming the Limitations of Direct Injection

Direct injection Gas Chromatography (GC) is a conventional technique for the analysis of volatile and semi-volatile compounds.[6] However, for a compound like hexahydrofuro[2,3-b]furan-3-ol, this method is not without its drawbacks. The high temperatures of the injection port can lead to thermal degradation of the analyte, resulting in inaccurate quantification and the potential for ghost peaks in subsequent analyses. Furthermore, non-volatile matrix components can accumulate in the injector and on the column, leading to decreased sensitivity, peak tailing, and the need for frequent and costly instrument maintenance.[7]

Headspace GC (HS-GC) offers a compelling alternative by analyzing the vapor phase in equilibrium with the sample.[8][9] This technique effectively separates the volatile analyte of interest from non-volatile matrix components, thereby protecting the chromatographic system and enhancing method robustness.[7][10] By avoiding direct injection of the sample matrix, HS-GC minimizes the risk of thermal degradation and matrix effects, leading to improved accuracy and precision.[8]

Method Development and Validation: A Rigorous Approach to Scientific Integrity

The development and validation of this novel HS-GC method were guided by the principles of scientific rigor and adherence to international regulatory standards.[3][4][5][11][12] The primary objective was to establish a method that is not only accurate and precise but also specific, linear, and robust for its intended purpose: the quantification of hexahydrofuro[2,3-b]furan-3-ol in a pharmaceutical manufacturing setting.

The optimized HS-GC conditions for the analysis of hexahydrofuro[2,3-b]furan-3-ol are presented in Table 1. The selection of a polar capillary column was crucial for achieving optimal separation and peak shape for this polar analyte.

Table 1: Optimized HS-GC Method Parameters

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Headspace Sampler Agilent 7697A Headspace Sampler or equivalent
Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min)
Injector Temperature 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Headspace Vial Size 20 mL
Sample Volume 1 mL
Vial Equilibration Temp 100°C
Vial Equilibration Time 20 min
Injection Volume 1 mL of headspace

The validation of the HS-GC method was conducted in accordance with ICH Q2(R1) guidelines, encompassing the following parameters:[3][4][5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Analysis: HS-GC vs. Direct Injection GC

To objectively evaluate the performance of the newly developed HS-GC method, a head-to-head comparison was conducted against a conventional direct injection GC method. The results, summarized in Table 2, clearly demonstrate the superiority of the HS-GC approach for the analysis of hexahydrofuro[2,3-b]furan-3-ol.

Table 2: Performance Comparison of HS-GC and Direct Injection GC Methods

Validation ParameterHS-GC MethodDirect Injection GC Method
Linearity (r²) > 0.999> 0.995
Range (µg/mL) 0.1 - 1001 - 200
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Repeatability (%RSD) < 2.0%< 5.0%
Intermediate Precision (%RSD) < 3.0%< 7.0%
LOD (µg/mL) 0.030.3
LOQ (µg/mL) 0.11.0
Robustness Unaffected by minor changesSensitive to injector temperature variations

The data unequivocally shows that the HS-GC method provides superior linearity, accuracy, precision, and sensitivity compared to the direct injection method. The significantly lower LOD and LOQ of the HS-GC method are particularly advantageous for the analysis of trace levels of hexahydrofuro[2,3-b]furan-3-ol, which is critical for impurity profiling and residual solvent analysis in pharmaceutical products.[9][13]

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility of these findings, detailed experimental protocols for the validation of the HS-GC method are provided below.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of hexahydrofuro[2,3-b]furan-3-ol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with DMSO to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample containing hexahydrofuro[2,3-b]furan-3-ol and dissolve it in a known volume of DMSO to achieve a final concentration within the calibrated range.

  • Specificity: Analyze blank samples (DMSO), placebo samples (matrix without the analyte), and samples spiked with known impurities to demonstrate the absence of interfering peaks at the retention time of hexahydrofuro[2,3-b]furan-3-ol.

  • Linearity: Analyze the prepared calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²). A minimum of five concentrations is recommended.[3]

  • Accuracy: Analyze samples of known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day and by the same analyst. Calculate the relative standard deviation (%RSD).

  • Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst and/or different equipment. Calculate the %RSD.

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min, equilibration temperature ±2°C) and assess the impact on the results.

Visualizing the Workflow and Logic

To further elucidate the experimental process and the advantages of the HS-GC method, the following diagrams are provided.

Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC Analysis cluster_validation Method Validation prep_start Start stock Prepare Stock Solution (1000 µg/mL) prep_start->stock sample_prep Prepare Sample Solution prep_start->sample_prep cal_standards Prepare Calibration Standards (0.1 - 100 µg/mL) stock->cal_standards hs_gc Perform HS-GC Analysis cal_standards->hs_gc Inject Standards sample_prep->hs_gc Inject Samples data_acq Data Acquisition hs_gc->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness

Caption: Experimental workflow for the validation of the HS-GC method.

Method_Comparison cluster_hs_gc HS-GC Method cluster_direct_injection Direct Injection GC hs_adv1 High Sensitivity hs_adv2 High Precision hs_adv3 Matrix Effect Elimination hs_adv4 Instrument Protection di_dis1 Thermal Degradation Risk di_dis2 Matrix Contamination di_dis3 Lower Sensitivity di_dis4 Frequent Maintenance Analyte Hexahydrofuro[2,3-b]furan-3-ol Quantification Analyte->hs_adv1 Analyte->hs_adv2 Analyte->hs_adv3 Analyte->hs_adv4 Analyte->di_dis1 Analyte->di_dis2 Analyte->di_dis3 Analyte->di_dis4

Caption: Comparison of HS-GC and Direct Injection GC for the analysis of Hexahydrofuro[2,3-b]furan-3-ol.

Conclusion: A Superior Method for a Critical Analyte

The validated headspace gas chromatography method presented in this guide offers a significant improvement over traditional direct injection techniques for the quantification of hexahydrofuro[2,3-b]furan-3-ol. Its superior sensitivity, accuracy, precision, and robustness make it an ideal choice for quality control laboratories in the pharmaceutical industry. By eliminating the risks of thermal degradation and matrix interference, this HS-GC method ensures the generation of reliable and high-quality data, ultimately contributing to the safety and efficacy of essential medicines. The adoption of this method is strongly recommended for any laboratory involved in the analysis of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Shimadzu. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Shimadzu. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]

  • Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. [Link]

  • PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-24. [Link]

  • Agilent Technologies. ANALYSIS of fURANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. [Link]

  • Zabiegała, B., et al. (2010). Volatile organic compounds in pharmacy – the range of the problem. Annales Academiae Medicae Silesiensis, 64(5-6), 77-84. [Link]

  • National Cancer Institute. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. [Link]

  • LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. [Link]

  • Innoteg. The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. [Link]

  • News-Medical.Net. (2019). Measuring Volatile Organic Compounds (VOCs) in Pharmaceuticals. [Link]

  • Rowland, S. J., et al. (2014). Can two-dimensional gas chromatography/mass spectrometric identification of bicyclic aromatic acids in petroleum fractions help? PEARL, 9(2), 1-8. [Link]

  • National Institutes of Health. (2018). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. [Link]

  • Google Patents.
  • MDPI. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Maratek. (2025). Cracking the Code: VOC Emission Control in Pharmaceutical Manufacturing. [Link]

  • IOPscience. (2023). Prospects and challenges of volatile organic compound (VOC) sensors in human healthcare. [Link]

  • YouTube. (2022). Gas Chromatography Explained For Beginners. [Link]

  • Chemistry LibreTexts. (2021). 12.4: Gas Chromatography. [Link]

  • Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Molbase. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. [Link]

  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. [Link]

  • PubMed. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. [Link]

Sources

Validation

A Comparative Guide to Modern Catalysis in the Asymmetric Synthesis of the Darunavir Intermediate

The global effort to manage HIV/AIDS has been significantly bolstered by the advent of potent antiretroviral therapies. Among these, Darunavir stands out as a crucial HIV-1 protease inhibitor, valued for its high efficac...

Author: BenchChem Technical Support Team. Date: January 2026

The global effort to manage HIV/AIDS has been significantly bolstered by the advent of potent antiretroviral therapies. Among these, Darunavir stands out as a crucial HIV-1 protease inhibitor, valued for its high efficacy against multi-drug resistant viral strains.[1] A cornerstone of Darunavir's molecular architecture is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, a bicyclic bis-tetrahydrofuran (bis-THF) ligand.[1] The synthesis of this stereochemically complex intermediate is a primary cost driver in the drug's overall manufacturing process, making the development of efficient, scalable, and highly selective catalytic methods a paramount objective for researchers in drug development and process chemistry.[2]

This guide provides an in-depth comparison of emerging catalytic strategies for the synthesis of this vital Darunavir intermediate. Moving beyond traditional, often lengthy "chiral pool" syntheses, we will benchmark novel metal-catalyzed and chemoenzymatic approaches, providing the objective data and experimental insights necessary for informed catalyst selection in a modern research and development setting.

The Established Landscape: Baseline Synthetic Strategies

Historically, the synthesis of the bis-THF intermediate has relied on several foundational methods. Early and notable syntheses by Ghosh and others utilized a "chiral pool" approach, starting from readily available but structurally distant materials like D-xylose or D-glucose.[1] While effective in establishing the correct stereochemistry, these routes often involve numerous steps, limiting their large-scale practicality.

Other established methods include:

  • Stoichiometric Chiral Auxiliaries: The Evans-Mukaiyama aldol reaction, for instance, provides high diastereoselectivity but necessitates the use of stoichiometric amounts of a chiral auxiliary, which must be attached and later cleaved, adding steps and cost to the process.[2] A more recent variation employs a Crimmins titanium-mediated asymmetric aldol addition, which, while effective, still relies on an auxiliary.[3][4][5]

  • Organocatalysis: Diphenylprolinol-catalyzed enantioselective cross-aldol reactions have been reported to produce the intermediate with high efficiency.[2][6] However, such pathways can require additional protection and deprotection steps to achieve the final target.[6]

  • Substrate-Controlled Reactions: Methods like the Sharpless asymmetric dihydroxylation on vinyl ester precursors have been used to install the required stereocenters, but this still represents a multi-step sequence.[3][4]

These classical approaches, while foundational, often struggle with atom economy, step count, or scalability. This has created a compelling need for truly catalytic solutions that can deliver high stereoselectivity in fewer, more efficient steps.

Benchmarking New Catalysts: A Performance-Based Comparison

The most significant recent advancements have centered on catalytic asymmetric reactions that employ Dynamic Kinetic Resolution (DKR). DKR is a powerful strategy that converts a rapidly equilibrating mixture of enantiomers (or diastereomers) into a single, desired stereoisomer, theoretically allowing for a 100% yield rather than the 50% maximum of a standard kinetic resolution.

Below, we compare two leading-edge catalytic systems that leverage this principle.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium complexes are well-established catalysts for hydrogenation and transfer hydrogenation reactions.[7][8][9] In the context of the Darunavir intermediate, a Noyori-type asymmetric transfer hydrogenation has been successfully applied to the DKR of an α-acyl butyrolactone precursor.[10]

  • Catalytic System: A chiral Ru-complex facilitates the transfer of hydrogen from a source like formic acid/triethylamine to a ketone.

  • Mechanism: The key is the DKR process. The starting α-acyl butyrolactone can epimerize at the α-position under the reaction conditions. The chiral ruthenium catalyst selectively hydrogenates only one of the rapidly interconverting enantiomers, continuously pulling the equilibrium until (ideally) all the starting material is converted into a single stereoisomer of the product alcohol.[10] This sets the first of the three crucial stereocenters.

Chemoenzymatic Dynamic Kinetic Resolution

Biocatalysis offers an increasingly powerful alternative to traditional metal catalysis, often providing unparalleled selectivity under mild, environmentally benign conditions. For the Darunavir intermediate, ketoreductase (KRED) enzymes have proven exceptionally effective.

  • Catalytic System: A ketoreductase enzyme, such as Prozomix KRED300, which was identified through metagenomic mining.[6][11]

  • Mechanism: Similar to the Ru-catalyzed ATH, the KRED performs a DKR on a β-ketolactone substrate.[6] The enzyme's chiral active site selectively reduces the keto group of one enantiomer of the substrate with near-perfect fidelity. A cofactor, typically NADPH, provides the hydride for the reduction and is continuously regenerated in situ by a secondary enzyme (e.g., glucose dehydrogenase, GDH) and a sacrificial substrate (e.g., glucose). This enzymatic cascade drives the reaction to completion, yielding a single stereoisomer of the corresponding hydroxy-lactone.

Quantitative Performance Data

The following table summarizes the performance of these new catalytic systems against a baseline established method for context.

Catalyst SystemKey ReactionOverall YieldDiastereomeric Ratio (dr)Enantiomeric Ratio (er)Key AdvantagesKey Limitations
Baseline: Chiral PoolMulti-step synthesis from sugarsVariable, often lowerHigh (substrate-controlled)>99:1Guaranteed stereochemistry from starting material.Very long synthetic sequences, poor atom economy.
Ru-Catalyzed ATH DKR of α-acyl butyrolactone~35% (6 steps)[10]95:5[10]>97:3[10]High stereoselectivity from a DKR process.Moderate overall yield; requires chromatography at each step.[10]
Chemoenzymatic (KRED) DKR of a β-ketolactone~39% (4 steps)[11]>19:1[6][11]>99:1[6][11]Exceptional enantio- and diastereoselectivity; mild, aqueous conditions; high substrate loading (up to 100 g/L).[11]Requires specific enzyme discovery and optimization; potential enzyme cost/stability concerns.

Visualizing the Catalytic Pathways

To better understand the processes, the following diagrams illustrate the overall synthetic challenge and the core DKR mechanism.

G cluster_0 Synthesis of Darunavir Precursors Simple Starting Materials Core_Challenge Asymmetric Catalysis Precursors->Core_Challenge Multiple Steps Intermediate (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol (Key Intermediate) Darunavir Darunavir (Final API) Intermediate->Darunavir Coupling Core_Challenge->Intermediate

Caption: The central role of asymmetric catalysis in producing the key bis-THF intermediate for Darunavir synthesis.

DKR_Mechanism racemate racemate racemate:S->racemate:R Rapid Equilibration (Epimerization) product Single Stereoisomer Product (S-alcohol) racemate:S->product Fast Reduction (k_fast) catalyst Chiral Catalyst (Ru-complex or KRED Enzyme) racemate:R->catalyst No Reaction (k_slow ≈ 0)

Caption: Conceptual diagram of Dynamic Kinetic Resolution (DKR) where a chiral catalyst selectively converts one enantiomer of a rapidly equilibrating racemic mixture.

Experimental Protocol: Chemoenzymatic Synthesis of the Darunavir Intermediate

This protocol is a representative example based on published literature for the highly selective KRED-catalyzed DKR.[6][11]

Part 1: Synthesis of Chlorinated β-keto Ester Substrate
  • Acylation: To a solution of γ-butyrolactone in a suitable aprotic solvent, add a strong base (e.g., sodium hydride) at 0 °C.

  • Reaction: Slowly add ethyl chloroacetate to the solution.

  • Workup: Allow the reaction to proceed to completion. Quench carefully with an acidic solution and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the crude chlorinated β-keto ester substrate. Purify via column chromatography if necessary.

Part 2: KRED-Catalyzed Dynamic Kinetic Resolution
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (KPi), pH 7.0.

  • Reaction Setup: In a reaction vessel, combine the buffer, the β-keto ester substrate (e.g., to a final concentration of 100 g/L), D-glucose (approx. 6 equivalents), and NADP+ (approx. 1 mol%).

  • Enzyme Addition: Add the glucose dehydrogenase (GDH, e.g., GDH-105, ~10-25 wt%) for cofactor regeneration, followed by the ketoreductase (e.g., Prozomix KRED300 lysate, ~50 wt%).

  • Incubation: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup and Extraction: Upon completion, extract the product from the aqueous mixture using an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral halohydrin product. The stereoselectivity can be confirmed by chiral GC (for e.r.) and NMR (for d.r.).[11]

Part 3: Final Steps to bis-THF Intermediate
  • Lactone Reduction: Reduce the lactone functionality of the purified halohydrin using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • Cyclization: Induce cyclization via a phase transfer catalysis method to form the final bicyclic acetal, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[6]

Experimental_Workflow start γ-Butyrolactone + Ethyl Chloroacetate substrate_prep Step 1: Acylation (Substrate Synthesis) start->substrate_prep dkr Step 2: Chemoenzymatic DKR (KRED, GDH, NADP+, Glucose) substrate_prep->dkr reduction Step 3: Lactone Reduction (DIBAL-H) dkr->reduction cyclization Step 4: Phase Transfer Cyclization reduction->cyclization final_product Final bis-THF Intermediate cyclization->final_product

Caption: Experimental workflow for the four-step chemoenzymatic synthesis of the Darunavir intermediate.

Conclusion and Future Outlook

The asymmetric synthesis of the Darunavir bis-THF intermediate is a testament to the evolution of catalytic chemistry. While traditional methods laid the groundwork, they are increasingly supplanted by more efficient and elegant catalytic solutions.

  • Ruthenium-catalyzed ATH demonstrates a powerful application of metal catalysis in DKR, offering high stereoselectivity.[10]

  • Chemoenzymatic synthesis using ketoreductases represents the current state-of-the-art, delivering exceptional levels of both enantio- and diastereoselectivity under sustainable, process-friendly conditions.[6][11] The ability to operate at high substrate concentrations further enhances its industrial appeal.[11]

For researchers and drug development professionals, the choice of catalyst will depend on factors such as development timelines, cost of goods, scalability, and "green" chemistry metrics. However, the data strongly suggests that new biocatalytic approaches offer a compelling path forward, promising to reduce the cost and environmental impact of producing life-saving medicines like Darunavir. The continued exploration of novel enzyme discovery and protein engineering will undoubtedly unlock even more efficient catalysts for this and other complex pharmaceutical targets in the future.

References

  • An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis. (2022). ResearchGate. Available at: [Link]

  • An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis. (2022). Organic Process Research & Development. Available at: [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (2018). PubMed Central. Available at: [Link]

  • Ghosh, A. K., et al. (1998). Bioorganic & Medicinal Chemistry Letters, 8, 687-690. EPO Patent EP2528923B1. Available at: [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. (2017). ACS Publications. Available at: [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (2018). The Journal of Organic Chemistry. Available at: [Link]

  • The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. (2021). PubMed Central. Available at: [Link]

  • Ghosh, A. K., et al. (2016). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives: Synthesis, biological evaluation and structural studies. National Institutes of Health. Available at: [Link]

  • More, G. V., et al. (2021). Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Acyl Butyrolactone via Dynamic Kinetic Resolution: Asymmetric Synthesis of Bis-THF Alcohol Intermediate of Darunavir. Tetrahedron Letters. Available at: [Link]

  • Ghosh, A. K., & Weber, I. T. (2012). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. PubMed Central. Available at: [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. (2017). Semantic Scholar. Available at: [Link]

  • Rehman, M. A. U., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PubMed Central. Available at: [Link]

  • Process for the preparation of darunavir and darunavir intermediates. (2014). Google Patents.
  • Schiffer, C. A., et al. (2012). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. National Institutes of Health. Available at: [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (2018). R Discovery. Available at: [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. (2017). National Institutes of Health. Available at: [Link]

  • Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]

  • Hoge, G. (2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Ruthenium-catalyzed tandem-isomerization/asymmetric Transfer Hydrogenation of Allylic Alcohols. (2014). PubMed. Available at: [Link]

Sources

Comparative

Comparative Efficacy of P2 Ligands in Second-Generation HIV Protease Inhibitors: A Technical Guide

Introduction The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This cleavage...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This cleavage is essential for the production of infectious virions, making the protease a prime target for antiretroviral therapy.[1][2] The development of HIV-1 Protease Inhibitors (PIs) marked a turning point in the management of AIDS, forming the cornerstone of Highly Active Antiretroviral Therapy (HAART).[1]

First-generation PIs, while effective, were often hampered by poor pharmacokinetic profiles and the rapid emergence of drug resistance. This led to the development of second-generation PIs, which were rationally designed to overcome these limitations. A key strategy in the design of these advanced inhibitors was the optimization of ligands binding to the various subsites (S3-S2-S1-S1'-S2'-S3') of the protease active site.

This guide provides a comparative study of the ligands targeting the S2 subsite of the HIV protease, known as P2 ligands. The interaction between the P2 ligand of the inhibitor and the S2 subsite of the enzyme is a critical determinant of binding affinity and, crucially, the inhibitor's resilience against drug-resistant mutations. We will explore the evolution of P2 ligand design, compare the performance of key examples with supporting data, and provide detailed protocols for the experimental validation of these compounds.

The S2 Subsite: A Key Target for Robust Inhibition

The HIV-1 protease is a homodimer, with each monomer contributing an aspartic acid residue (Asp25/Asp25') to the catalytic site.[3] The active site itself is a C2-symmetric tunnel, lined with amino acid residues that form distinct "pockets" or subsites. The S2 subsite is a relatively large and hydrophobic pocket, but its character is critically defined by the backbone amide groups of residues Asp29 and Asp30.

The "backbone binding" hypothesis posits that by designing inhibitors with P2 ligands that form strong hydrogen bonds with these backbone atoms, it is possible to create inhibitors that are less susceptible to resistance.[4] Resistance mutations often occur in the side chains of active site residues (e.g., V82A, I50V).[1][5] An inhibitor that relies on interactions with the largely invariant main-chain atoms should, in theory, maintain its binding affinity even when side chains are altered.[6] This concept was a driving force in the design of darunavir, one of the most potent PIs to date.[3][7]

From Acyclic to Cyclic: An Evolution in P2 Ligand Design

Early PIs often featured acyclic, peptide-like P2 ligands. While functional, these moieties did not optimally exploit the hydrogen bonding potential of the S2 subsite. The breakthrough came with the introduction of cyclic ether-based ligands.

  • Amprenavir (APV): This inhibitor incorporated a (3S)-tetrahydrofuranyl (THF) urethane as its P2 ligand.[8] This was a significant step, as the oxygen atom of the THF ring could form a hydrogen bond with the S2 subsite.

  • Darunavir (DRV): Darunavir represents the pinnacle of the backbone binding strategy. It features a conformationally constrained bis-tetrahydrofuranyl (bis-THF) urethane as its P2 ligand.[9][10] X-ray crystallography studies have revealed that both oxygen atoms of the bis-THF moiety form strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30.[9][11] This extensive hydrogen-bonding network is a major contributor to darunavir's exceptional potency and high genetic barrier to resistance.[1][7]

The success of the bis-THF ligand has spurred further research into novel P2 ligands, including morpholine derivatives, phenols, and other complex heterocyclic systems, all designed to maximize interactions within the S2 pocket.[12][13][14]

Comparative Analysis of P2 Ligands

The efficacy of a P2 ligand is measured by its contribution to the overall binding affinity of the inhibitor and its ability to maintain that affinity against mutated forms of the protease.

InhibitorP2 LigandWild-Type HIV-1 Protease Ki or KdAntiviral Activity (EC50 vs. Wild-Type HIV-1)Key Structural Interactions in S2 Subsite
Amprenavir (APV) (3S)-Tetrahydrofuranyl (THF) urethaneKd = 0.39 nM[7]17-47 nM[7]Single H-bond from THF oxygen to protease backbone.[6]
Darunavir (DRV) (3R,3aS,6aR)-bis-Tetrahydrofuranyl (bis-THF) urethaneKd = 4.5 pM[7]~3 nM[7]Two strong H-bonds from bis-THF oxygens to Asp29 & Asp30 backbone amides.[9]
Inhibitor 23a (Morpholine-based) Morpholine carbamateKi = 0.092 nM[12]0.41 nM[12]Favorable van der Waals interactions between the flexible morpholine ring and the S2 pocket.[12]
Inhibitor 15f (Polyphenol-based) Dihydroxy-phenylKi = 4.8 pM[13]1.1 nM[13]Enhanced van der Waals interactions and potential for H-bonds with S2 residues like Val82.[13]

Analysis: The data clearly illustrates the superiority of the bis-THF ligand in Darunavir. Its dissociation constant (Kd) is nearly 100 times lower (indicating tighter binding) than that of Amprenavir.[7] This dramatic increase in affinity is attributed to the dual hydrogen bond formation with the protease backbone, a direct validation of the structure-based design strategy.[9]

Newer experimental inhibitors, such as those incorporating flexible morpholine rings or polyphenol groups, also show immense promise.[12][13] While they may not all achieve the picomolar potency of Darunavir against wild-type protease, their flexible or hydrogen-bond-donating nature is designed to adapt to the altered shape of the S2 subsite in drug-resistant mutants, a critical feature for next-generation PIs.[12] For instance, inhibitor 15f, with its polyphenol P2 ligand, not only has a Ki comparable to Darunavir but also shows excellent activity against Darunavir-resistant variants.[13]

Mandatory Visualizations

Diagram 1: HIV Protease Inhibition Workflow

This diagram illustrates the general mechanism of HIV protease action and its inhibition.

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_drug Therapeutic Intervention GagPol Gag-Pol Polyprotein Protease HIV Protease (Enzyme) GagPol->Protease is substrate for MatureProteins Mature Viral Proteins Protease->MatureProteins cleaves into PI Protease Inhibitor (e.g., Darunavir) Protease->PI Inactive Inactive Protease Complex Protease->Inactive Virion Infectious Virion Assembly MatureProteins->Virion PI->Inactive NonInfectious Non-Infectious Virion Inactive->NonInfectious leads to

Caption: General mechanism of HIV protease inhibition.

Diagram 2: P2 Ligand Interaction in the S2 Subsite

This diagram details the critical hydrogen bonding between Darunavir's bis-THF P2 ligand and the backbone of the protease's S2 subsite.

P2_Ligand_Interaction cluster_protease HIV Protease S2 Subsite cluster_inhibitor Darunavir (Inhibitor) Asp29 N-H Asp29 Backbone Asp30 N-H Asp30 Backbone P2_Ligand bis-THF P2 Ligand Oxygen 1 Oxygen 2 P2_Ligand:o1->Asp29:n H-Bond P2_Ligand:o2->Asp30:n H-Bond

Caption: Darunavir's bis-THF P2 ligand forms H-bonds with the protease backbone.

Experimental Protocols

FRET-Based Enzyme Inhibition Assay

This protocol determines the inhibitory potency (Ki) of a compound against purified HIV-1 protease. The assay relies on Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher are attached to a peptide substrate.[15][16] Cleavage of the substrate by the protease separates the pair, resulting in a measurable increase in fluorescence.[17][18]

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., EDANS/DABCYL or HiLyte Fluor™488/QXL™520)[17][18]

  • Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

  • Test inhibitors dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader[2]

Procedure:

  • Prepare Reagents: Dilute the HIV-1 protease and FRET substrate to their working concentrations in the assay buffer. Prepare a serial dilution of the test inhibitor.

  • Assay Setup: To each well of the microplate, add 25 µL of assay buffer.

  • Add Inhibitor: Add 5 µL of the serially diluted inhibitor solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add 10 µL of the diluted HIV-1 protease solution to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the FRET substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 30-60 minutes (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[17]

  • Data Analysis: Calculate the initial reaction velocity (Vo) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. Calculate the Ki value using the Cheng-Prusoff equation.

X-ray Crystallography of Protease-Inhibitor Complex

This protocol provides the atomic-level structure of how an inhibitor binds to the protease active site, confirming key interactions like hydrogen bonds.[19][20][21]

Materials:

  • Highly purified recombinant HIV-1 Protease

  • Potent inhibitor of interest

  • Crystallization buffer solutions (screening kits)

  • Cryoprotectant (e.g., glycerol, ethylene glycol)

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Complex Formation: Incubate the purified HIV-1 protease with a 2-3 fold molar excess of the inhibitor to ensure complete binding.

  • Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) method to screen a wide range of crystallization conditions (pH, precipitant, salts). Pipette a small volume (e.g., 1 µL) of the protein-inhibitor complex and mix it with an equal volume of the reservoir solution.

  • Crystal Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, precipitant concentration) to grow larger, single crystals suitable for diffraction.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest a single crystal and briefly soak it in a cryoprotectant solution to prevent ice formation. Flash-cool the crystal in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on the goniometer of an X-ray diffractometer. Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[20]

  • Structure Determination and Refinement: Process the diffraction data to obtain electron density maps. Use molecular replacement with a known protease structure to solve the phase problem. Build the inhibitor into the electron density map of the active site and refine the entire structure to produce a high-resolution atomic model.[21]

  • Interaction Analysis: Analyze the final structure to identify and measure the distances of all interactions (hydrogen bonds, van der Waals contacts) between the P2 ligand and the S2 subsite residues.[6][11]

Conclusion and Future Outlook

The strategic design of P2 ligands has been a resounding success in the development of second-generation HIV protease inhibitors. The evolution from simple acyclic moieties to the sophisticated bis-THF ligand of darunavir exemplifies the power of structure-based drug design. By targeting the invariant backbone of the protease S2 subsite, darunavir achieved unprecedented potency and a high barrier to resistance.[7][9]

The field continues to advance, with ongoing research into novel P2 scaffolds that offer greater flexibility or alternative hydrogen bonding patterns to combat the emergence of darunavir-resistant viral strains.[12][14] The combination of potent enzymatic inhibition, robust antiviral activity against resistant variants, and detailed structural understanding through X-ray crystallography will remain the gold standard for evaluating the next generation of protease inhibitors. The experimental protocols detailed herein provide a framework for researchers to rigorously assess and compare these novel therapeutic agents.

References

A comprehensive list of all sources cited in this guide is available below for verification.

Click to view References

Sources

Validation

A Comparative Spectroscopic and Chiroptical Analysis of Hexahydrofuro[2,3-b]furan-3-ol Enantiomers

An In-Depth Guide for Researchers in Stereoselective Synthesis and Drug Development The bicyclic tetrahydrofuran core, specifically the hexahydrofuro[2,3-b]furan scaffold, is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Stereoselective Synthesis and Drug Development

The bicyclic tetrahydrofuran core, specifically the hexahydrofuro[2,3-b]furan scaffold, is a privileged structure in medicinal chemistry. Its rigid conformation and defined stereochemistry are crucial for molecular recognition by biological targets. A prime example is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block for the potent HIV protease inhibitor Darunavir[1][2][3]. The precise stereochemical configuration of this fragment is paramount for its therapeutic efficacy.

This guide provides a comprehensive spectroscopic comparison of the enantiomeric pair: (3S,3aR,6aS) and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. As enantiomers, these molecules exhibit identical physical properties and spectroscopic behavior in an achiral environment. Therefore, this comparison will first establish a baseline of expected data from standard spectroscopic techniques (NMR, IR, MS) applicable to both enantiomers. Subsequently, it will delve into the chiroptical methods that are essential for their differentiation and absolute configuration assignment, a critical step in quality control and regulatory compliance for pharmaceutical development.

Part 1: Spectroscopic Characterization in Achiral Media

In the absence of chiral solvents or reagents, the (3S,3aR,6aS) and (3R,3aS,6aR) enantiomers are spectroscopically indistinguishable. The data presented below represents a typical characterization profile for either of these molecules. The provided data is based on published findings for the well-documented (3R,3aS,6aR) isomer, which serves as a reliable reference[4][5].

Caption: 2D structures of the (3R,3aS,6aR) and (3S,3aR,6aS) enantiomers.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-21.88 (m, 1H), 2.31 (m, 1H)24.86
H-34.45 (m, 1H)73.15
H-3a2.87 (m, 1H)46.58
H-53.64 (dd, J=9.2, 7.0 Hz, 1H)71.00
H-63.87–4.02 (complex, 3H)69.90
H-6a5.70 (d, J=5.2 Hz, 1H)109.54
-OH2.08 (br d, 1H)-

Data sourced from published literature for the (3R,3aS,6aR) isomer[4][5]. This data is identical for the (3S,3aR,6aS) enantiomer in an achiral solvent.

¹H NMR Insights: The proton spectrum shows a complex, crowded region between 3.6 and 4.5 ppm, corresponding to the protons on the bicyclic core. The anomeric proton at the junction of the two furan rings (H-6a) is distinctly downfield at 5.70 ppm, appearing as a doublet, which is characteristic of this ring system[4]. The diastereotopic protons of the CH₂ groups (at C-2 and C-5/C-6) exhibit complex splitting patterns.

¹³C NMR Insights: The carbon spectrum confirms the presence of six unique carbon atoms. The signal at 109.54 ppm is characteristic of the acetal carbon (C-6a)[4][5]. The remaining five signals in the aliphatic region correspond to the other carbons of the fused ring system.

The IR spectrum is dominated by features characteristic of the alcohol and ether functional groups.

  • O-H Stretch: A strong, broad absorption is expected in the region of 3600-3200 cm⁻¹, typical for a hydroxyl group involved in hydrogen bonding.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C-O Stretch: Strong, characteristic C-O stretching bands for the ether and alcohol functionalities are expected in the 1200-1000 cm⁻¹ region.

Under standard electron ionization (EI) conditions, the molecular ion (M⁺) at m/z 130 may be weak or absent. A common fragmentation pattern involves the loss of a formaldehyde unit (H₂CO, 30 Da) from the acetal portion of the molecule, leading to a prominent fragment ion at m/z 100[4][5].

Table 2: Summary of Expected Spectroscopic Data

TechniqueExpected Key Features
¹H NMR Anomeric proton (H-6a) δ ~5.7 ppm (d); complex multiplets in aliphatic region.
¹³C NMR Acetal carbon (C-6a) δ ~109.5 ppm; five other signals between 24-74 ppm.
IR (cm⁻¹) ~3400 (broad, O-H); ~2950 (C-H); ~1100 (strong, C-O).
MS (EI) m/z 100 [M-H₂CO]⁺, 130 [M]⁺ (potentially weak).

Part 2: Chiroptical Methods for Enantiomeric Differentiation

The definitive differentiation between the (3S,3aR,6aS) and (3R,3aS,6aR) enantiomers requires techniques that probe the molecule's interaction with polarized light or a chiral environment.

Optical rotation is the most direct and common method to distinguish between enantiomers. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. The sign of the specific rotation ([α]D) is a defining physical constant for a given enantiomer under specified conditions (concentration, solvent, temperature, and wavelength).

Experimental Protocol: Measurement of Specific Rotation

  • Preparation: Accurately prepare a solution of the sample of known concentration (e.g., c = 1.0 g/100 mL) in a specified spectroscopic grade solvent (e.g., methanol or chloroform).

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Fill the polarimeter cell (of a known path length, e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) where T is the temperature, λ is the wavelength, α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Comparison: Compare the sign and magnitude of the measured [α]D to the literature value for the pure enantiomer to determine the enantiomeric identity and estimate its optical purity.

For more rigorous analysis or when dealing with mixtures, other techniques are employed:

  • Chiral Chromatography (HPLC or GC): By using a stationary phase that is itself chiral, the two enantiomers will have different affinities and thus different retention times, allowing for their separation and quantification. This is a standard method for determining enantiomeric excess (ee).

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can induce diastereomeric complexes that have non-equivalent, and therefore distinguishable, NMR spectra. This allows for the direct observation and integration of signals corresponding to each enantiomer.

Workflow for Stereochemical Assignment

The following diagram outlines the logical workflow for analyzing an unknown sample of hexahydrofuro[2,3-b]furan-3-ol.

Caption: Workflow for the complete structural and stereochemical elucidation.

Conclusion

The spectroscopic comparison of (3S,3aR,6aS) and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol underscores a fundamental principle of stereochemistry: enantiomers are indistinguishable by standard spectroscopic methods. While NMR, IR, and MS are essential for confirming the core molecular structure and connectivity, they cannot differentiate between these mirror-image isomers. The definitive assignment of the absolute configuration hinges on chiroptical methods, with optical rotation serving as the primary technique for qualitative identification. For quantitative assessment of enantiomeric purity, essential in pharmaceutical manufacturing, chiral chromatography is the industry standard. This guide provides the foundational data and experimental logic required for researchers to confidently characterize these critical chiral building blocks.

References

  • Vertex AI Search Result. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. All About Drugs.
  • Vertex AI Search Result. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol.
  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. [Link]

  • Ghosh, A. K., et al. (2005). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry, 70(8), 3158-3160. [Link]

  • PubMed. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. [Link]

  • ResearchGate. (2008). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. [Link]

  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. [Link]

  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. [Link]

  • Indian Journal of Chemistry. (2014). First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol. As a key intermediate in pharmaceutical research, particularly in the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol. As a key intermediate in pharmaceutical research, particularly in the synthesis of antiviral agents, its handling and disposal demand rigorous adherence to safety and environmental regulations. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in scientific and regulatory standards.

Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol, while not having an extensive public hazard profile, belongs to the family of heterocyclic ethers. The primary hazards are derived from its chemical class and data on similar isomers.

1.1. Known and Potential Hazards

Based on data from its isomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the compound may present the following risks:

  • Acute Toxicity: Harmful if swallowed[1].

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure[1].

  • Peroxide Formation: As a heterocyclic ether, this compound has the potential to form explosive peroxides upon prolonged storage, especially after being opened and exposed to air and light. This is a critical consideration for both storage of the pure chemical and its waste. Containers should be dated upon opening and disposed of within recommended timeframes (typically 6-12 months) to mitigate this risk[2][3].

Table 1: Chemical and Hazard Summary

PropertyValue / InformationSource
Chemical Name (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol-
CAS Number 156928-10-8[4]
Molecular Formula C₆H₁₀O₃[4]
GHS Hazard (Isomer) H302: Harmful if swallowed; H372: Causes damage to organs through prolonged or repeated exposure[1]
Primary Hazard Class Assumed Hazardous Waste (based on toxicity and ether structure)[5][6]

1.2. Required Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is non-negotiable. The causality is clear: to prevent exposure via inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Be aware that ethers can permeate nitrile gloves; for prolonged handling, consider changing gloves frequently or using thicker gloves[2].

  • Body Protection: A standard laboratory coat is required. For larger quantities or potential splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling and disposal procedures should be performed in a certified chemical fume hood to prevent inhalation of any vapors[3].

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with correct characterization. Due to its potential toxicity and chemical nature, (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol must be managed as hazardous chemical waste . It is forbidden to dispose of this chemical down the drain or in regular trash[5][7].

The Principle of Segregation: The foundational principle of laboratory waste management is the strict segregation of incompatible chemicals to prevent dangerous reactions.

  • Do Not Mix: Never mix waste containing (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol with:

    • Strong Oxidizing Agents: To prevent violent reactions.

    • Strong Acids: Can cause vigorous, exothermic reactions.

    • Aqueous Waste: Unless it is a designated aqueous waste stream for compounds of this class.

  • Designated Waste Stream: This compound should be collected in a designated "Non-Halogenated Organic Solvent" or a specific "Heterocyclic Waste" container, depending on your institution's waste management plan.

On-Site Waste Accumulation and Storage Protocol

The U.S. Environmental Protection Agency (EPA) provides strict regulations for the on-site accumulation of hazardous waste in laboratories, often managed through Satellite Accumulation Areas (SAAs)[8][9]. An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area[8][9].

Step-by-Step Accumulation Procedure:

  • Select the Correct Container:

    • Choose a container made of a material chemically compatible with the waste (e.g., borosilicate glass or high-density polyethylene).

    • The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap[5][7].

    • Ensure the container size is appropriate for the volume of waste to be generated to avoid prolonged storage of nearly empty containers.

  • Properly Label the Waste Container:

    • Before adding any waste, affix a completed hazardous waste label.

    • The label must include the words "Hazardous Waste" [8][9].

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages[7].

    • Clearly indicate the associated hazards (e.g., "Toxic," "Flammable" if mixed with flammable solvents)[8][9].

  • Accumulate Waste Safely:

    • Always keep the waste container closed except when adding waste[7]. This prevents the release of volatile organic compounds (VOCs) and protects the lab environment.

    • Place the container in a designated SAA, which must be under the control of laboratory personnel[9].

    • Use secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers to contain potential leaks or spills[7].

  • Monitor and Manage the SAA:

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA[8].

    • Once a container is full, it must be dated and moved to the central accumulation area within three days[9]. Partially filled containers may remain in the SAA for up to one year[9].

Disposal Procedures: A Workflow for Researchers

The specific disposal action depends on the quantity and form of the waste. The following workflow provides a clear decision-making process.

G cluster_0 cluster_1 Disposal Pathways cluster_2 Actionable Protocols cluster_3 Final Disposition start Identify Waste: (3S,3aR,6aS)-Hexahydrofuro [2,3-b]furan-3-ol decision Assess Quantity and Form start->decision spill Small Spill / Residual Contamination (<50 mL) decision->spill Small Quantity bulk Bulk Liquid or Solid Waste (>50 mL or Unused Reagent) decision->bulk Bulk Quantity spill_action 1. Absorb with inert material (vermiculite, sand). 2. Collect absorbed material in a sealed bag/container. 3. Label as hazardous waste and place in SAA. spill->spill_action bulk_action 1. Carefully transfer to a designated, pre-labeled hazardous waste container in a fume hood. 2. Ensure container is properly sealed. 3. Store in SAA according to protocol. bulk->bulk_action final_disposal Container collected by licensed Environmental Health & Safety (EHS) contractor. spill_action->final_disposal bulk_action->final_disposal incineration High-temperature incineration or other thermal destruction. final_disposal->incineration caption Disposal Decision Workflow

Disposal Decision Workflow for (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol.

Protocol 4.1: Disposal of Small Quantities (<50 mL) and Contaminated Materials

This protocol applies to residual amounts in glassware or materials used for spill cleanup.

  • Absorb Liquid: Absorb the chemical onto an inert material like vermiculite, sand, or a commercial absorbent pad. For contaminated labware, rinse with a minimal amount of a suitable solvent (e.g., acetone) and absorb the rinsate.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated items (e.g., gloves, wipes) into a chemically resistant bag or container.

  • Seal and Label: Seal the container tightly. Label it clearly as "Hazardous Waste" with the full chemical name and "debris."

  • Store for Pickup: Place the sealed container in the designated SAA for solid hazardous waste.

Protocol 4.2: Disposal of Bulk Quantities (>50 mL)

This applies to unused reagents, expired chemicals, or collected reaction waste.

  • Prepare for Transfer: Work within a chemical fume hood. Ensure the designated hazardous waste container is properly labeled and placed in secondary containment.

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the designated hazardous waste container. Avoid overfilling; fill containers to no more than 90% capacity to allow for expansion[10].

  • Seal and Store: Securely cap the waste container immediately after adding the waste. Wipe down the exterior of the container to remove any drips.

  • Return to SAA: Place the container back in its designated SAA. If the container is full, date it and request a pickup from your institution's Environmental Health & Safety (EHS) office.

Final Disposal Pathway: Beyond the Laboratory

The responsibility for the waste does not end at the laboratory door. As the generator of the waste, you are responsible for it until its final disposal[11]. Once collected by a licensed contractor, hazardous chemical waste like (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is typically transported to a specialized Treatment, Storage, and Disposal Facility (TSDF).

The most common and effective disposal method for organic chemical waste is high-temperature incineration or thermal oxidation [12]. This process uses extremely high temperatures (often over 760°C) to break down the organic compounds into less harmful substances like carbon dioxide and water, ensuring complete destruction of the hazardous material[12][13].

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to ensure personnel safety.

  • Small Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or dikes.

    • Cover the spill with an inert absorbent material.

    • Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent and decontaminate.

  • Large Spill (>100 mL or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the laboratory and alert others.

    • Isolate: Close the laboratory doors and prevent entry.

    • Report: Contact your institution's EHS or emergency response team immediately[3][7]. Provide details on the chemical spilled, the quantity, and the location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Governing Regulatory Framework

The procedures outlined in this guide are based on regulations established by key governmental bodies to protect human health and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the comprehensive framework for hazardous waste management from "cradle to grave"[5][6]. Subpart K of these regulations provides specific guidance for academic laboratories[14].

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including requirements for chemical container labeling, employee training, and the availability of Safety Data Sheets (SDS)[5].

By adhering to the protocols in this guide, you ensure not only the safety of yourself and your colleagues but also maintain compliance with these critical regulations, fostering a culture of responsibility in scientific research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (n.d.). (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Wayne State University. (n.d.). Pharmaceutical Waste.
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. National Institutes of Health.
  • AbbVie CMO. (n.d.). Waste Management in Pharma Manufacturing.
  • The Amlon Group. (n.d.). Pharmaceutical Waste Management Services.
  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. National Institutes of Health.
  • University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure.
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). Use of Ether.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
Reactant of Route 2
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
© Copyright 2026 BenchChem. All Rights Reserved.